(2-Fluoro-6-methylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-6-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVHMPHEKQVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Fluoro-6-methylphenyl)methanol (CAS No. 478163-35-8)
A Keystone Building Block for Advanced Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of (2-Fluoro-6-methylphenyl)methanol, a fluorinated benzyl alcohol derivative of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its synthesis, structural characterization, reactivity, and potential applications, offering field-proven insights for its effective utilization in the laboratory.
Physicochemical Properties and Structural Attributes
This compound, with the molecular formula C₈H₉FO, is a white to off-white crystalline solid at room temperature.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxymethyl group, a fluorine atom, and a methyl group, all in a sterically demanding 1,2,3-arrangement.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 478163-35-8 | [1][2] |
| Molecular Formula | C₈H₉FO | [2] |
| Molecular Weight | 140.16 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Storage | Sealed in a dry place at room temperature | [2] |
The ortho-fluoro and ortho-methyl substituents flanking the methanol moiety are critical to its chemical behavior. The fluorine atom, being highly electronegative, influences the electronic properties of the aromatic ring and the acidity of the hydroxyl proton. Steric hindrance from both ortho groups can direct the reactivity of the molecule in subsequent synthetic steps, making it a valuable building block for creating complex molecular architectures.
Synthesis of this compound
While specific peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, its synthesis can be reliably achieved through the reduction of corresponding carbonyl compounds, namely 2-fluoro-6-methylbenzaldehyde or 2-fluoro-6-methylbenzoic acid (or its esters).
Synthetic Pathways Overview
Caption: Plausible synthetic routes to this compound.
Exemplary Protocol 1: Reduction of 2-Fluoro-6-methylbenzaldehyde
This protocol is based on the well-established method of reducing aldehydes to primary alcohols using sodium borohydride, a mild and selective reducing agent.
Reaction Scheme:
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-fluoro-6-methylbenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reduction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The stoichiometry typically involves a slight excess of the hydride reagent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to decompose the excess NaBH₄ and the borate ester intermediate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Exemplary Protocol 2: Reduction of 2-Fluoro-6-methylbenzoic Acid
For the reduction of the corresponding carboxylic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. This reaction must be carried out under anhydrous conditions.
Reaction Scheme:
Step-by-Step Methodology:
-
Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Addition of Substrate: Dissolve 2-fluoro-6-methylbenzoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux to ensure complete reduction.
-
Quenching (Fieser Workup): Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts, making them easy to filter.
-
Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. The filtrate contains the desired product.
-
Purification: Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alcohol, which can be purified by distillation or chromatography.
Spectroscopic Characterization
While publicly available, fully assigned spectra for this specific compound are scarce, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
Predicted ¹H NMR (in CDCl₃):
-
Aromatic Protons (3H): A complex multiplet pattern in the range of δ 6.8-7.3 ppm. The coupling with the fluorine atom will further split these signals.
-
Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7 ppm.
-
Methyl Protons (-CH₃, 3H): A singlet around δ 2.3 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration-dependent, typically between δ 1.5-3.0 ppm.
Predicted ¹³C NMR (in CDCl₃):
-
Aromatic Carbons (6C): Signals in the aromatic region (δ 120-165 ppm). The carbon directly bonded to the fluorine will show a large C-F coupling constant.
-
Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| C-O Stretch | 1000-1250 | Strong |
| C-F Stretch | 1000-1400 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would include the loss of a hydroxyl radical (M-17), water (M-18), and the formation of a stable benzyl cation.
Reactivity and Applications in Medicinal Chemistry
This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its hydroxyl group.
Key Reactions
The primary alcohol can be readily converted into other functional groups, making it a valuable precursor for more complex molecules. A key reaction is its conversion to the corresponding benzyl chloride.
Caption: Conversion to the corresponding benzyl chloride.
This transformation, as indicated in patent literature[3], can be achieved using thionyl chloride (SOCl₂) in toluene with a catalytic amount of N,N-dimethylformamide (DMF). The resulting benzyl chloride is a highly reactive electrophile, suitable for a variety of nucleophilic substitution reactions to form ethers, esters, amines, and to introduce the 2-fluoro-6-methylbenzyl moiety into target molecules.
Role in Drug Discovery
Fluorinated building blocks are of paramount importance in modern drug design. The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and pKa, and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.
This compound is a valuable building block for several reasons:
-
Metabolic Stability: The fluorine and methyl groups can sterically and electronically hinder metabolic oxidation of the aromatic ring.
-
Conformational Control: The ortho-substituents can lock the conformation of the benzyl group, which can be crucial for binding to a biological target.
-
Modulation of Physicochemical Properties: The fluorine atom can enhance binding interactions and improve membrane permeability.
While specific drugs derived from this intermediate are not widely publicized, its use in the synthesis of bicycloamine derivatives with potential therapeutic applications has been noted.[3] These derivatives are being investigated for their activity as sodium channel inhibitors, with potential applications in treating neuropathy, epilepsy, and pain.[3]
Safety and Handling
As a fluorinated organic compound, this compound requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Fire Safety: While not highly flammable, it is a combustible solid. Keep away from open flames and high temperatures.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers a combination of steric and electronic properties that can be leveraged to synthesize novel and effective therapeutic agents. While detailed synthetic and characterization data in the public domain is limited, its preparation via standard reduction methods is straightforward. The true value of this compound lies in its potential to introduce a metabolically stable and conformationally constrained fluorinated moiety into complex drug candidates, making it a valuable tool for the modern synthetic chemist.
References
Synthesis of (2-Fluoro-6-methylphenyl)methanol
An In-depth Technical Guide to the
Abstract
(2-Fluoro-6-methylphenyl)methanol is a key building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its ortho-fluoro and methyl substituents. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the most effective and commonly employed synthetic routes. The discussion is grounded in established chemical principles, offering field-proven insights to ensure reliable and reproducible outcomes.
Introduction: Significance and Synthetic Overview
The strategic placement of a fluorine atom and a methyl group ortho to a hydroxymethyl group on a benzene ring makes this compound a valuable synthon. The fluorine atom can modulate the acidity of the benzylic proton, influence metabolic stability, and participate in hydrogen bonding, while the methyl group provides steric bulk and lipophilicity. These features are highly sought after in the design of novel pharmaceutical agents and functional materials.
The synthesis of this target molecule can be approached through several distinct chemical transformations. The most logical and industrially scalable strategies involve the functional group manipulation of readily available precursors. This guide will focus on three primary, well-established pathways:
-
Route A: Reduction of 2-Fluoro-6-methylbenzaldehyde.
-
Route B: Reduction of 2-Fluoro-6-methylbenzoic Acid and its Derivatives.
-
Route C: Organometallic Approaches via Grignard or Organolithium Reagents.
Each of these routes offers unique advantages and challenges, which will be discussed in detail to allow for an informed selection based on available starting materials, scalability, and laboratory capabilities.
Synthetic Strategies and Mechanistic Insights
Route A: Reduction of 2-Fluoro-6-methylbenzaldehyde
This is arguably the most direct and efficient pathway, contingent on the availability of the parent aldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.
Causality of Experimental Choices: The choice of reducing agent is critical. For this transformation, mild and selective reducing agents are preferred to avoid side reactions. Sodium borohydride (NaBH₄) is an excellent choice due to its selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful hydrides. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Self-Validating System: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot. The final product can be readily purified by simple extraction and solvent evaporation, often yielding a high-purity product without the need for chromatography.
Caption: Workflow for the reduction of 2-Fluoro-6-methylbenzaldehyde.
Route B: Reduction of 2-Fluoro-6-methylbenzoic Acid
When the corresponding benzoic acid is more accessible or cost-effective, its reduction presents another viable route. 2-Fluoro-6-methylbenzoic acid is a known building block in the synthesis of some EGFR inhibitors and other pharmaceuticals.[1]
Causality of Experimental Choices: Carboxylic acids are less reactive towards nucleophilic reducing agents than aldehydes. Therefore, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation, efficiently reducing carboxylic acids to primary alcohols. The reaction must be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, due to the high reactivity of LiAlH₄ with protic solvents. Catalytic hydrogenation using catalysts like ruthenium on carbon (Ru/C) can also be employed, often under high pressure and temperature, which may be advantageous for large-scale synthesis.[2][3]
Self-Validating System: The reaction requires careful monitoring, often by quenching small aliquots and analyzing them by GC-MS or LC-MS to confirm the complete consumption of the starting material. The work-up procedure for LiAlH₄ reactions is critical and must be performed with caution to safely quench the excess reagent.
Caption: Synthesis via reduction of 2-Fluoro-6-methylbenzoic acid.
Route C: Organometallic Approaches
This strategy builds the target molecule by forming a new carbon-carbon bond. A common approach is the reaction of an organometallic reagent with formaldehyde.
Causality of Experimental Choices: The choice of starting material dictates the specific organometallic reagent. If starting from 2-fluoro-6-methylbromobenzene, a Grignard reagent can be formed by reacting it with magnesium metal in an anhydrous ether solvent.[4][5] The resulting Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbon of formaldehyde. Alternatively, directed ortho-lithiation can be employed, starting from 1-fluoro-3-methylbenzene.[6][7][8][9][10] The fluorine atom can direct the lithiation to the adjacent ortho position.
Self-Validating System: The formation of the Grignard reagent is often the critical step and can be visually confirmed by the disappearance of the magnesium turnings and the formation of a cloudy solution.[5] The reaction with formaldehyde is typically rapid. The progress can be monitored by quenching an aliquot and analyzing by GC-MS. Strict anhydrous conditions are paramount for the success of these reactions, as Grignard and organolithium reagents are highly moisture-sensitive.[11][12]
Caption: Grignard-based synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-Fluoro-6-methylbenzaldehyde
Materials:
-
2-Fluoro-6-methylbenzaldehyde (1.0 eq)[13]
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-fluoro-6-methylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by flash column chromatography.
Data Summary
| Property | This compound | 2-Fluoro-6-methylbenzaldehyde | 2-Fluoro-6-methylbenzoic acid |
| CAS Number | 478163-35-8[14][15][16][17] | 117752-04-2[13] | 90259-27-1[18][19][20] |
| Molecular Formula | C₈H₉FO[14][21] | C₈H₇FO[13] | C₈H₇FO₂[18][20] |
| Molecular Weight | 140.16 g/mol [14][21] | 138.14 g/mol [13] | 154.14 g/mol [18][20] |
Conclusion
The synthesis of this compound can be accomplished through several reliable methods. The reduction of the corresponding aldehyde offers the most direct and high-yielding approach, while the reduction of the benzoic acid provides a solid alternative. Organometallic routes, although more demanding in terms of experimental conditions, offer flexibility in precursor selection. The choice of the optimal synthetic route will ultimately depend on factors such as the cost and availability of starting materials, desired scale, and the technical capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate.
References
- 1. ossila.com [ossila.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 7. Benzene, 1-fluoro-3-methyl- [webbook.nist.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 1-FLUORO-3-METHYLBENZENE | CAS 352-70-5 [matrix-fine-chemicals.com]
- 10. 1-fluoro-3-methylbenzene [stenutz.eu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. 2-Fluoro-6-methylbenzaldehyde | C8H7FO | CID 14170517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [myskinrecipes.com]
- 15. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 16. 478163-35-8|this compound|BLD Pharm [bldpharm.com]
- 17. This compound - CAS:478163-35-8 - Sunway Pharm Ltd [3wpharm.com]
- 18. scbt.com [scbt.com]
- 19. 2-Fluoro-6-methylbenzoic acid [oakwoodchemical.com]
- 20. 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemsynthesis.com [chemsynthesis.com]
An In-Depth Technical Guide to (2-Fluoro-6-methylphenyl)methanol: Molecular Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-6-methylphenyl)methanol, a substituted benzyl alcohol derivative, is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a methyl group on the aromatic ring ortho to the hydroxymethyl group imparts unique steric and electronic properties to the molecule. These features can significantly influence the reactivity, conformational preference, and biological activity of larger molecules derived from this starting material. This guide provides a comprehensive overview of its molecular structure, a detailed synthesis protocol, and a thorough analysis of its spectroscopic data.
Molecular Structure and Chemical Formula
This compound possesses the chemical formula C₈H₉FO . Its molecular weight is 140.15 g/mol .[1][2][3] The structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 6, and a hydroxymethyl group (-CH₂OH) at position 1. The systematic IUPAC name for this compound is this compound. It is also commonly referred to as 2-Fluoro-6-methylbenzyl alcohol.
Key Identifiers:
The spatial arrangement of the ortho substituents (fluorine and methyl) around the benzylic carbon creates a sterically hindered environment. This steric hindrance can influence the rotational freedom of the hydroxymethyl group and affect the molecule's interaction with reagents and biological targets. The electronegative fluorine atom also modulates the electron density of the aromatic ring and the acidity of the hydroxyl proton.
Synthesis of this compound
A reliable and common method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid.[6][7] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[1] The causality behind this choice of reagent lies in LiAlH₄'s ability to efficiently reduce carboxylic acids to primary alcohols, a reaction for which milder reducing agents like sodium borohydride are generally ineffective.
The synthesis can also be envisioned through the reduction of 2-fluoro-6-methylbenzaldehyde. However, the carboxylic acid is often a more readily available starting material.
Synthetic Pathway: Reduction of 2-Fluoro-6-methylbenzoic Acid
The overall transformation involves the conversion of the carboxylic acid group (-COOH) to a primary alcohol group (-CH₂OH).
Caption: Synthetic route to this compound.
Experimental Protocol:
This protocol is a representative example based on established procedures for the reduction of carboxylic acids using lithium aluminum hydride.[1][8] Researchers should adapt the scale and purification methods as needed.
Materials:
-
2-Fluoro-6-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen to ensure anhydrous conditions.
-
Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (typically 1.5-2.0 equivalents) while cooling the flask in an ice bath.
-
Substrate Addition: A solution of 2-fluoro-6-methylbenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise from the addition funnel to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is known as the Fieser workup and is designed to precipitate the aluminum salts in a granular form, facilitating their removal by filtration.
-
Workup and Extraction: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with diethyl ether. The combined organic filtrates are then washed with water, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Self-Validation: The purity and identity of the synthesized compound must be confirmed through the spectroscopic methods detailed in the following section. The successful reduction is primarily indicated by the disappearance of the carboxylic acid proton signal in ¹H NMR and the carbonyl carbon signal in ¹³C NMR, and the appearance of the benzylic alcohol signals.
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following data are representative of what is expected for this compound.
¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Expected Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 6.9 - 7.3 | Multiplet | 3H |
| -CH₂-OH | ~4.7 | Singlet (or Doublet) | 2H |
| -CH₃ | ~2.3 | Singlet | 3H |
| -OH | Variable | Broad Singlet | 1H |
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a complex multiplet in the aromatic region due to coupling with each other and with the fluorine atom.
-
Benzylic Protons (-CH₂-OH): These two protons are adjacent to the stereogenic center and the aromatic ring. They typically appear as a singlet, but can sometimes show as a doublet due to coupling with the hydroxyl proton, which can be observed in a dry solvent.
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on the concentration and solvent. It usually appears as a broad singlet and can be exchanged with D₂O.
¹³C NMR Spectroscopy
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.
Expected Chemical Shifts (in CDCl₃, referenced to the solvent peak at 77.16 ppm):
| Carbon | Chemical Shift (δ, ppm) |
| C-F | ~160 (Doublet, ¹JCF) |
| Aromatic Carbons | 120 - 140 |
| -C H₂OH | ~60 |
| -C H₃ | ~15 |
-
Fluorine-Bearing Carbon (C-F): The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly downfield.
-
Aromatic Carbons: The other five aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the substituents. The carbons adjacent to the fluorine will also show coupling (²JCF, ³JCF).
-
Benzylic Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear in the aliphatic region, typically around 60 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium |
| C-O Stretch (primary alcohol) | ~1050 | Strong |
| C-F Stretch | 1250 - 1000 | Strong |
The most prominent feature in the IR spectrum will be the broad O-H stretching band of the alcohol group. The presence of strong C-O and C-F stretching bands further confirms the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion Peak (m/z):
-
[M]⁺: 140.06
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (-OH) or water (-H₂O), and the formation of a stable tropylium-like cation.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. For instance, it can be converted to the corresponding benzyl halide, which is a versatile electrophile for the introduction of the 2-fluoro-6-methylbenzyl moiety into various molecules. A United States patent describes the use of this compound as a precursor in the synthesis of bicycloamine derivatives with potential therapeutic applications.[9] The specific substitution pattern can be crucial for optimizing the binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. byjus.com [byjus.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound [myskinrecipes.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 478163-35-8|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. US20100331310A1 - Bicycloamine derivatives - Google Patents [patents.google.com]
Spectroscopic Data for (2-Fluoro-6-methylphenyl)methanol: A Technical Guide for Researchers
Introduction
(2-Fluoro-6-methylphenyl)methanol is a substituted benzyl alcohol derivative of interest in medicinal chemistry and materials science. Its structural features, including a fluorine atom and a methyl group ortho to the hydroxymethyl substituent, create a unique electronic and steric environment that can influence its reactivity and biological activity. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
It is important to note that while this guide is built upon established spectroscopic principles and data from analogous structures, the presented spectra are predicted. Researchers should always verify their experimentally obtained data against these predictions.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide for NMR assignments.
The Dichotomous Reactivity of Ortho-Fluoro Substituted Benzyl Alcohols: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide
Abstract
Fluorine-containing organic molecules are of paramount importance in modern drug development and materials science, offering unique modulations of metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, ortho-fluoro substituted benzyl alcohols represent a class of substrates with particularly nuanced and powerful reactivity. The proximity of the fluorine atom to the benzylic alcohol moiety introduces a fascinating interplay of electronic, steric, and hydrogen-bonding effects that can be strategically exploited for complex molecular synthesis. This technical guide provides an in-depth exploration of the core principles governing the reactivity of these compounds. We will dissect the mechanistic underpinnings of the ortho-fluoro substituent effect and illustrate its practical application in key synthetic transformations, including oxidation, nucleophilic substitution, and directed metalation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical behavior of ortho-fluoro benzyl alcohols in their synthetic endeavors.
The Mechanistic Core: Understanding the Ortho-Fluoro Substituent Effect
The chemical behavior of a 2-fluorobenzyl alcohol is fundamentally dictated by the unique properties of the fluorine atom positioned at the C2 position. Unlike its isomeric counterparts or other halogenated analogs, the ortho-fluoro substituent exerts a profound, localized influence on the adjacent benzylic carbinol center.
Electronic and Steric Landscape
Fluorine is the most electronegative element, imparting a strong electron-withdrawing effect through the sigma framework (inductive effect, -I). This effect polarizes the C-F bond and reduces the electron density of the aromatic ring and, critically, the benzylic carbon. This electronic perturbation has a direct consequence on reaction pathways involving the formation of charged intermediates. For instance, any reaction proceeding through a benzylic carbocation (SN1-type mechanism) will be inherently disfavored, as the inductive pull of the ortho-fluorine destabilizes the developing positive charge.[3][4]
While fluorine is the smallest halogen, its placement at the ortho position introduces a degree of steric hindrance that can influence the trajectory of incoming reagents and modulate the stability of transition states.[5]
The Defining Feature: Intramolecular Hydrogen Bonding (IMHB)
A key feature distinguishing ortho-fluoro benzyl alcohols is the potential for a weak, non-covalent intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the lone pair of the fluorine atom (O-H···F-C).[6][7][8] This interaction locks the hydroxymethyl group into a preferred conformation, influencing its ground-state energy and accessibility. This seemingly subtle interaction can have significant downstream consequences on reactivity, affecting the acidity of the hydroxyl proton and the overall stereoelectronic environment of the reactive center.
Caption: Intramolecular Hydrogen Bond (IMHB) in 2-fluorobenzyl alcohol.
Exploiting the Ortho-Fluoro Effect in Key Synthetic Transformations
Understanding the foundational principles allows chemists to strategically design reactions that harness the unique properties of these substrates. This section details field-proven methodologies for several critical transformations.
Oxidation to Aldehydes
The selective oxidation of benzyl alcohols to aldehydes is a cornerstone of organic synthesis. For 2-fluorobenzyl alcohol, this transformation proceeds efficiently with a variety of reagents. The electron-withdrawing nature of fluorine can sometimes influence reaction rates, but high yields are readily achievable under appropriate conditions.[9][10]
Data Presentation: Comparison of Oxidation Protocols
| Oxidizing Agent/System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Graphite Oxide / Sonication | Acetonitrile | RT | 92 | --INVALID-LINK-- |
| Quinolinium Fluorochromate (QFC) | DMSO | RT | High | --INVALID-LINK--[9] |
| Benzimidazolium Fluorochromate | Acetic Acid/Water | 35 | High | --INVALID-LINK--[11] |
| Carbon Nanotubes / PMS | Acetonitrile | 60 | >80 | --INVALID-LINK--[10] |
Experimental Protocol: Oxidation using Graphite Oxide
This protocol is chosen for its mild, non-metallic, and environmentally benign conditions.
-
Preparation: In a 50 mL round-bottom flask, add 2-fluorobenzyl alcohol (1.0 mmol, 126.1 mg).
-
Solvent & Reagent Addition: Add acetonitrile (10 mL) followed by graphite oxide (100 mg).
-
Reaction: Immerse the flask in an ultrasonic bath and sonicate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Work-up: Upon completion (typically 1-2 hours), filter the reaction mixture through a pad of celite to remove the graphite oxide. Wash the celite pad with additional acetonitrile (2 x 5 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-fluorobenzaldehyde can be purified by silica gel column chromatography if necessary, though it is often obtained in high purity.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and GC-MS, comparing spectra to known standards. The expected yield is typically >90%.
Nucleophilic Substitution via Hydroxyl Activation
Direct displacement of the hydroxyl group is unfeasible due to its poor leaving group nature (OH⁻). Therefore, activation is a mandatory first step. Given the electronic destabilization of a potential carbocation by the ortho-fluorine, SN2 pathways are strongly favored. This requires converting the -OH into a better leaving group, such as a tosylate or a halide.[12]
References
- 1. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. researchgate.net [researchgate.net]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. scispace.com [scispace.com]
- 12. digscholarship.unco.edu [digscholarship.unco.edu]
A Technical Guide to the Stability and Storage of (2-Fluoro-6-methylphenyl)methanol
Abstract: (2-Fluoro-6-methylphenyl)methanol is a substituted benzyl alcohol derivative utilized in various synthetic pathways within pharmaceutical and materials science research. The integrity of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. The recommendations herein are designed to ensure the long-term purity and reactivity of the compound for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
This compound, a white to off-white crystalline solid, belongs to the benzylic alcohol class of organic compounds.[1] Its structure, featuring a hydroxylmethyl group flanked by fluorine and methyl substituents on the aromatic ring, dictates its reactivity and stability profile. The benzylic alcohol moiety is the primary site of chemical vulnerability, while the fluoro and methyl groups modulate the electronic properties of the aromatic system. Understanding these structural characteristics is fundamental to predicting potential degradation and designing effective preservation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 478163-35-8 | [1][2][3] |
| Molecular Formula | C₈H₉FO | [1][2] |
| Molecular Weight | 140.15 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Predicted Boiling Point | 220.9 ± 25.0 °C | [1] |
| Predicted Density | 1.132 ± 0.06 g/cm³ | [1] |
Chemical Stability and Core Degradation Pathways
The principal threat to the stability of this compound under typical laboratory conditions is not the robust carbon-fluorine bond, but rather the susceptibility of the benzylic alcohol group to oxidation.[4]
Primary Degradation Pathway: Oxidation to 2-Fluoro-6-methylbenzaldehyde
The conversion of the primary alcohol to the corresponding aldehyde is the most common degradation route. This transformation is consistent with the known reactivity of benzylic alcohols, which are readily oxidized.[5][6] The reaction can be initiated or accelerated by several factors:
-
Atmospheric Oxygen: The presence of O₂ is a key driver of oxidation, which can occur slowly over time even without catalysts.[5][7]
-
Light (Photochemical Oxidation): Exposure to light, particularly in the UV spectrum, can promote the formation of radical species that facilitate aerobic oxidation.[5][7]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.
-
Trace Metal Impurities: Contaminants can act as catalysts, significantly accelerating the degradation process.[8][9]
The electron-donating nature of the ortho-methyl group may slightly enhance the rate of oxidation, while the electron-withdrawing fluorine atom may have a modest counteracting effect.[5] The net result is a compound that should be considered sensitive to atmospheric exposure over long-term storage.
Figure 1: Primary oxidative degradation pathway.
Comprehensive Storage Protocols
The fundamental objective for storing this compound is to mitigate the risk of oxidation by controlling the storage environment. This involves the exclusion of air, moisture, and light.
Short-Term Storage (Days to Weeks)
For routine laboratory use, store the compound in a tightly sealed, opaque or amber glass container in a cool, dry, and dark location such as a laboratory cabinet. The container should have minimal headspace to reduce the amount of trapped air.
Long-Term Storage (Months to Years)
For archival purposes or infrequent use, a more rigorous protocol is mandatory to ensure chemical purity. The gold standard is storage under a dry, inert atmosphere.
-
Inert Atmosphere: The container should be purged with a dry, inert gas like Argon or Nitrogen to displace all atmospheric oxygen and moisture.[10][11] Argon is often preferred due to its higher density, which provides a more stable blanket over the compound.
-
Container: Use a high-quality glass vial or flask with a PTFE-lined cap or, ideally, a septum-sealed container designed for air-sensitive reagents, such as an Aldrich Sure/Seal™ bottle.[12][13] This allows for the removal of material via syringe without compromising the inert atmosphere.
-
Temperature: While the compound is stable at room temperature when properly sealed, storage in a refrigerator (2-8 °C) can further slow any potential degradation.[1] If refrigerated, the container must be allowed to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[11]
Table 2: Recommended Storage Conditions Summary
| Parameter | Short-Term Storage | Long-Term Storage (Best Practice) | Rationale |
| Atmosphere | Ambient (in sealed container) | Dry Argon or Nitrogen | Prevents oxidation by excluding O₂.[10] |
| Temperature | Ambient, cool location | 2-8 °C or Ambient | Reduces kinetic rate of degradation.[11] |
| Container | Tightly sealed amber glass | Septum-sealed vial/flask | Prevents light exposure and allows inert atmosphere handling.[12] |
| Location | Dry, dark cabinet | Designated reagent storage | Protects from light and moisture.[14][15] |
Safe Handling and Dispensing Workflow
Handling this compound requires techniques designed to prevent atmospheric exposure. The use of an inert atmosphere glove box is ideal.[16] When a glove box is unavailable, standard air-free techniques using a Schlenk line or a simple inert gas manifold are effective.[12][16]
Protocol: Syringe Transfer from a Septum-Sealed Container
This protocol describes the standard method for dispensing an air-sensitive reagent from a Sure/Seal™ bottle or a similar septum-capped vial.
Equipment:
-
Septum-sealed vial of this compound (dissolved in a suitable anhydrous solvent if a solution is required).
-
Source of dry Argon or Nitrogen with a needle adapter.
-
Two sterile, dry needles (e.g., 18-21 gauge).
-
One sterile, dry syringe of appropriate volume.
-
Clean, dry receiving flask, sealed with a septum.
Procedure:
-
Prepare Receiving Flask: The receiving flask should be oven-dried or flame-dried under vacuum and backfilled with inert gas.[12]
-
Establish Inert Gas Inlet: Puncture the septum of the reagent vial with a needle connected to the inert gas line. This creates a positive pressure, preventing air ingress.
-
Purge Syringe: Draw inert gas into the syringe and expel it three times to ensure the syringe is free of air and moisture.
-
Withdraw Reagent: Puncture the septum of the reagent vial with the purged syringe needle. The positive pressure in the vial will often help fill the syringe. Withdraw the desired volume of the solution.
-
Transfer Reagent: Transfer the syringe to the receiving flask and inject the reagent.
-
Disengage: Remove the syringe from the receiving flask, followed by the inert gas inlet needle. For the reagent vial, remove the dispensing syringe needle first, then the inert gas needle. Replace the protective outer cap on the reagent bottle.[12]
Figure 2: Workflow for handling air-sensitive reagents.
Conclusion
The long-term stability of this compound is primarily dictated by its sensitivity to aerobic oxidation at the benzylic alcohol position. While stable as a solid for short periods when properly sealed, ensuring its purity and reactivity for demanding synthetic applications requires stringent adherence to air-free storage and handling protocols. Storing the compound under a dry inert atmosphere (Argon or Nitrogen) in a tightly sealed container is the most critical measure for its preservation. By implementing the technical guidelines outlined in this document, researchers can effectively maintain the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound, (6-Fluoro-o-tolyl)methanol price,buy this compound, (6-Fluoro-o-tolyl)methanol - chemicalbook [m.chemicalbook.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 478163-35-8|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. aggiefab.tamu.edu [aggiefab.tamu.edu]
- 15. aksci.com [aksci.com]
- 16. ossila.com [ossila.com]
(2-Fluoro-6-methylphenyl)methanol: A Comprehensive Technical Guide to Safety and Handling
Document ID: TGS-FMPM-01-2026
Abstract: This technical guide provides a detailed safety and hazard analysis for (2-Fluoro-6-methylphenyl)methanol (CAS No. 135043-74-0), a key fluorinated building block in contemporary pharmaceutical and agrochemical synthesis. The document is intended for laboratory researchers, process chemists, and drug development professionals. It synthesizes available data on physicochemical properties, hazard classification, exposure controls, and emergency procedures. The guide emphasizes the causality behind safety protocols, providing a framework for risk assessment and mitigation when handling this reactive intermediate.
Compound Identification and Physicochemical Profile
This compound is a substituted benzyl alcohol. The presence of the ortho-fluoro and ortho-methyl groups relative to the hydroxymethyl moiety sterically hinders and electronically influences the alcohol's reactivity. These structural features are also determinants of its physical properties, which are fundamental to understanding its behavior in a laboratory setting and are summarized below.
| Property | Value | Source(s) |
| CAS Number | 135043-74-0 | [1][2] |
| Molecular Formula | C₈H₉FO | [1][2] |
| Molecular Weight | 140.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Boiling Point | 95-97 °C @ 12 mmHg | [1] |
| Density | 1.139 g/cm³ @ 25 °C | [1] |
| Flash Point | 108 °C (226.4 °F) - Closed Cup | [1] |
| Refractive Index (n²⁰/D) | 1.515 | [1] |
The relatively high flash point indicates that the compound is combustible rather than flammable at standard ambient temperatures, but it can form ignitable vapor/air mixtures upon heating. Its density, being higher than water, is a critical consideration for spill containment and cleanup procedures.
GHS Hazard Analysis and Classification
This compound is classified under the Globally Harmonized System (GHS) as an irritant. This classification stems from its chemical nature as a substituted aromatic alcohol, which can interact with and disrupt epithelial tissues upon contact.
Hazard Statements:
Precautionary Statements (Selected):
-
Prevention:
-
Response:
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
Exposure Control and Risk Mitigation Framework
A hierarchical approach to exposure control is mandatory. The primary objective is to minimize exposure through engineering controls, supplemented by administrative procedures and, as the final line of defense, appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed within a properly functioning chemical fume hood. This is the primary control to mitigate the risk of respiratory tract irritation (H335).
-
Emergency Infrastructure: Laboratories must be equipped with readily accessible and tested safety showers and eyewash stations.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a self-validating system to prevent contact with all potential routes of exposure.
-
Eye and Face Protection: Chemical safety goggles compliant with EU Standard EN166 or ANSI Z87.1 are required. For procedures with a heightened risk of splashing (e.g., transfers of larger quantities, reactions under pressure), a full-face shield must be worn in addition to safety goggles.[1]
-
Skin Protection:
-
Gloves: Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended for incidental contact. For extended contact or immersion, heavier-duty gloves should be selected based on breakthrough time data. Gloves must be inspected for integrity before each use and replaced immediately if contaminated or damaged.
-
Protective Clothing: A flame-retardant laboratory coat is required. For larger-scale operations, a chemically resistant apron or suit may be necessary.
-
-
Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.
The logical workflow for ensuring adequate protection is illustrated below.
Caption: Risk Mitigation & PPE Workflow
Emergency Procedures
First-Aid Measures
Immediate action is critical to minimize harm from exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or irritation persists, seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a glass of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Spill Containment Protocol
-
Evacuate & Isolate: Immediately alert personnel in the area and evacuate non-essential staff. Isolate the spill area.
-
Ventilate: Ensure the chemical fume hood is operating or increase ventilation to the area.
-
Don PPE: Wear the appropriate level of PPE, including respiratory protection if the spill is large or ventilation is inadequate.
-
Contain: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Absorb & Collect: Carefully absorb the spilled material. Place the contaminated absorbent into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. Collect all decontamination materials as hazardous waste.
-
Dispose: Dispose of the waste container according to institutional and local environmental regulations.
Fire and Explosion Hazard Data
-
Flammability: Combustible liquid. Vapors may form explosive mixtures with air if heated above the flash point.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1] A solid stream of water may be ineffective and could spread the fire.
-
Specific Hazards from Combustion: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen fluoride.[1]
-
Fire-Fighting Protocol: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). Use a water spray to cool fire-exposed containers.
Stability and Reactivity Profile
-
Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, well-ventilated, tightly sealed).[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can react exothermically with the alcohol functional group.[1]
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.
-
Hazardous Decomposition Products: As noted, thermal decomposition will produce carbon oxides and hydrogen fluoride.[1]
Toxicological Information
The toxicological profile for this compound is not extensively characterized in publicly available literature. The GHS classification is based on data from structurally related compounds and computational models.
-
Acute Toxicity: No quantitative LD50 or LC50 data is available. The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact.
-
Carcinogenicity, Mutagenicity, Teratogenicity: No data is available to classify the compound with respect to these long-term effects.
-
Mechanism of Irritation: Like other benzyl alcohols, it can act as a solvent, defatting the skin and disrupting cell membranes in the eyes and respiratory tract, leading to an inflammatory response. The presence of the fluoro- group may also contribute to its irritant potential.
Given the lack of comprehensive toxicological data, it is imperative to treat this compound with a high degree of caution and to strictly adhere to all exposure controls to minimize any potential for systemic effects.
Disposal Considerations
All waste materials, including the compound itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.
-
Procedure: Dispose of waste through a licensed professional waste disposal service. Containers should be triple-rinsed (if appropriate) with the rinsate collected as hazardous waste. Do not dispose of via sanitary sewer systems.
-
Regulatory Compliance: All disposal activities must be in full compliance with local, state, and federal environmental regulations.
References
A Senior Application Scientist's Guide to Sourcing and Quality Control of (2-Fluoro-6-methylphenyl)methanol for Pharmaceutical Research
Introduction: The Critical Role of (2-Fluoro-6-methylphenyl)methanol in Modern Drug Discovery
This compound, a structurally distinct benzyl alcohol derivative, has emerged as a valuable building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to the hydroxymethyl moiety, imparts specific steric and electronic properties that are increasingly leveraged by researchers in the design of novel therapeutic agents. This guide provides an in-depth technical overview for sourcing, evaluating, and implementing quality control measures for this compound, ensuring the integrity and reproducibility of your research and development endeavors. The strategic placement of the fluorine atom can influence metabolic stability, pKa, and binding interactions, making this reagent a key component in the synthesis of, for example, innovative kinase inhibitors.[1][2][3][4] The quality of this starting material is paramount, as impurities can lead to unforeseen side reactions, compromised biological activity, and delays in drug development timelines.
Navigating the Supplier Landscape: A Comparative Overview
A multitude of chemical suppliers offer this compound, ranging from large-scale manufacturers to specialized niche providers. The selection of a suitable supplier should be guided by a thorough evaluation of their documentation, stated purity, and the analytical data they provide. Below is a comparative table of representative suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Availability |
| AbacipharmTech | 478163-35-8 | C8H9FO | 140.15 | >98% | Gram to Kilogram |
| BLD Pharm | 478163-35-8 | C8H9FO | 140.15 | >97% | Gram to Kilogram |
| Sunway Pharm Ltd. | 478163-35-8 | C8H9FO | 140.15 | 97% | Gram Quantities |
| ChemicalBook | 478163-35-8 | C8H9FO | 140.15 | Varies | Varies |
Note: This table is for illustrative purposes. Researchers should always obtain the most current information directly from the suppliers.
Synthetic Provenance: Understanding Potential Impurities
A comprehensive understanding of the synthetic routes to this compound is crucial for anticipating potential process-related impurities. The most common laboratory and industrial-scale syntheses involve the reduction of either 2-fluoro-6-methylbenzaldehyde or 2-fluoro-6-methylbenzoic acid and its derivatives.
Primary Synthetic Pathways
Figure 1: Common synthetic routes to this compound.
Anticipated Impurities
Based on these synthetic routes, a number of potential impurities should be considered during quality control analysis:
-
Unreacted Starting Material: Residual 2-fluoro-6-methylbenzaldehyde or 2-fluoro-6-methylbenzoic acid.
-
Over-reduction Products: In syntheses starting from the benzoic acid, incomplete reduction could leave the corresponding aldehyde as an impurity.
-
Side-products from Grignard Reactions: If a Grignard reaction is employed for the synthesis of the starting benzaldehyde, byproducts such as enamines or products of deprotonation could potentially carry through.[5]
-
Solvent Adducts: Residual solvents from the reaction or purification steps (e.g., methanol, THF, diethyl ether).
-
Inorganic Salts: Byproducts from the reducing agents and quenching steps (e.g., borate salts, lithium/aluminum salts).
A Framework for Rigorous Quality Control
A multi-technique approach is essential for the comprehensive quality control of this compound. The following experimental protocols provide a robust framework for assessing purity and confirming identity.
Visual and Physical Inspection
A preliminary yet crucial step is the visual inspection of the material. It should be a clear, colorless liquid or a white to off-white solid, free of any foreign particulates. Any deviation from this should be noted and investigated further.
Identity and Purity Assessment Workflow
References
- 1. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grignard Reaction [organic-chemistry.org]
The Strategic Impact of Fluorination on Benzyl Alcohol Derivatives: A Theoretical and Application-Focused Guide
Abstract
The introduction of fluorine into the benzyl alcohol scaffold imparts a range of unique physicochemical properties that are of profound interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the theoretical underpinnings of these effects, focusing on the conformational landscapes, hydrogen-bonding capabilities, and overall reactivity of fluorinated benzyl alcohol derivatives. We will delve into the computational methodologies that are pivotal for these investigations, including Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analyses. Furthermore, this document will bridge theoretical insights with practical applications, particularly in the realm of rational drug design, by examining how the strategic placement of fluorine atoms can modulate biological activity. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of fluorinated benzyl alcohols in their work.
The Rationale for Fluorinating Benzyl Alcohols
Fluorine, being the most electronegative element, exerts potent electronic effects when incorporated into organic molecules. In the context of benzyl alcohol derivatives, fluorination can dramatically alter properties such as acidity, lipophilicity, metabolic stability, and molecular conformation.[1][2][3] These modifications are not always intuitive, making theoretical and computational studies indispensable for a predictive understanding of their impact.[4][5][6] The judicious placement of fluorine can lead to enhanced binding affinities with biological targets, improved pharmacokinetic profiles, and novel chemical reactivity.[2][3][7]
One of the most significant consequences of fluorinating benzyl alcohols is the modulation of the hydroxyl group's hydrogen-bonding capacity.[4][5][8] This is of paramount importance in drug design, as hydrogen bonds are critical for molecular recognition at receptor binding sites. Additionally, intramolecular hydrogen bonding involving fluorine can stabilize specific conformers, which in turn can influence a molecule's biological activity.[4][5][6]
Theoretical Methodologies for Interrogating Fluorinated Benzyl Alcohols
A multi-faceted computational approach is essential for a comprehensive understanding of the nuanced effects of fluorination.
Quantum Chemical Methods
Density Functional Theory (DFT) and ab initio methods are the cornerstones of theoretical investigations into fluorinated benzyl alcohols.[4][8][9] These methods provide detailed insights into the electronic structure, conformational energies, and vibrational frequencies of these molecules.
Typical Computational Protocol:
-
Structure Optimization: The geometry of the fluorinated benzyl alcohol derivative is optimized to find its lowest energy conformation. Common DFT functionals for this purpose include B3LYP and MPWB1K, paired with basis sets like 6-31+G(d,p) or 6-311++G(2d,p).[4][8][10]
-
Conformational Analysis: A systematic search of the potential energy surface is performed by rotating key dihedral angles (e.g., C-C-O-H and C-C-C-O) to identify all stable conformers.[4][6][11]
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to simulate infrared (IR) spectra.[4][8][12]
-
Population Analysis: The relative populations of the different conformers at a given temperature are determined using Boltzmann statistics based on their calculated free energies.
The causality behind these choices lies in the balance between computational cost and accuracy. DFT methods like B3LYP offer a good compromise for medium-sized molecules, while more computationally intensive methods like MP2 can be used for higher accuracy on smaller systems.[4][8] The choice of basis set is also crucial; diffuse functions (+) are important for describing anions and weak interactions, while polarization functions (d,p) are necessary for accurately describing bonding.
Analysis of Intramolecular Interactions
Several theoretical tools are employed to dissect the nature of non-covalent interactions within fluorinated benzyl alcohols:
-
Atoms in Molecules (AIM): This analysis of the electron density topology can identify and characterize chemical bonds, including weak intramolecular hydrogen bonds like O-H···F and C-H···F.[4][6]
-
Natural Bond Orbital (NBO): NBO analysis provides information about charge transfer interactions between filled and vacant orbitals, which can quantify the strength of hydrogen bonds.[4][5]
-
Non-Covalent Interaction (NCI) Analysis: NCI plots provide a visual representation of non-covalent interactions in three-dimensional space, making it easier to identify and understand the nature of these interactions.[4][5]
These analyses provide a self-validating system when their results are consistent. For instance, the presence of a bond critical point between a hydrogen and fluorine atom in AIM analysis, coupled with a significant stabilization energy from NBO analysis for the corresponding interaction, provides strong evidence for an intramolecular hydrogen bond.
Caption: A typical computational workflow for the theoretical study of fluorinated benzyl alcohol derivatives.
The Influence of Fluorination on Physicochemical Properties
Conformational Preferences
The conformational landscape of benzyl alcohol is complex, with ongoing debate about the most stable conformers.[4] Fluorination, particularly at the ortho position, significantly influences these preferences.[4][6] The presence of an ortho-fluorine atom can lead to the formation of an intramolecular O-H···F hydrogen bond, which stabilizes a "chelated" gauche conformation.[4][6][11] However, other weaker interactions, such as C-H···F and C-H···O, also play a role in determining the overall conformational profile.[4][6]
The interplay of these interactions can be subtle. For instance, while a single ortho-fluorine atom tends to increase the acidity of the hydroxyl group, the presence of two ortho-fluorine atoms can lead to a decrease in acidity.[4][5][6] This is because the two fluorine atoms can create a complex network of intramolecular interactions that alter the orientation and polarization of the O-H bond.
Caption: Influence of ortho-fluorination on the conformational preferences of benzyl alcohol.
Hydrogen-Bond Acidity
The hydrogen-bond donating capacity (acidity) of the hydroxyl group is a critical parameter, especially in the context of drug-receptor interactions. Theoretical calculations, often in conjunction with experimental IR spectroscopy, have shown that ortho-monofluorination generally increases the hydrogen-bond acidity of benzyl alcohols due to the electron-withdrawing nature of fluorine.[4][5][8]
| Derivative | Substitution Pattern | Effect on HB Acidity | Primary Reason |
| 2-Fluorobenzyl alcohol | ortho-monofluoro | Increase | Inductive electron withdrawal by fluorine enhances the polarity of the O-H bond.[5] |
| 2,6-Difluorobenzyl alcohol | ortho-difluoro | Decrease | Complex intramolecular interactions and potential steric hindrance can disrupt the optimal orientation for hydrogen donation.[4][6] |
| 4-Fluorobenzyl alcohol | para-fluoro | Modest Increase | Inductive effect is transmitted through the aromatic ring, but is weaker than the ortho effect. |
This table is a qualitative summary based on the provided search results. Quantitative data would require a more in-depth analysis of specific studies.
Applications in Drug Design and Development
The insights gained from theoretical studies of fluorinated benzyl alcohols have significant implications for rational drug design.
Molecular Docking and QSAR
Molecular docking simulations are used to predict the binding mode and affinity of a ligand to a biological target.[13][14][15] Accurate representation of the ligand's conformational preferences, which are heavily influenced by fluorination, is crucial for obtaining meaningful docking results. Theoretical calculations can provide the necessary information on the low-energy conformers that should be considered in docking studies.
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activities.[16][17][18] Descriptors derived from theoretical calculations, such as electrostatic potentials, dipole moments, and orbital energies of fluorinated benzyl alcohols, can be used to build robust QSAR models. These models can then be used to predict the activity of novel derivatives and guide further synthesis.
Case Study: Antibacterial Agents
While the provided search results do not focus specifically on fluorinated benzyl alcohols as antibacterial agents, they do highlight the use of molecular docking to study benzyl alcohol derivatives against bacterial targets like glucosamine-6-phosphate synthase.[13][14][15] A hypothetical application of the theoretical principles discussed would be to design fluorinated benzyl alcohol derivatives with enhanced binding to this enzyme. By using DFT to predict the conformational and hydrogen-bonding properties of different fluorinated analogues, one could prioritize the synthesis of compounds that are pre-organized for optimal interaction with the active site.
Future Perspectives
The theoretical study of fluorinated benzyl alcohol derivatives is a vibrant area of research with several exciting future directions:
-
Dynamic Effects: Most computational studies focus on static structures. Investigating the dynamic behavior of these molecules using molecular dynamics simulations could provide a more realistic picture of their behavior in solution and at receptor binding sites.
-
Machine Learning: Machine learning models trained on large datasets of computationally derived properties could accelerate the prediction of the effects of fluorination, enabling high-throughput screening of virtual libraries.
-
Advanced Spectroscopic Techniques: The combination of high-resolution rotational spectroscopy with advanced quantum chemical calculations can provide exceptionally detailed information about the three-dimensional structures and intramolecular interactions of these molecules.
Conclusion
Theoretical studies, particularly those employing quantum chemical methods, are indispensable for understanding the profound and often non-intuitive effects of fluorination on the properties of benzyl alcohol derivatives. These computational approaches provide a detailed picture of the conformational landscapes and hydrogen-bonding capabilities of these molecules, which is critical for their application in drug design and materials science. As computational power and theoretical methodologies continue to advance, we can expect an even greater synergy between theory and experiment, leading to the rational design of novel fluorinated benzyl alcohols with tailored properties for a wide range of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 10. Elucidation of hydrogen bonding formation by a computational, FT-IR spectroscopic and theoretical study between benzyl alcohol and isomeric cresols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N’(2-methoxyphenylimino) thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purerims.smu.ac.za [purerims.smu.ac.za]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. QSAR - Drug Design Org [drugdesign.org]
Methodological & Application
The Synthetic Utility of (2-Fluoro-6-methylphenyl)methanol: A Guide for Organic Synthesis and Drug Discovery
Introduction: Navigating the Nuances of Ortho-Substituted Benzyl Alcohols
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and sterically demanding substituents has become a cornerstone of rational molecular design.[1][2][3][4] (2-Fluoro-6-methylphenyl)methanol emerges as a valuable building block, offering a unique combination of electronic and steric properties. The presence of a fluorine atom at the ortho-position significantly influences the molecule's reactivity through its strong electron-withdrawing inductive effect, which can modulate the acidity of the benzylic proton and impact the electron density of the aromatic ring. Concurrently, the adjacent methyl group provides steric hindrance that can direct reaction pathways and influence conformational preferences of downstream products. This guide provides a detailed exploration of the synthetic transformations of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Transformations
This compound is a versatile precursor for a variety of functional groups. Its primary utility lies in its conversion to the corresponding aldehyde, benzyl bromide, ethers, and esters, each of which are pivotal intermediates for more complex molecular architectures.
Oxidation to 2-Fluoro-6-methylbenzaldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The resulting 2-fluoro-6-methylbenzaldehyde is a key intermediate for the synthesis of various heterocyclic compounds and can be used in reactions such as Wittig, Grignard, and aldol condensations.[5]
Mechanistic Insight: A variety of reagents can be employed for this transformation. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, or Dess-Martin periodinane (DMP) are excellent choices for achieving high yields of the aldehyde under mild conditions. Another effective method is the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is particularly selective for benzylic and allylic alcohols.[6]
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol offers a reliable and straightforward method for the oxidation of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celite®
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of this compound (1.0 eq) in DCM at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-fluoro-6-methylbenzaldehyde.
-
| Reagent | Conditions | Typical Yield | Reference |
| PCC | DCM, rt, 2-4h | 85-95% | General procedure |
| DMP | DCM, rt, 1-3h | >90% | General procedure |
| Swern | (COCl)₂, DMSO, Et₃N, DCM, -78°C | >90% | General procedure |
Caption: Oxidation of this compound.
Conversion to 2-Fluoro-6-methylbenzyl Bromide
The transformation of the hydroxyl group into a good leaving group, such as a bromide, is a critical step for subsequent nucleophilic substitution reactions. 2-Fluoro-6-methylbenzyl bromide is a versatile intermediate for introducing the 2-fluoro-6-methylbenzyl moiety into a wide range of molecules.
Mechanistic Insight: The reaction of a primary alcohol with phosphorus tribromide (PBr₃) is a classic and effective method for synthesizing the corresponding alkyl bromide. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an SN2 reaction. Alternatively, treatment with concentrated hydrobromic acid (HBr) can also achieve this transformation.[7]
Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)
-
Materials:
-
This compound (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-6-methylbenzyl bromide.
-
| Reagent | Conditions | Typical Yield | Reference |
| PBr₃ | Diethyl ether, 0°C to rt | 80-90% | [8] |
| CBr₄, PPh₃ | DCM, rt | 85-95% | General procedure |
| HBr (48%) | Reflux | 70-85% | [7] |
Caption: Conversion to 2-Fluoro-6-methylbenzyl Bromide.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing both symmetrical and unsymmetrical ethers.[9][10] This reaction is particularly useful for attaching the 2-fluoro-6-methylbenzyl group to other molecules via an ether linkage, a common motif in pharmacologically active compounds.
Mechanistic Insight: The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[9] For the synthesis of a 2-fluoro-6-methylbenzyl ether, it is advantageous to first deprotonate the this compound with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide can then react with a primary alkyl halide. Due to the steric hindrance around the benzylic carbon, using this compound as the nucleophile is generally more efficient than using 2-fluoro-6-methylbenzyl bromide as the electrophile with a bulky alkoxide.
Experimental Protocol: Synthesis of a Methyl Ether
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) (1.5 eq)
-
Saturated ammonium chloride solution
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Williamson Ether Synthesis.
Esterification via Fischer Esterification
The formation of esters from alcohols and carboxylic acids is a fundamental reaction in organic synthesis.[11][12] Esters of this compound can serve as prodrugs or as intermediates for further transformations.
Mechanistic Insight: Fischer esterification is an acid-catalyzed equilibrium process.[11][13] To drive the reaction towards the product, either the alcohol or the carboxylic acid is used in excess, or water is removed as it is formed. For a sterically hindered alcohol like this compound, the reaction may be slower than with unhindered alcohols.[13] Using a large excess of a simple carboxylic acid like acetic acid and a catalytic amount of a strong acid like sulfuric acid is a common approach.
Experimental Protocol: Synthesis of 2-Fluoro-6-methylbenzyl Acetate
-
Materials:
-
This compound (1.0 eq)
-
Acetic acid (large excess, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Combine this compound (1.0 eq) and a large excess of acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully pour the mixture into a separatory funnel containing water.
-
Extract the product with diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Fischer Esterification.
Application in Medicinal Chemistry: Synthesis of Purine Derivatives
A testament to its utility in drug discovery, this compound has been utilized in the synthesis of purine derivatives with potential therapeutic applications. In a patented synthetic route, this alcohol is a key starting material.[14][15] The synthesis involves the conversion of the alcohol to a suitable derivative that is then coupled with a purine core. This highlights the importance of this compound as a building block for introducing a specifically substituted phenylmethyl group onto a heterocyclic scaffold, a common strategy in the development of kinase inhibitors and other targeted therapies.
Conclusion
This compound is a strategically important building block for organic synthesis, offering a unique combination of steric and electronic properties. Its utility is demonstrated through its efficient conversion into a variety of key synthetic intermediates, including aldehydes, benzyl bromides, ethers, and esters. The protocols provided herein serve as a practical guide for researchers to harness the potential of this versatile reagent in their synthetic campaigns, particularly in the pursuit of novel therapeutic agents. The judicious use of such fluorinated building blocks will undoubtedly continue to be a driving force in the advancement of medicinal chemistry.[2][16][17]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Purine derivatives and the use thereof as medicament. Патент № US 20210369723 МПК A61K31/5377 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 15. Purine derivatives and the use thereof as medicament. Патент № US 0011376258 МПК C07D473/00 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 16. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Fluorinated Benzyl Alcohols in Pharmaceuticals: A Guide for Researchers
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into drug candidates has become a cornerstone of rational drug design.[1] The unique physicochemical properties of fluorine, such as its small van der Waals radius (1.47 Å, similar to hydrogen at 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Strategic fluorination can lead to enhanced metabolic stability, improved membrane permeability, modulated pKa, and increased binding affinity to target proteins.[1][4] It is estimated that approximately 20-25% of all commercialized medications contain at least one fluorine atom, a testament to its profound impact on therapeutic efficacy.[5]
Fluorinated benzyl alcohols, in particular, have emerged as highly versatile and valuable building blocks in the synthesis of a wide array of pharmaceuticals.[6] Their benzylic hydroxyl group provides a reactive handle for various chemical transformations, while the fluorine substituents on the aromatic ring impart the aforementioned beneficial properties to the parent molecule and its downstream derivatives.[6][7] This guide provides an in-depth exploration of the applications of fluorinated benzyl alcohols in drug development, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Modulation of Physicochemical and Pharmacokinetic Properties
The introduction of fluorine to the benzyl alcohol scaffold can dramatically alter a molecule's properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability
A primary application of fluorinated benzyl alcohols is to enhance the metabolic stability of drug candidates. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][8] Placing a fluorine atom at a metabolically labile benzylic position can block hydroxylation, a common metabolic pathway, thereby increasing the drug's half-life and bioavailability.[3]
II. Fluorinated Benzyl Alcohols as Key Pharmaceutical Intermediates
The utility of fluorinated benzyl alcohols is best exemplified by their role as key intermediates in the synthesis of complex, high-value pharmaceuticals. Their dual functionality—a reactive alcohol and a strategically fluorinated aromatic ring—makes them ideal starting points for constructing diverse molecular architectures.[7]
Case Study: Synthesis of Aprepitant (EMEND®)
Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[9] A key structural feature of Aprepitant is the (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy moiety, which is introduced using a chiral alcohol precursor. While not a direct benzyl alcohol, the synthesis of this fragment and its incorporation into the final molecule highlights the principles of utilizing fluorinated aromatic alcohols in complex syntheses. A crucial building block in some synthetic routes is (S)-2-(4-Fluorophenyl)propan-1-ol, which underscores the importance of chiral fluorinated alcohols.
The following protocols detail the synthesis of a key chiral fluorinated alcohol and its subsequent activation, demonstrating the foundational steps often required to incorporate these valuable building blocks into larger pharmaceutical scaffolds.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol
This protocol describes the enantioselective synthesis of a chiral fluorinated benzyl alcohol derivative using a Corey-Bakshi-Shibata (CBS) reduction, a reliable method for producing chiral alcohols with high enantiomeric excess.[7]
Reaction Scheme:
Caption: Asymmetric reduction of 4'-fluoropropiophenone.
Materials:
-
4'-fluoropropiophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) as a 1 M solution in toluene.[7]
-
Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq.). Stir the mixture for 10 minutes at this temperature.[7]
-
In a separate flask, dissolve 4'-fluoropropiophenone (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of 4'-fluoropropiophenone to the catalyst-borane mixture at 0 °C over 30 minutes.[7]
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly add 1 M hydrochloric acid to quench the reaction and stir for 30 minutes.[7]
-
Extract the aqueous layer three times with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (S)-2-(4-Fluorophenyl)propan-1-ol.[7]
Data Summary:
| Parameter | Typical Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Appearance | Colorless oil |
Protocol 2: Activation of (S)-2-(4-Fluorophenyl)propan-1-ol via Tosylation
The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution reactions, it is often converted to a better leaving group, such as a tosylate. This protocol details the tosylation of the chiral alcohol synthesized in Protocol 1.[10][11]
Reaction Scheme:
Caption: Tosylation of a chiral fluorinated alcohol.
Materials:
-
(S)-2-(4-Fluorophenyl)propan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-2-(4-Fluorophenyl)propan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[10]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.[10]
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.[10]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.[10]
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Purify the crude product by flash column chromatography to obtain the pure (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate.[10]
Protocol 3: Williamson Ether Synthesis using a Fluorinated Benzyl Bromide
The Williamson ether synthesis is a robust and widely used method for preparing ethers, which are common linkages in pharmaceutical compounds. This protocol outlines a general procedure for the reaction of an alcohol with a fluorinated benzyl bromide.[12][13]
Workflow Diagram:
Caption: General workflow for Williamson ether synthesis.
Materials:
-
Alcohol (primary or secondary)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
4-(Trifluoromethyl)benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add a solution of 4-(trifluoromethyl)benzyl bromide (1.1 eq) in anhydrous THF dropwise.[6]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting materials.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
Fluorinated benzyl alcohols are indispensable tools in the modern pharmaceutical scientist's arsenal. Their strategic application allows for the precise modulation of a drug candidate's ADME properties, leading to more effective and safer medicines. The protocols provided herein offer a practical foundation for the synthesis and utilization of these valuable building blocks. As the demand for more sophisticated and targeted therapeutics continues to grow, the role of fluorinated intermediates, including benzyl alcohols, in enabling their synthesis is set to expand even further.
References
- 1. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Aprepitant [cjph.com.cn]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Oxidation of (2-Fluoro-6-methylphenyl)methanol: A Senior Application Scientist's Guide to Selective Aldehyde Synthesis
Introduction: Navigating the Challenges of Ortho-Substituted Benzyl Alcohol Oxidation
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The resulting aldehydes are versatile intermediates for a vast array of subsequent reactions. (2-Fluoro-6-methylphenyl)methanol presents a unique challenge due to the presence of two ortho substituents: an electron-withdrawing fluorine atom and an electron-donating, sterically demanding methyl group. These substituents significantly influence the reactivity of the benzylic alcohol, necessitating a careful selection of the oxidizing agent and reaction conditions to achieve a high yield of the desired product, 2-fluoro-6-methylbenzaldehyde, while minimizing over-oxidation to the corresponding carboxylic acid or other side reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed analysis of various oxidation methods applicable to this compound. We will delve into the mechanistic nuances of each method, providing a rationale for experimental choices and offering field-proven protocols.
Comparative Overview of Oxidation Methodologies
The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired selectivity, reaction scale, and considerations for green chemistry. For a sterically hindered and electronically modified substrate like this compound, mild and selective methods are paramount. Below is a comparative analysis of several common and modern oxidation protocols.
| Oxidation Method | Oxidizing Species | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Dimethylchlorosulfonium ion | Cryogenic (-78 °C), anhydrous | High yields, excellent for hindered alcohols, avoids heavy metals.[1][2] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, strictly anhydrous conditions needed.[2][3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, neutral pH | Mild conditions, high selectivity, broad functional group tolerance.[4][5][6] | Reagent is expensive and potentially explosive, iodine-containing byproducts.[7] |
| TEMPO-Catalyzed Oxidation | Oxoammonium ion | Room temperature, often with a co-oxidant (e.g., bleach, air) | Catalytic, uses inexpensive and greener oxidants, mild conditions. | Can be substrate-dependent, may require optimization of catalyst and co-oxidant system. |
| PCC Oxidation | Pyridinium Chlorochromate | Room temperature, anhydrous CH₂Cl₂ | Convenient solid reagent, generally stops at the aldehyde.[8][9][10] | Chromium(VI) is highly toxic and carcinogenic, disposal of chromium waste is problematic.[9] |
Mechanistic Insights: The Impact of Ortho-Substitution
The 2-fluoro and 6-methyl groups on the phenyl ring exert both electronic and steric effects that influence the rate and outcome of the oxidation.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing via induction, which can slightly decrease the electron density at the benzylic carbon, potentially making it less susceptible to certain oxidative pathways. Conversely, the methyl group is electron-donating, which can stabilize a partial positive charge that may develop at the benzylic position during the reaction. The interplay of these opposing electronic effects can modulate the reactivity.
-
Steric Hindrance: The ortho-methyl group, in particular, creates significant steric bulk around the benzylic alcohol. This can hinder the approach of large, bulky oxidizing agents. However, some methods, like the Swern oxidation, are known to be effective for sterically hindered alcohols.[1]
The following diagram illustrates the general principle of benzylic alcohol oxidation, highlighting the key bonds involved.
Caption: General transformation in benzylic alcohol oxidation.
Detailed Application Notes and Protocols
Protocol 1: Swern Oxidation
The Swern oxidation is a highly reliable method for converting primary alcohols to aldehydes, especially for substrates prone to over-oxidation or those with steric hindrance.[2][11] The reaction proceeds via the formation of an alkoxysulfonium ylide, which undergoes an intramolecular elimination to yield the aldehyde.[2]
Causality Behind Experimental Choices:
-
Cryogenic Temperature (-78 °C): Essential to control the reactivity of the electrophilic species formed from DMSO and oxalyl chloride and to prevent side reactions.[1]
-
Anhydrous Conditions: Crucial to prevent quenching of the reactive intermediates.
-
Triethylamine (or other hindered base): Acts as a base to facilitate the final elimination step.
Caption: Workflow for the Swern Oxidation.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the cooled CH₂Cl₂.
-
DMSO Addition: In a separate flame-dried flask, prepare a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous CH₂Cl₂. Add this DMSO solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Base Addition: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. A thick white precipitate will form.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 1-2 hours. Quench the reaction by the slow addition of water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer in vacuo. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-fluoro-6-methylbenzaldehyde.
Safety Precautions: The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a very unpleasant odor. This procedure must be performed in a well-ventilated fume hood.[2][3] Used glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide.[2]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a very mild and convenient method that operates at room temperature and neutral pH, making it suitable for sensitive substrates.[4][5][6]
Causality Behind Experimental Choices:
-
Room Temperature: The high reactivity of DMP allows the oxidation to proceed efficiently without the need for heating or cooling.
-
Dichloromethane as Solvent: DMP is highly soluble in chlorinated solvents.
-
Optional Buffer: For acid-sensitive substrates, a mild base like sodium bicarbonate or pyridine can be added to neutralize the acetic acid byproduct.[6]
Caption: Workflow for the Dess-Martin Oxidation.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask containing this compound (1.0 equivalent) dissolved in dichloromethane (CH₂Cl₂), add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 2-4 hours and can be monitored by Thin Layer Chromatography (TLC). For substrates sensitive to acid, pyridine or sodium bicarbonate can be added as a buffer.
-
Work-up: Dilute the reaction mixture with diethyl ether and quench by pouring it into a stirred solution of saturated NaHCO₃ and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield 2-fluoro-6-methylbenzaldehyde.[12]
Safety Precautions: Dess-Martin periodinane is sensitive to shock and heat and can be explosive, particularly in impure forms.[7] Handle with care and store appropriately.
Protocol 3: TEMPO-Catalyzed Aerobic Oxidation
This method represents a greener alternative, utilizing a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a co-oxidant, often with air or oxygen as the terminal oxidant.
Causality Behind Experimental Choices:
-
Catalytic TEMPO: Acts as the active oxidizing agent, being regenerated in a catalytic cycle.
-
Co-catalyst (e.g., Cu(I) salt): Facilitates the re-oxidation of the reduced TEMPO species.
-
Air/Oxygen: Serves as the inexpensive and environmentally benign terminal oxidant.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile.
-
Catalyst Addition: Sequentially add the catalyst components: a copper(I) source like CuBr (e.g., 5 mol%), a ligand such as 2,2'-bipyridine (bpy) (5 mol%), and TEMPO (5 mol%).
-
Initiation: Add a base like N-methylimidazole (NMI) (10 mol%). The solution will typically undergo a color change.
-
Oxidation: Fit the flask with a balloon of air or connect it to an air pump with a needle through a septum. Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Conclusion and Recommendations
For the oxidation of the sterically hindered this compound, the Swern oxidation and Dess-Martin oxidation are highly recommended due to their proven efficacy with challenging substrates. The Swern oxidation, despite its operational demands, often provides excellent yields. The Dess-Martin oxidation offers the advantage of milder, room-temperature conditions. TEMPO-catalyzed methods are a viable green alternative but may require more optimization for this specific substrate. The use of PCC is discouraged due to the toxicity of chromium. The final choice of method will depend on the specific laboratory capabilities, scale of the reaction, and tolerance for the respective reagents and byproducts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern_oxidation [chemeurope.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Strategic Utility of (2-Fluoro-6-methylphenyl)methanol in the Synthesis of Advanced Heterocyclic Scaffolds
Abstract
(2-Fluoro-6-methylphenyl)methanol is a key building block in contemporary medicinal chemistry, particularly in the synthesis of complex heterocyclic compounds with significant therapeutic potential. The strategic placement of the fluoro and methyl groups on the phenyl ring imparts unique electronic and steric properties that are instrumental in directing synthetic transformations and modulating the pharmacological profiles of the resulting molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of heterocyclic compounds, with a focus on its application in the development of kinase inhibitors for oncology. Detailed mechanistic insights, step-by-step protocols, and data interpretation are provided to facilitate its effective implementation in research and development settings.
Introduction: The Significance of Fluorinated Benzyl Alcohols in Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1] The introduction of fluorine into these scaffolds has become a cornerstone of modern drug design, as it can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2][3] this compound, with its ortho-fluoro and ortho-methyl substitution pattern, offers a unique combination of steric hindrance and electronic modification. This substitution can influence the reactivity of the benzylic alcohol and the conformational preferences of the final heterocyclic product, making it a valuable precursor for creating novel chemical entities with tailored properties.
The primary application of this compound lies in its conversion to corresponding benzyl halides or other activated intermediates, which can then be used to alkylate heteroatoms (such as nitrogen or oxygen) within a pre-formed heterocyclic core or participate in cyclization reactions to form the heterocyclic ring itself. The presence of the ortho-fluoro group can increase the electrophilicity of the benzylic carbon, facilitating nucleophilic substitution reactions, while the ortho-methyl group can provide steric shielding, influencing regioselectivity in certain reactions.
Application Showcase: Synthesis of Quinolone-Based Kinase Inhibitors
A prominent application of this compound is in the synthesis of quinolone and quinazoline-based kinase inhibitors.[4] These heterocyclic cores are prevalent in a number of FDA-approved drugs for the treatment of cancer.[5] The (2-fluoro-6-methylphenyl) moiety often serves as a key pharmacophore that occupies a specific pocket in the kinase active site, contributing to the inhibitor's potency and selectivity.
Rationale for the Synthetic Approach
The overall strategy involves the conversion of the benzylic alcohol to a more reactive electrophile, a benzyl bromide, followed by its use as an alkylating agent for a heterocyclic nucleus. The choice of reagents and conditions is critical to ensure high yield and purity of the intermediate.
Diagram 1: Overall Synthetic Workflow
Caption: General workflow for utilizing this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Bromomethyl)-1-fluoro-3-methylbenzene
This protocol details the conversion of the starting alcohol to the corresponding benzyl bromide, a versatile intermediate for subsequent reactions.
Principle: The hydroxyl group of the benzyl alcohol is a poor leaving group. Conversion to a bromide using phosphorus tribromide (PBr₃) transforms it into an excellent leaving group, activating the benzylic position for nucleophilic substitution. The ortho-fluoro and -methyl groups can sterically hinder the reaction, necessitating careful control of reaction conditions.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 478163-35-8 | 140.16 | 10.0 g (71.3 mmol) |
| Phosphorus tribromide (PBr₃) | 7789-60-8 | 270.69 | 7.7 g (28.5 mmol, 0.4 eq) |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 | 150 mL |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | 50 mL |
| Brine | N/A | N/A | 50 mL |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | 10 g |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (10.0 g, 71.3 mmol) and anhydrous diethyl ether (100 mL). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (7.7 g, 28.5 mmol) dissolved in anhydrous diethyl ether (50 mL) to the stirred solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate mobile phase).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(bromomethyl)-1-fluoro-3-methylbenzene as a colorless oil.
Expected Yield: 80-90%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.20-7.05 (m, 3H, Ar-H), 4.55 (s, 2H, CH₂Br), 2.30 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 161.5 (d, J = 245 Hz), 138.0 (d, J = 5 Hz), 130.0, 128.5 (d, J = 15 Hz), 125.0 (d, J = 3 Hz), 115.0 (d, J = 22 Hz), 30.0 (d, J = 4 Hz), 14.5.
-
MS (EI): m/z 202/204 [M]⁺.
Protocol 2: Synthesis of a 4-((2-Fluoro-6-methylbenzyl)oxy)-6,7-dimethoxyquinoline Intermediate
This protocol illustrates the use of the synthesized benzyl bromide in a Williamson ether synthesis with a functionalized quinoline, a common core in kinase inhibitors.
Principle: The Williamson ether synthesis is a classic method for forming ethers via an Sₙ2 reaction between an alkoxide and an organohalide. In this case, the phenoxide of 4-hydroxy-6,7-dimethoxyquinoline acts as the nucleophile, and 2-(bromomethyl)-1-fluoro-3-methylbenzene is the electrophile. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Hydroxy-6,7-dimethoxyquinoline | 13442-12-1 | 205.21 | 1.0 g (4.87 mmol) |
| 2-(Bromomethyl)-1-fluoro-3-methylbenzene | N/A | 203.06 | 1.09 g (5.36 mmol, 1.1 eq) |
| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 | 1.35 g (9.74 mmol, 2.0 eq) |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | 20 mL |
| Water | 7732-18-5 | 18.02 | 100 mL |
| Ethyl acetate | 141-78-6 | 88.11 | 100 mL |
| Brine | N/A | N/A | 50 mL |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | 5 g |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-hydroxy-6,7-dimethoxyquinoline (1.0 g, 4.87 mmol), potassium carbonate (1.35 g, 9.74 mmol), and anhydrous DMF (20 mL).
-
Addition of Electrophile: Add a solution of 2-(bromomethyl)-1-fluoro-3-methylbenzene (1.09 g, 5.36 mmol) in DMF (5 mL) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of water. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product, 4-((2-fluoro-6-methylbenzyl)oxy)-6,7-dimethoxyquinoline, as a solid.
Expected Yield: 75-85%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.50 (d, J = 5.2 Hz, 1H), 7.50-7.30 (m, 4H), 7.20 (t, J = 8.0 Hz, 1H), 6.50 (d, J = 5.2 Hz, 1H), 5.40 (s, 2H), 4.00 (s, 3H), 3.95 (s, 3H), 2.35 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 162.0 (d, J = 246 Hz), 161.0, 155.0, 150.0, 148.0, 145.0, 138.5 (d, J = 5 Hz), 132.0, 130.5, 129.0 (d, J = 15 Hz), 125.5 (d, J = 3 Hz), 116.0 (d, J = 22 Hz), 115.0, 105.0, 102.0, 68.0, 56.5, 56.0, 15.0.
-
HRMS (ESI): m/z calculated for C₂₀H₁₉FNO₃ [M+H]⁺, found [M+H]⁺.
Diagram 2: Reaction Mechanism for Williamson Ether Synthesis
References
- 1. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Chirality: A Guide to Asymmetric Synthesis of Benzyl Alcohol Derivatives
Abstract
Chiral benzyl alcohol derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2] Their defined three-dimensional structure is often crucial for specific molecular interactions, making their enantioselective synthesis a critical endeavor in modern drug discovery and development. This comprehensive guide provides an in-depth exploration of key asymmetric strategies for preparing these valuable synthons. We delve into the mechanistic underpinnings and provide field-tested protocols for catalytic asymmetric reduction of prochiral ketones, enantioselective addition of organometallic reagents to aldehydes, and biocatalytic approaches. This document is intended to serve as a practical resource for researchers and scientists, offering not only step-by-step instructions but also the critical insights necessary to understand the causality behind experimental choices, troubleshoot potential issues, and successfully implement these powerful synthetic transformations.
Introduction: The Imperative of Chirality in Drug Design
Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry and biology. A vast majority of biological molecules, including amino acids, sugars, and the receptors they interact with, are chiral. Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[3] The synthesis of single-enantiomer drugs is therefore not merely an academic challenge but a regulatory and safety imperative. Chiral benzyl alcohols are prevalent structural motifs in numerous active pharmaceutical ingredients (APIs), including antidepressants like fluoxetine and anticholinergic agents such as orphenadrine.[1][4] The ability to synthesize these molecules with high enantiomeric purity is paramount for ensuring therapeutic efficacy and minimizing off-target effects.
This guide focuses on robust and widely applicable methods for the asymmetric synthesis of chiral benzyl alcohol derivatives, providing both the theoretical framework and practical protocols essential for laboratory success.
Catalytic Asymmetric Reduction of Prochiral Ketones: A Workhorse of Asymmetric Synthesis
The enantioselective reduction of prochiral ketones stands as one of the most efficient and atom-economical methods for generating chiral secondary alcohols.[5][6] This approach involves the conversion of a planar carbonyl group into a stereogenic carbinol center with the aid of a chiral catalyst.
Noyori Asymmetric Hydrogenation and Transfer Hydrogenation
The pioneering work of Ryōji Noyori, recognized with the Nobel Prize in Chemistry in 2001, revolutionized the field of asymmetric hydrogenation.[7] His development of ruthenium-based catalysts bearing chiral diphosphine ligands, such as BINAP, allows for the highly efficient and enantioselective hydrogenation of a wide range of ketones.[7][8]
Mechanistic Insight: The Noyori-type catalysts operate through a "metal-ligand bifunctional" mechanism.[9][10] The ruthenium metal center activates the hydrogen molecule, while the chiral ligand environment dictates the facial selectivity of hydride delivery to the coordinated ketone. In transfer hydrogenation, a hydrogen donor like isopropanol or formic acid is used instead of hydrogen gas, offering operational simplicity.[10][11] The mechanism involves the formation of a ruthenium hydride species which then transfers hydrogen to the ketone via a six-membered transition state.[10]
Workflow for Asymmetric Transfer Hydrogenation:
Caption: General workflow for asymmetric transfer hydrogenation.
Protocol 2.1: Asymmetric Transfer Hydrogenation of Acetophenone
-
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)
-
(S,S)-TsDPEN ((S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Potassium hydroxide (KOH)
-
Isopropanol (anhydrous)
-
Acetophenone
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.0025 mmol) and (S,S)-TsDPEN (e.g., 0.0055 mmol) in anhydrous isopropanol (5.0 mL).
-
Stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
-
In a separate flask, prepare a solution of KOH (e.g., 0.1 mmol) in isopropanol (2.0 mL).
-
Add the KOH solution to the catalyst mixture and stir for an additional 10 minutes.
-
Add acetophenone (e.g., 1.0 mmol) to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 80 °C) and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
-
Self-Validation & Causality:
-
Catalyst Pre-formation: The initial stirring of the ruthenium dimer and the chiral ligand is crucial for the in-situ formation of the active catalyst.[10]
-
Base Activation: The addition of a base like KOH is necessary to generate the active 16-electron Ru(II) complex by eliminating HCl.[10]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical for achieving high conversion and enantioselectivity.
-
Anhydrous Conditions: Water can interfere with the catalytic cycle. Using anhydrous solvents is recommended for optimal results.
-
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of ketones.[12][13] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[14][15]
Mechanistic Insight: The CBS catalyst acts as a chiral Lewis acid. The boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone, positioning it for a face-selective hydride transfer from the borane, which is coordinated to the nitrogen atom of the catalyst.[14][16] This dual activation, where the catalyst activates both the ketone and the borane, leads to highly organized, six-membered transition states that are responsible for the high levels of enantioselectivity.[13]
Catalytic Cycle of CBS Reduction:
Caption: Simplified catalytic cycle of the CBS reduction.
Protocol 2.2: CBS Reduction of 2-Chloroacetophenone
-
Materials:
-
(S)-Me-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
2-Chloroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried, nitrogen-flushed flask at 0 °C, add the (S)-Me-CBS-oxazaborolidine solution (e.g., 0.1 mmol).
-
Slowly add BH₃·THF (e.g., 0.6 mmol) dropwise and stir for 15 minutes at 0 °C.
-
Cool the mixture to -78 °C.
-
In a separate flask, dissolve 2-chloroacetophenone (e.g., 1.0 mmol) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture at -78 °C over 30 minutes.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir for 30 minutes, then extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC.
-
-
Self-Validation & Causality:
-
Anhydrous Conditions: The presence of water can significantly decrease the enantiomeric excess.[14][16] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Low Temperature: The reaction is typically performed at low temperatures (-78 °C to -40 °C) to maximize enantioselectivity by favoring the more ordered transition state.[14]
-
Slow Addition: Slow addition of the ketone prevents an increase in the local concentration, which could lead to a non-catalyzed background reduction by borane, thus lowering the ee.
-
Catalyst Loading: While catalytic, a higher loading (5-10 mol%) is often used to ensure the catalyzed pathway significantly outcompetes the background reaction.
-
Asymmetric Nucleophilic Addition to Aldehydes
The formation of a C-C bond via the addition of an organometallic reagent to a carbonyl group is a cornerstone of organic synthesis.[17][18] Performing this reaction asymmetrically provides direct access to chiral secondary alcohols.
Catalytic Asymmetric Addition of Grignard Reagents
Grignard reagents are highly reactive, which makes their use in catalytic asymmetric reactions challenging due to the fast, non-catalyzed background reaction.[17][19] Recent advancements have focused on deactivating the Grignard reagent or using specialized catalytic systems.
Mechanistic Insight: A successful strategy involves the in-situ transmetalation of the highly reactive Grignard reagent to a less reactive organometallic species, such as an organotitanium or organozinc reagent.[17][18] A chiral ligand, often a BINOL derivative, then coordinates to the metal center (e.g., titanium), creating a chiral environment that directs the nucleophilic addition to one face of the aldehyde. Additives like bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) can chelate the Grignard reagent, reducing its reactivity and suppressing the racemic background reaction.[19][20]
Comparative Data for Asymmetric Synthesis Methods:
| Method | Catalyst System | Substrate Scope | Typical ee (%) | Advantages | Disadvantages |
| Noyori ATH | Ru(II)-TsDPEN | Aromatic & Aliphatic Ketones | 90-99+ | Operational simplicity, no H₂ gas | Requires hydrogen donor, sometimes high temps |
| CBS Reduction | Oxazaborolidine/BH₃ | Wide range of ketones | 90-99+ | High ee, predictable stereochemistry | Stoichiometric borane, moisture sensitive |
| Grignard Add'n | Ti(OiPr)₄/(S)-BINOL | Aldehydes | 85-99+ | Direct C-C bond formation | Sensitive to air/moisture, Grignard reactivity |
| Biocatalysis | Ketoreductases (KREDs) | Aromatic & Aliphatic Ketones | 95-99+ | "Green" conditions, high selectivity | Substrate-specific, requires cofactor regen. |
Protocol 3.1: Ti-BINOL Catalyzed Asymmetric Addition of an Alkyl Grignard to Benzaldehyde
-
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE)
-
Ethylmagnesium bromide (EtMgBr, solution in THF)
-
Benzaldehyde
-
Anhydrous toluene and THF
-
Saturated aqueous NH₄Cl
-
-
Procedure:
-
In a flame-dried, nitrogen-flushed flask, dissolve (S)-BINOL (e.g., 0.2 mmol) in anhydrous toluene.
-
Add Ti(OiPr)₄ (e.g., 0.2 mmol) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
In a separate flask, add BDMAEE (e.g., 1.1 mmol) to a solution of EtMgBr (e.g., 1.1 mmol) in THF at 0 °C. Stir for 15 minutes. This is the "deactivated" Grignard reagent.
-
Cool the catalyst solution to 0 °C and add the deactivated Grignard reagent solution.
-
Add benzaldehyde (e.g., 1.0 mmol) dropwise to the reaction mixture.
-
Stir at 0 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC.
-
-
Self-Validation & Causality:
-
Deactivation of Grignard: The use of BDMAEE is critical to temper the reactivity of the Grignard reagent, thereby minimizing the non-catalyzed pathway and allowing the chiral catalyst to control the stereochemical outcome.[20]
-
Catalyst Formation: The pre-mixing of Ti(OiPr)₄ and BINOL is essential for the formation of the active chiral Lewis acid catalyst.
-
Stoichiometry: The ratio of ligand, titanium, and Grignard reagent is crucial and often requires optimization for different substrates.
-
Biocatalysis: The "Green" Chemistry Approach
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and environmentally benign alternative to traditional chemical methods.[21][22] Ketoreductases (KREDs), in particular, are highly efficient and selective catalysts for the reduction of prochiral ketones to chiral alcohols.[21][23]
Mechanistic Insight: KREDs are NAD(P)H-dependent enzymes that transfer a hydride from the cofactor (NADPH or NADH) to the carbonyl carbon of the ketone.[22][24] The enzyme's active site is a highly structured chiral pocket that binds the substrate in a specific orientation, ensuring the hydride is delivered to only one face of the carbonyl group, resulting in excellent enantioselectivity.[24] A key challenge in preparative-scale biocatalysis is the regeneration of the expensive cofactor, which is often achieved using a coupled-enzyme system (e.g., glucose dehydrogenase) or a substrate-coupled system (e.g., using isopropanol as both the solvent and the ultimate reductant).[25]
Biocatalytic Reduction Workflow:
Caption: A typical workflow for ketoreductase-mediated asymmetric reduction.
Protocol 4.1: KRED-Catalyzed Reduction of a Prochiral Ketone
-
Materials:
-
Ketoreductase (KRED) - commercially available kits often include a panel of enzymes
-
NADP⁺ (or NAD⁺)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Prochiral ketone substrate (e.g., 4'-chloroacetophenone)
-
Isopropanol (for substrate dissolution if needed)
-
Ethyl acetate
-
-
Procedure:
-
In a temperature-controlled vessel, prepare the reaction buffer containing potassium phosphate, D-glucose (e.g., 1.1 eq), and NADP⁺ (e.g., 0.001 eq).
-
Add the GDH and KRED enzymes to the buffer solution.
-
Dissolve the ketone substrate (e.g., 1.0 eq) in a minimal amount of a water-miscible co-solvent like isopropanol if it has poor aqueous solubility.
-
Add the substrate solution to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC by taking aliquots, extracting with ethyl acetate, and analyzing the organic layer.
-
Once the reaction is complete, extract the entire mixture with ethyl acetate (3x volume).
-
Separate the layers, and wash the combined organic phase with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude chiral alcohol.
-
Purify as necessary and determine the enantiomeric excess by chiral HPLC/GC.
-
-
Self-Validation & Causality:
-
Enzyme Screening: KREDs are substrate-specific. It is standard practice to screen a panel of different KREDs to find the one that provides the best conversion and enantioselectivity for a new substrate.
-
pH and Temperature Control: Enzyme activity is highly dependent on pH and temperature. Maintaining optimal conditions is critical for reaction efficiency.
-
Cofactor Regeneration: The glucose/GDH system continuously reduces the oxidized NADP⁺ back to the active NADPH, allowing for a catalytic amount of the expensive cofactor to be used. This is essential for the economic viability of the process.[25]
-
Substrate/Product Inhibition: High concentrations of the substrate or the resulting alcohol product can inhibit or denature the enzyme. Controlled substrate feeding or in-situ product removal can be employed for high-concentration reactions.
-
Conclusion and Future Outlook
The asymmetric synthesis of chiral benzyl alcohol derivatives is a mature yet continually evolving field. The methods detailed herein—catalytic asymmetric hydrogenation, CBS reduction, enantioselective Grignard additions, and biocatalysis—represent the state-of-the-art and provide a powerful toolkit for chemists in pharmaceutical and fine chemical synthesis. Each method offers a unique set of advantages and requires careful consideration of substrate scope, operational complexity, and cost.
The choice of a specific protocol is dictated by the target molecule, scale, and available resources. For instance, Noyori-type hydrogenations offer broad applicability and efficiency, while CBS reductions provide predictable stereochemical outcomes. Asymmetric Grignard additions are invaluable for direct C-C bond formation, and biocatalysis offers an exceptionally selective and sustainable route. As a senior scientist, the key to success lies not just in following a protocol, but in understanding the principles that govern it, allowing for intelligent optimization and troubleshooting. The continued development of novel catalysts, both chemical and biological, promises to further enhance our ability to synthesize these crucial chiral building blocks with ever-greater efficiency, selectivity, and sustainability.
References
- 1. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 13. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.rug.nl [pure.rug.nl]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes [organic-chemistry.org]
- 21. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
The "Fluorine Advantage": A Guide to Fluorinated Intermediates in Agrochemical Synthesis
Introduction: The Transformative Role of Fluorine in Modern Agriculture
The strategic incorporation of fluorine into active pharmaceutical ingredients has long been a cornerstone of drug discovery, and this "fluorine advantage" is equally, if not more, pronounced in the agrochemical sector. The introduction of fluorine atoms or fluorine-containing moieties into a pesticide's molecular structure can dramatically enhance its biological efficacy and physicochemical properties.[1][2] This enhancement stems from several key factors influenced by fluorine's unique characteristics, such as its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond.[3][4]
Key benefits of fluorination in agrochemicals include:
-
Enhanced Biological Potency: Fluorine can increase the binding affinity of a molecule to its target enzyme or receptor, leading to higher potency at lower application rates.[3]
-
Increased Metabolic Stability: The robust C-F bond is resistant to enzymatic degradation by pests and in the environment, which can lead to longer-lasting protection and reduced need for reapplication.[3][4]
-
Improved Lipophilicity and Bioavailability: The introduction of fluorinated groups, particularly the trifluoromethyl (CF₃) group, can increase a molecule's lipophilicity, aiding its penetration through waxy plant cuticles or insect exoskeletons.[4]
Consequently, fluorinated organic compounds represent a large and growing family of commercial agrochemicals, with many of the most successful herbicides, insecticides, and fungicides owing their efficacy to strategically placed fluorine atoms.[2][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview and field-proven protocols for the synthesis and application of key fluorinated intermediates, empowering the next generation of crop protection solutions.
Section 1: The Trifluoromethyl Group (CF₃) - A Privileged Moiety in Agrochemical Design
The trifluoromethyl (CF₃) group is arguably the most important fluorinated substituent in agrochemical design. Its strong electron-withdrawing nature and steric bulk significantly alter a molecule's electronic properties, conformation, and metabolic stability.[4] Accessing trifluoromethylated scaffolds is, therefore, a critical capability in any agrochemical synthesis program. Two of the most powerful and versatile methods for introducing the CF₃ group are electrophilic trifluoromethylation using Togni reagents and nucleophilic trifluoromethylation with the Ruppert-Prakash reagent (TMSCF₃).
Protocol 1.1: Electrophilic C2-Trifluoromethylation of an Indole Derivative using a Togni Reagent
Indole scaffolds are common in biologically active molecules. Direct and selective trifluoromethylation at the C2 position can be challenging but is efficiently achieved using a hypervalent iodine reagent, commonly known as a Togni reagent, in the presence of a copper catalyst. This protocol is adapted from the work of Shimizu et al., who demonstrated the C2-selective trifluoromethylation of various indole derivatives.
Reaction Scheme: (An illustrative scheme showing an indole reacting with Togni's reagent and a copper catalyst to yield a C2-trifluoromethylated indole)
Experimental Protocol:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the indole substrate (1.0 mmol, 1.0 equiv) and Cu(OAc)₂ (0.1 mmol, 0.1 equiv).
-
Reagent Addition: Add 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) (1.2 mmol, 1.2 equiv).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) (10 mL).
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of NaHCO₃ (30 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(trifluoromethyl)indole.
Causality and Insights: The copper catalyst is crucial for activating the Togni reagent, likely forming a Cu(III)-CF₃ intermediate that facilitates the electrophilic attack on the electron-rich indole ring. The selectivity for the C2 position is a key advantage of this method for many indole substrates.
Protocol 1.2: Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the most widely used source for the nucleophilic trifluoromethyl anion (CF₃⁻).[6][7] It readily reacts with carbonyl compounds, such as ketones and aldehydes, to form trifluoromethylated alcohols. This reaction requires a nucleophilic activator, typically a fluoride source, to generate the reactive trifluoromethide anion in situ.[8]
Reaction Scheme: (An illustrative scheme showing a ketone reacting with TMSCF₃ and a fluoride catalyst to yield a trifluoromethylated alcohol)
Experimental Protocol:
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the ketone substrate (e.g., acetophenone) (1.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF) (5 mL).
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 1.5 equiv) to the solution via syringe.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 0.1 mmol, 0.1 equiv) dropwise to the stirred mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor completion by TLC (typically 1-3 hours).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Insights: The catalytic amount of fluoride anion attacks the silicon atom of TMSCF₃, liberating the highly nucleophilic trifluoromethide anion, which then attacks the electrophilic carbonyl carbon. The resulting alkoxide is trapped by the trimethylsilyl group, forming a silyl ether intermediate that is hydrolyzed during the aqueous work-up to yield the final alcohol product.[8]
| Reagent Class | Example | Typical Substrates | Mechanism | Key Advantages |
| Electrophilic | Togni Reagents | Electron-rich aromatics (indoles, phenols), Alkenes | Radical or Cu-catalyzed electrophilic attack | Mild conditions, high functional group tolerance |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Aldehydes, Ketones, Imines | Fluoride-initiated nucleophilic addition | High efficiency, broad applicability to carbonyls |
Section 2: Accessing Difluoromethylated Scaffolds
The difluoromethyl (-CF₂H) group is an increasingly important bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. Its ability to act as a lipophilic hydrogen bond donor provides unique opportunities for modulating a molecule's binding properties and membrane permeability. A practical and scalable method for the O-difluoromethylation of phenols utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor.
Protocol 2.1: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
This protocol, detailed in Organic Syntheses, provides a robust and chromatography-free method to access aryl difluoromethyl ethers.[1][4] The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate electrophilic difluorocarbene, which is then trapped by a phenolate nucleophile.[1]
Reaction Scheme: (An illustrative scheme showing a phenol reacting with sodium chlorodifluoroacetate in the presence of a base to yield an aryl difluoromethyl ether)
Experimental Protocol:
-
Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the phenol substrate (e.g., 3'-chloro-4'-hydroxyacetophenone) (17.6 mmol, 1.0 equiv) and K₂CO₃ (35.2 mmol, 2.0 equiv).
-
Solvent Addition: Add dry DMF (27 mL) and deionized water (3.2 mL) sequentially.
-
Degassing: Degas the solution with a stream of nitrogen for 1 hour while stirring.
-
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (49.3 mmol, 2.8 equiv) in one portion under a positive flow of nitrogen.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 100 °C in an oil bath. Stir vigorously for 3 hours.
-
Work-up: Cool the reaction to room temperature and add deionized water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with hexanes (3 x 50 mL).
-
Purification: Combine the organic layers, wash with 1 M NaOH (2 x 50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation to yield the pure aryl difluoromethyl ether.[4]
Causality and Insights: The use of a DMF/water solvent system is critical for solubilizing both the phenolate salt and the sodium chlorodifluoroacetate. Thermal decarboxylation of the salt generates the highly reactive difluorocarbene intermediate. The base (K₂CO₃) is essential for deprotonating the phenol, creating the nucleophilic phenoxide required to trap the electrophilic carbene.[1] This method's operational simplicity and use of a stable, non-gaseous reagent make it highly amenable to large-scale synthesis.[1]
Section 3: Synthesis of Key Fluorinated Heterocyclic Intermediates
Fluorinated heterocycles are crucial building blocks for a vast number of commercial agrochemicals.[5] Pyridine derivatives, in particular, are prevalent. 2-Chloro-5-(trifluoromethyl)pyridine is a key intermediate for several high-value herbicides and insecticides. Its synthesis from readily available 3-picoline (3-methylpyridine) is a multi-step process that highlights common industrial strategies for introducing fluorine.
Protocol 3.1: Multi-step Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This synthesis pathway involves the chlorination of the methyl group, followed by a halogen exchange (HALEX) reaction to introduce fluorine. The following protocol is a representative laboratory-scale adaptation based on established industrial routes.
Workflow Diagram:
Caption: Multi-step synthesis of a key fluorinated pyridine intermediate.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-5-methylpyridine This step often involves N-oxidation of 3-picoline followed by chlorination with an agent like benzoyl chloride, which can be complex. For this guide, we assume the starting material is commercially available or prepared via a suitable literature method.
Step 2: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
-
Preparation: In a flask suitable for photochemical reactions, dissolve 2-chloro-5-methylpyridine (0.1 mol, 1.0 equiv) in o-dichlorobenzene (50 mL).
-
Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.005 mol, 0.05 equiv).
-
Reaction: Heat the solution to 120-140 °C while bubbling chlorine gas through the mixture. Irradiate the flask with a UV lamp to facilitate radical chain chlorination.
-
Monitoring: Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed (typically 18-20 hours).
-
Isolation: Cool the reaction mixture and carefully remove the solvent under reduced pressure to obtain the crude 2-chloro-5-(trichloromethyl)pyridine, which can be purified by vacuum distillation.
Step 3: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (HALEX Reaction)
-
Preparation: To a suitable pressure reactor or autoclave, add 2-chloro-5-(trichloromethyl)pyridine (0.1 mol, 1.0 equiv) and anhydrous hydrogen fluoride (HF) (0.5 mol, 5.0 equiv). Caution: HF is extremely corrosive and toxic. This reaction must be performed in a specialized fume hood with appropriate safety equipment and by trained personnel.
-
Catalyst: A catalyst, such as a chromium-based or other transition metal fluoride catalyst on a support, is typically used in industrial vapor-phase reactions. For a liquid-phase lab equivalent, a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) can be used with a fluoride salt like anhydrous KF in a high-boiling solvent like DMSO.
-
Reaction: Heat the mixture under pressure. For the HF route, temperatures can range from 150-250°C. For the KF/DMSO route, refluxing at 150-180°C for 5-7 hours is typical.
-
Work-up: After cooling and carefully venting the reactor, the reaction mixture is quenched into water and neutralized.
-
Extraction & Purification: The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation.
Causality and Insights: The radical chlorination of the methyl group in Step 2 is a classic free-radical chain reaction. The final halogen exchange (HALEX) reaction in Step 3 is a cornerstone of industrial fluorine chemistry, replacing less-stable C-Cl bonds with more stable C-F bonds. The choice between using anhydrous HF or a salt like KF depends on the available equipment and scale.
Conclusion and Future Outlook
The strategic use of fluorinated intermediates is indispensable for the discovery and development of modern, high-efficacy agrochemicals. Mastery of synthetic techniques for introducing key moieties like the trifluoromethyl and difluoromethyl groups, as well as for constructing complex fluorinated building blocks, provides a significant competitive advantage. As the demand for more potent, selective, and environmentally sound crop protection agents continues to grow, innovation in organofluorine chemistry will remain a critical driver of progress in the agricultural industry. Future research will likely focus on developing even more efficient, sustainable, and selective fluorination and fluoroalkylation methods, including late-stage functionalization and biocatalytic approaches.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Togni reagent II - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of (2-Fluoro-6-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Fluoro-6-methylphenyl)methanol is a key structural motif in medicinal chemistry and materials science, offering a unique combination of steric and electronic properties. The ortho-fluoro and -methyl groups provide conformational restriction and can modulate physicochemical properties, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of potential metal-catalyzed cross-coupling strategies for the functionalization of this compound. We delve into the mechanistic rationale behind catalyst selection and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira-type couplings. Detailed, adaptable protocols are presented, grounded in established methodologies for sterically hindered and electronically challenging substrates.
Introduction: The Significance of the this compound Scaffold
The 2-fluoro-6-methylphenyl moiety is increasingly incorporated into pharmaceutical candidates and advanced materials. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate pKa. The adjacent methyl group introduces steric bulk, which can influence molecular conformation and restrict rotation, often leading to improved target selectivity. Direct functionalization of this compound via cross-coupling reactions offers an efficient route to novel diarylmethanes, benzylic amines, and arylalkynes, which are prevalent in a wide range of bioactive compounds. However, the ortho,ortho-disubstitution pattern presents a significant challenge for catalysis, demanding carefully optimized reaction conditions to overcome steric hindrance and potential catalyst inhibition.
Core Concepts in the Cross-Coupling of Benzylic Alcohols
Direct cross-coupling of alcohols is an atom-economical and environmentally benign alternative to the use of pre-functionalized benzyl halides. The primary challenge lies in the activation of the robust C–O bond of the alcohol. Modern catalytic systems achieve this through various strategies:
-
In situ activation: The alcohol is converted to a more reactive intermediate, such as an ester or an oxalate, within the reaction mixture.
-
Direct C–O bond cleavage: Low-valent metal catalysts, particularly nickel, can directly engage the C–O bond, often via a radical mechanism.
The steric hindrance imposed by the ortho-methyl group and the electronic effect of the ortho-fluoro group in this compound necessitate the use of highly active and sterically tolerant catalyst systems.
Suzuki-Miyaura Coupling: Synthesis of Diaryl- and Heteroarylmethanes
The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp³)–C(sp²) bonds. For sterically hindered substrates like this compound, nickel-based catalysts often outperform their palladium counterparts due to their generally higher reactivity and different mechanistic pathways.
Mechanistic Considerations
The catalytic cycle for a nickel-catalyzed Suzuki-Miyaura coupling of a benzylic alcohol derivative typically involves:
-
Activation of the Alcohol: The alcohol is converted in situ to a better leaving group (e.g., a mesylate or tosylate) or directly activated by the nickel catalyst.
-
Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition into the C–O bond of the activated alcohol, forming a Ni(II) intermediate.
-
Transmetalation: The organoboron reagent transfers its organic group to the nickel center.
-
Reductive Elimination: The two organic fragments couple, forming the C-C bond and regenerating the Ni(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an activated benzylic alcohol.
Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for sterically hindered benzylic alcohol derivatives and should be optimized for this compound.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or boronate ester
-
NiCl₂(dme) or NiCl₂(PCy₃)₂
-
Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand
-
Potassium phosphate (K₃PO₄) or a similar strong base
-
Anhydrous toluene or 2-methyltetrahydrofuran (2-MeTHF)
-
Methanesulfonyl chloride (MsCl) and triethylamine (TEA) for in situ activation
Procedure:
-
In situ Activation (optional but recommended):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous toluene.
-
Cool the solution to 0 °C and add triethylamine (1.2 equiv).
-
Slowly add methanesulfonyl chloride (1.1 equiv) and stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
-
Cross-Coupling Reaction:
-
To the flask containing the activated alcohol, add the arylboronic acid (1.5 equiv), NiCl₂(PCy₃)₂ (5 mol%), and K₃PO₄ (3.0 equiv).
-
Purge the flask with the inert gas for 10 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Rationale for Experimental Choices:
-
Catalyst System: A nickel catalyst with a bulky, electron-rich phosphine ligand like PCy₃ is chosen to facilitate oxidative addition to the sterically hindered benzylic position and promote reductive elimination.
-
Base: A strong, non-nucleophilic base like K₃PO₄ is used to facilitate the transmetalation step without causing side reactions.
-
Solvent: A high-boiling, non-polar solvent like toluene or 2-MeTHF is suitable for these reaction temperatures.
| Parameter | Recommended Condition | Rationale |
| Catalyst | NiCl₂(PCy₃)₂ (5 mol%) | Effective for sterically hindered substrates. |
| Ligand | PCy₃ | Bulky and electron-rich, promotes key catalytic steps. |
| Base | K₃PO₄ (3.0 equiv) | Strong, non-nucleophilic base for transmetalation. |
| Solvent | Toluene or 2-MeTHF | High boiling point and compatible with the reaction. |
| Temperature | 100-120 °C | Sufficient energy to overcome activation barriers. |
Buchwald-Hartwig Amination: Synthesis of Benzylic Amines
Direct C-N bond formation from benzylic alcohols is challenging. A common strategy involves the in situ conversion of the alcohol to a halide or sulfonate, followed by a palladium-catalyzed amination.
Mechanistic Considerations
The Buchwald-Hartwig amination of a benzylic derivative proceeds via a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: A Pd(0) complex adds to the benzylic C-X bond (where X is a leaving group) to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the benzylic amine product and regenerating the Pd(0) catalyst.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Two-Step, One-Pot Amination
This protocol involves the conversion of the alcohol to a bromide followed by amination.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Primary or secondary amine
-
Pd₂(dba)₃
-
A bulky biarylphosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene or dioxane
Procedure:
-
Formation of the Benzyl Bromide:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C and slowly add PBr₃ (0.4 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours.
-
Carefully quench the reaction with ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate carefully under reduced pressure. The crude benzyl bromide is often used directly in the next step.
-
-
Buchwald-Hartwig Amination:
-
To a new flame-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), the biarylphosphine ligand (4 mol%), and NaOtBu (1.4 equiv).
-
Add the amine (1.2 equiv) and anhydrous toluene.
-
Add a solution of the crude (2-Fluoro-6-methylphenyl)methyl bromide (1.0 equiv) in toluene.
-
Degas the mixture and heat to 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Rationale for Experimental Choices:
-
Ligand: Bulky biarylphosphine ligands are crucial for promoting the reductive elimination of the sterically demanding product.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in the reaction.
-
Pre-activation: Direct amination of the alcohol is inefficient. Conversion to a bromide provides a much better leaving group for the palladium-catalyzed cycle.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling of benzylic alcohols typically requires activation of the hydroxyl group to a better leaving group. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.
Mechanistic Considerations
The copper-free Sonogashira reaction follows a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: Pd(0) inserts into the C-X bond of the activated benzylic alcohol.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) center and is deprotonated by a base.
-
Reductive Elimination: The aryl and alkynyl groups couple to form the product, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for a copper-free Sonogashira coupling.
Protocol: Copper-Free Sonogashira Coupling of the Activated Alcohol
Materials:
-
This compound
-
Terminal alkyne
-
p-Toluenesulfonyl chloride (TsCl) or similar activating agent
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
A suitable base such as diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent such as DMF or THF
Procedure:
-
Activation of the Alcohol:
-
Similar to the Buchwald-Hartwig procedure, the alcohol can be converted to a tosylate or bromide. For tosylation, react this compound with TsCl in the presence of pyridine or another suitable base.
-
-
Copper-Free Sonogashira Coupling:
-
In a Schlenk flask under an inert atmosphere, combine the activated this compound derivative (1.0 equiv), the terminal alkyne (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.5 equiv).
-
Add anhydrous, degassed DMF.
-
Heat the reaction to 60-80 °C for 6-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Rationale for Experimental Choices:
-
Copper-Free: To avoid the formation of diynes (Glaser coupling), especially with sensitive substrates.
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Sonogashira couplings.
-
Base: A moderately strong base like Cs₂CO₃ is sufficient to deprotonate the terminal alkyne without causing unwanted side reactions.
Troubleshooting and Key Considerations
-
Steric Hindrance: The primary challenge with this compound is steric hindrance. If reactions are sluggish, consider increasing the catalyst loading, using more sterically demanding and electron-rich ligands (e.g., Buchwald-type biarylphosphines), or employing higher reaction temperatures.
-
C-F Bond Activation: While generally robust, the C-F bond can sometimes undergo activation under harsh conditions, particularly with nickel catalysts. Careful monitoring of byproducts is advised.
-
Purity of Reagents: All cross-coupling reactions are sensitive to impurities. Ensure that solvents are anhydrous and reagents are of high purity. Degassing solvents is crucial to prevent catalyst oxidation.
-
Optimization is Key: The protocols provided are starting points. For any new combination of coupling partners, optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve optimal yields.
Conclusion
The metal-catalyzed cross-coupling of this compound provides a versatile platform for the synthesis of novel and complex molecules. While the steric and electronic nature of this substrate presents challenges, modern catalytic systems, particularly those based on nickel and palladium with bulky phosphine ligands, offer effective solutions. The protocols and principles outlined in this guide are intended to empower researchers to explore the rich chemistry of this valuable building block, paving the way for new discoveries in drug development and materials science.
Application Notes & Protocols: Deoxyfluorination of Substituted Benzyl Alcohols
Executive Summary
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, significantly enhancing properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Deoxyfluorination, the direct substitution of a hydroxyl group with fluorine, stands out as a highly effective method for creating aliphatic C–F bonds from readily available alcohol precursors.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the deoxyfluorination of substituted benzyl alcohols. It covers foundational mechanistic principles, a detailed guide to selecting the appropriate fluorinating agent, and a robust, field-tested protocol complete with troubleshooting and safety considerations. Our focus is on bridging theory with practice, explaining the causality behind experimental choices to empower scientists to successfully implement and adapt these critical transformations.
Introduction: The Strategic Role of Fluorine in Drug Discovery
The substitution of hydrogen or a hydroxyl group with fluorine can dramatically alter a molecule's physicochemical profile. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond contribute to profound effects on pKa, dipole moment, and conformation. In drug candidates, these changes can block sites of metabolic oxidation, improve membrane permeability, and enhance interactions with target proteins.[1][2] The deoxyfluorination of benzylic alcohols is particularly valuable, as the resulting benzyl fluorides are key structural motifs in numerous pharmaceuticals and biologically active compounds.[3][4]
Mechanism and Stereochemical Considerations
The deoxyfluorination of a primary or secondary benzyl alcohol with common aminofluorosulfuranes (e.g., DAST, Deoxo-Fluor) or sulfonyl fluorides (e.g., PyFluor) predominantly proceeds through an SN2 (Substitution Nucleophilic Bimolecular) pathway.[5][6][7]
The process involves two key steps:
-
Activation: The alcohol's hydroxyl group attacks the electrophilic center of the fluorinating agent (e.g., the sulfur atom in DAST). This converts the hydroxyl into a good leaving group, typically an alkoxyaminosulfur difluoride intermediate.[6]
-
Displacement: A fluoride ion, delivered either from the reagent itself or an additive, acts as a nucleophile, attacking the benzylic carbon and displacing the activated leaving group.[6]
A critical consequence of the SN2 mechanism is the inversion of stereochemistry at the benzylic center.[5][7][8] For chiral, enantioenriched benzyl alcohols, this reaction provides a predictable and stereospecific route to the corresponding inverted benzyl fluoride.[7][8] However, substrates prone to forming stable benzylic carbocations may exhibit some degree of SN1 character, leading to potential rearrangements or loss of stereochemical integrity.[6]
Caption: General SN2 mechanism for deoxyfluorination of a benzyl alcohol.
Reagent Selection Guide: Balancing Reactivity, Safety, and Scope
The choice of deoxyfluorinating agent is the most critical parameter for a successful reaction. First-generation reagents like DAST are effective but pose significant safety risks, while modern reagents offer improved stability and selectivity.[2][9][10]
| Reagent | Structure | Key Advantages | Key Disadvantages & Cautions |
| DAST (Diethylaminosulfur trifluoride) | Et₂NSF₃ | Broad scope, high reactivity, widely documented.[2][7] | Thermally unstable; can decompose violently/explosively above 80-90°C.[9] Highly sensitive to moisture, releasing HF.[11][12] Often generates elimination byproducts.[1] |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | (MeOCH₂CH₂)₂NSF₃ | Significantly more thermally stable and safer than DAST.[10][13][14][15] Often provides higher yields and better selectivity.[13][16] | More expensive than DAST. Still moisture-sensitive.[14] |
| XtalFluor-E® / XtalFluor-M® | Crystalline Aminodifluorosulfinium Salts | Crystalline, bench-stable solids, easy to handle.[17][18] High thermal stability.[17] Often require a fluoride source/promoter (e.g., Et₃N·3HF, DBU).[8][17] Can offer superior selectivity over DAST/Deoxo-Fluor.[8] | Two-component system can add complexity. |
| PyFluor (2-Pyridinesulfonyl Fluoride) | C₅H₄NSO₂F | Low-cost, crystalline, and exceptionally stable; can be stored at room temperature.[1][9] Highly selective against elimination byproducts.[1][9] Tolerates a wide range of functional groups.[5][9] | Requires a strong, non-nucleophilic base (e.g., DBU).[9] Reactions can be slower than with DAST.[1] |
Scientist's Recommendation: For routine deoxyfluorination of standard substituted benzyl alcohols, XtalFluor-E® or PyFluor represent the best combination of safety, ease of handling, and efficacy. DAST should be reserved for challenging substrates where its high reactivity is necessary and only when stringent safety protocols can be rigorously followed.
Detailed Protocol: Deoxyfluorination using XtalFluor-E®
This protocol describes a general procedure for the deoxyfluorination of a substituted secondary benzyl alcohol. It is designed to be a self-validating system, incorporating in-process checks and clear rationale for each step.
Safety First:
-
Always conduct this reaction in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, safety goggles, and compatible chemical-resistant gloves (e.g., nitrile inner, neoprene outer).[19][20]
-
All glassware must be oven- or flame-dried to be scrupulously free of moisture. The reaction reacts violently with water.[12][14]
-
Keep a quenching solution (saturated sodium bicarbonate) and calcium gluconate gel (for potential HF exposure) readily accessible.
Caption: Step-by-step workflow for a typical deoxyfluorination experiment.
Materials:
-
Substituted Benzyl Alcohol (1.0 mmol, 1.0 equiv)
-
XtalFluor-E® (1.2 mmol, 1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine trihydrofluoride (Et₃N·3HF) (1.5 equiv)[8]
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substituted benzyl alcohol (1.0 mmol).
-
Dissolution: Add anhydrous DCM (10 mL) and stir until the alcohol is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Scientist's Note: Starting the reaction at low temperature is crucial for controlling the initial exotherm upon reagent addition and for minimizing side reactions, particularly elimination.[6]
-
-
Reagent Addition: To the stirred, cold solution, add XtalFluor-E® (1.2 equiv) portion-wise over 5 minutes. Then, add the promoter (DBU or Et₃N·3HF, 1.5 equiv) dropwise via syringe.[8]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. VERY SLOWLY and carefully, transfer the reaction mixture via cannula or pipette into a separate flask containing vigorously stirred, saturated aqueous NaHCO₃ (20 mL).
-
Scientist's Note: This is the most hazardous step. The quench is highly exothermic and releases gas (CO₂). Slow addition into a large volume of quenching solution is essential to safely neutralize unreacted reagent and acidic byproducts.
-
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure benzyl fluoride product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive reagent (hydrolyzed).2. Insufficiently reactive substrate.3. Insufficient temperature/time. | 1. Use a fresh bottle of reagent; ensure anhydrous conditions.2. Switch to a more powerful reagent like DAST (with extreme caution).3. Allow the reaction to stir longer at room temperature or gently warm to 40-50°C (only for stable reagents like Deoxo-Fluor or PyFluor).[1] |
| Significant Elimination Byproduct | 1. Substrate is prone to E2 elimination (e.g., some secondary benzylic alcohols).2. Reaction temperature is too high.3. Base/promoter is too strong or sterically hindered. | 1. Switch to a reagent known for high selectivity, such as PyFluor.[1][9]2. Maintain low reaction temperature for the entire duration.3. Screen different promoters; sometimes Et₃N·2HF is more selective than DBU.[8] Consider base-free methods if elimination is severe.[21] |
| Low Isolated Yield after Workup | 1. Product is volatile.2. Product degradation on silica gel. | 1. Use care during solvent removal (e.g., lower bath temperature, avoid high vacuum for extended periods).2. Deactivate the silica gel with triethylamine (1% in eluent) or switch to a different stationary phase like alumina. |
Conclusion
The deoxyfluorination of substituted benzyl alcohols is a powerful and essential transformation in synthetic and medicinal chemistry. While historical reagents presented significant safety challenges, modern agents like XtalFluor-E® and PyFluor have made the reaction safer, more reliable, and applicable to a broader range of substrates. By understanding the underlying SN2 mechanism, carefully selecting the appropriate reagent, and adhering to rigorous experimental technique, researchers can confidently and efficiently synthesize valuable benzyl fluoride building blocks. This guide provides the foundational knowledge and practical steps to achieve that success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. PyFluor: A Stable Deoxyfluorinating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fishersci.de [fishersci.de]
- 13. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 14. Deoxofluor - Enamine [enamine.net]
- 15. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 16. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. echemi.com [echemi.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (2-Fluoro-6-methylphenyl)methanol Synthesis Yield
Welcome to the technical support center for the synthesis of (2-Fluoro-6-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic yield and purity. Here, we will explore the common synthetic routes, address potential challenges, and offer field-proven solutions to enhance your experimental outcomes.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the reduction of a corresponding carbonyl compound, such as 2-fluoro-6-methylbenzaldehyde or 2-fluoro-6-methylbenzoic acid. The choice of synthetic route and reaction conditions is critical for achieving high yield and purity. This guide will focus on the most common and effective methods, providing detailed protocols and troubleshooting for each.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Part 1: Reduction of 2-Fluoro-6-methylbenzaldehyde
The reduction of the aldehyde precursor is a widely used and efficient method. However, several factors can influence the reaction's success.
Question 1: My reduction of 2-fluoro-6-methylbenzaldehyde with sodium borohydride (NaBH₄) is giving a low yield. What are the possible causes and how can I improve it?
Answer:
Low yields in NaBH₄ reductions can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Material: Impurities in the 2-fluoro-6-methylbenzaldehyde can consume the reducing agent or interfere with the reaction. Ensure the starting material is of high purity, which can be verified by NMR or GC-MS.
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used and generally give good results. A mixture of THF and methanol can also be effective.
-
Temperature: The reaction is typically performed at 0 °C to room temperature. Running the reaction at a lower temperature (0 °C) and allowing it to slowly warm to room temperature can minimize side reactions.
-
Stoichiometry of NaBH₄: While a slight excess of NaBH₄ (1.1-1.5 equivalents) is standard, an insufficient amount will lead to incomplete conversion. Conversely, a large excess can sometimes lead to over-reduction if other reducible functional groups are present, though this is less of a concern with aldehydes.
-
-
Work-up Procedure: The work-up is critical for isolating the product. Quenching the reaction with a weak acid (e.g., saturated aqueous NH₄Cl solution) should be done carefully at 0 °C to avoid any unwanted side reactions. The pH should be adjusted to be slightly acidic or neutral before extraction.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer. Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions.
Troubleshooting Workflow for Low Yield in NaBH₄ Reduction:
Caption: Troubleshooting workflow for low yield in NaBH₄ reduction.
Question 2: I am observing an unknown impurity in the NMR spectrum of my product after reducing 2-fluoro-6-methylbenzaldehyde. What could it be?
Answer:
The presence of impurities can be due to side reactions or incomplete reaction. Here are some possibilities:
-
Unreacted Starting Material: The most common "impurity" is the starting aldehyde. This is easily identified by the characteristic aldehyde proton signal in the ¹H NMR spectrum (around 10 ppm).
-
Over-reduction Products: While less common for aldehydes, under harsh conditions or with stronger reducing agents, the aromatic ring could potentially be partially reduced. However, with NaBH₄, this is highly unlikely.
-
Cannizzaro Reaction Byproduct: If the reaction is run under basic conditions for an extended period, the Cannizzaro reaction can occur, leading to the formation of 2-fluoro-6-methylbenzoic acid and this compound. The presence of the carboxylic acid can complicate the work-up and purification.
-
Impurity from Starting Material: The impurity may have been present in the starting aldehyde. Always check the purity of your starting materials.
To identify the impurity, techniques like GC-MS can be very informative, providing the molecular weight of the unknown compound. Comparing the NMR spectrum to known spectra of potential byproducts is also a key identification step.
Part 2: Reduction of 2-Fluoro-6-methylbenzoic Acid
Using the carboxylic acid as a precursor requires a stronger reducing agent, typically lithium aluminum hydride (LiAlH₄).
Question 3: The LiAlH₄ reduction of 2-fluoro-6-methylbenzoic acid is giving a complex mixture of products. What is going wrong?
Answer:
LiAlH₄ is a powerful and non-selective reducing agent, which can lead to complex mixtures if not handled correctly.[1]
-
Reaction Conditions:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water.[1] All glassware must be flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The addition of the carboxylic acid to the LiAlH₄ suspension should be done slowly at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. After the addition, the reaction is typically refluxed to ensure complete conversion.
-
-
Work-up Procedure: A proper work-up is crucial to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide complex to liberate the alcohol. The Fieser work-up is a widely used and reliable method:
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Allow the mixture to warm to room temperature and stir until a white, granular precipitate of aluminum salts forms.
-
The precipitate can be filtered off, and the organic layer can be separated and dried.
An improper quench can lead to the formation of gelatinous aluminum hydroxides that are difficult to filter and can trap the product, leading to low isolated yields.[1]
-
Question 4: Are there any specific safety precautions I should take when working with LiAlH₄?
Answer:
Absolutely. LiAlH₄ is a highly reactive and pyrophoric reagent. Strict adherence to safety protocols is mandatory.
-
Handling: Always handle LiAlH₄ in a fume hood under an inert atmosphere. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Quenching: The quenching of excess LiAlH₄ is highly exothermic and produces hydrogen gas, which is flammable. The quench should always be performed at 0 °C with slow, dropwise addition of the quenching agent. Never add water directly to a large amount of LiAlH₄.
-
Fire Safety: In case of a fire, DO NOT use a water or carbon dioxide fire extinguisher, as LiAlH₄ reacts violently with both. Use a Class D fire extinguisher (for combustible metals) or dry sand.
Part 3: Alternative Synthetic Route - Catalytic Hydrogenation
Catalytic hydrogenation offers a greener and often more selective alternative for the reduction of aldehydes.
Question 5: I am considering using catalytic hydrogenation to reduce 2-fluoro-6-methylbenzaldehyde. What catalyst and conditions would you recommend?
Answer:
Catalytic hydrogenation is an excellent choice. For the reduction of an aromatic aldehyde to a benzyl alcohol, palladium on carbon (Pd/C) is a common and effective catalyst.
-
Catalyst: 5% or 10% Pd/C is typically used. The catalyst loading can be in the range of 1-10 mol%.
-
Solvent: Protic solvents like ethanol or methanol are generally preferred as they can accelerate the reaction rate.[2]
-
Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure using a hydrogen balloon. For more stubborn substrates or to increase the reaction rate, a Parr hydrogenator can be used at higher pressures (e.g., 50 psi).
-
Temperature: The reaction is usually run at room temperature.
Workflow for Catalytic Hydrogenation:
Caption: General workflow for catalytic hydrogenation of an aldehyde.
Troubleshooting Catalytic Hydrogenation:
-
Incomplete Reaction:
-
Catalyst Activity: The catalyst may be old or deactivated. Use fresh catalyst.
-
Hydrogen Supply: Ensure a continuous supply of hydrogen. If using a balloon, ensure it remains inflated.
-
Stirring: Vigorous stirring is necessary to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
-
Side Reactions:
-
Hydrogenolysis: In some cases, particularly with benzylic alcohols, over-reduction can lead to the cleavage of the C-O bond (hydrogenolysis), forming 2-fluoro-1,6-dimethylbenzene. This is more likely to occur under harsh conditions (high temperature, high pressure, or with more active catalysts like platinum oxide). Using milder conditions and monitoring the reaction closely can prevent this.
-
Detailed Experimental Protocols
Here are representative step-by-step protocols for the synthesis of this compound.
Protocol 1: Reduction of 2-Fluoro-6-methylbenzaldehyde with Sodium Borohydride
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-methylbenzaldehyde (1.0 eq) and methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[3]
-
Expected Yield: >90%
Protocol 2: Reduction of 2-Fluoro-6-methylbenzoic Acid with Lithium Aluminum Hydride
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (2.0 eq) and anhydrous THF (20 mL per gram of LiAlH₄).
-
Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Addition of Carboxylic Acid: Dissolve 2-fluoro-6-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the mixture vigorously at room temperature for 1 hour.
-
-
Isolation and Purification:
-
Filter the granular white precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
-
Expected Yield: 70-85%
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | NaBH₄ Reduction of Aldehyde | LiAlH₄ Reduction of Carboxylic Acid | Catalytic Hydrogenation of Aldehyde |
| Starting Material | 2-Fluoro-6-methylbenzaldehyde | 2-Fluoro-6-methylbenzoic acid | 2-Fluoro-6-methylbenzaldehyde |
| Reducing Agent | Sodium Borohydride | Lithium Aluminum Hydride | H₂ gas |
| Catalyst | None | None | Pd/C |
| Typical Solvents | Methanol, Ethanol | Anhydrous THF, Diethyl Ether | Ethanol, Methanol |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux | Room Temperature |
| Typical Yield | >90% | 70-85% | >95% |
| Safety Considerations | Moderate | High (Pyrophoric, reacts violently with water) | High (Flammable H₂ gas) |
| Work-up Complexity | Low | High | Low to Moderate |
References
Technical Support Center: Purification of (2-Fluoro-6-methylphenyl)methanol
Welcome to the technical support center for the purification of (2-Fluoro-6-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this compound. Our goal is to equip you with the scientific rationale behind purification strategies to overcome common experimental challenges.
Introduction
This compound is a substituted benzyl alcohol derivative of interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for reliable downstream applications. The most common synthetic route to this compound is the reduction of 2-fluoro-6-methylbenzaldehyde. This synthesis dictates the likely impurity profile, which primarily includes the unreacted starting aldehyde and potential by-products from the reduction reaction.
This guide will focus on the two most effective purification techniques for this compound: flash column chromatography and recrystallization . We will explore the nuances of each method, from initial reaction work-up to final purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The primary impurities will stem from the starting materials and the specific reducing agent used. If you are synthesizing this compound via the reduction of 2-fluoro-6-methylbenzaldehyde, you should be aware of the following potential impurities:
-
Unreacted 2-fluoro-6-methylbenzaldehyde: Incomplete reduction is a common source of this impurity.
-
Over-reduction products: Depending on the reducing agent and reaction conditions, the methyl group could potentially be reduced, though this is less common with mild reducing agents like sodium borohydride.
-
By-products from the reducing agent: For example, if using sodium borohydride in an alcoholic solvent, borate esters can form. A proper aqueous work-up is crucial to remove these.[1]
-
Solvent impurities: Residual solvents from the reaction or extraction steps.
Q2: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring your purification. Here are some key considerations:
-
Stationary Phase: Standard silica gel 60 F254 plates are suitable.
-
Mobile Phase: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common ratio to start with is 7:3 or 8:2 (Hexanes:Ethyl Acetate).
-
Visualization:
-
UV Light (254 nm): Both the starting material (2-fluoro-6-methylbenzaldehyde) and the product (this compound) are aromatic and should be visible under UV light as dark spots.[2][3]
-
Staining: If the spots are faint, or for a more sensitive detection, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing alcohols (the product) and aldehydes (the starting material), which will appear as yellow-brown spots on a purple background.[4] p-Anisaldehyde stain is also an excellent choice for visualizing alcohols and aldehydes.[5]
-
The product, being an alcohol, is more polar than the starting aldehyde. Therefore, on a silica gel TLC plate, the this compound will have a lower Rf value (it will travel a shorter distance up the plate) than the 2-fluoro-6-methylbenzaldehyde.
Q3: My purified this compound is an oil, but it is supposed to be a solid. What should I do?
This compound is reported to be a white to off-white crystalline solid. If your final product is an oil, it is likely due to the presence of impurities that are depressing the melting point.
-
Troubleshooting Steps:
-
Ensure all solvent is removed: Use a high-vacuum line to remove any residual solvent.
-
Re-purify: If the product remains an oil, further purification is necessary. Column chromatography is recommended to remove persistent impurities.
-
Induce crystallization: After re-purification, dissolve the oil in a minimal amount of a suitable hot solvent (see the Recrystallization section for guidance) and cool it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Seeding with a small crystal of pure product, if available, is also very effective.
-
Purification Troubleshooting Guides
Guide 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the more polar this compound from the less polar 2-fluoro-6-methylbenzaldehyde and other non-polar impurities.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis and Solvent System Selection:
-
Develop a solvent system that provides good separation between your product and impurities. Aim for an Rf value of ~0.3 for the this compound. A good starting point is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
-
Use a glass column with a diameter appropriate for the amount of crude material. A general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined from your TLC analysis.
-
Collect fractions in test tubes or vials.
-
Monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
-
Product Isolation:
-
Combine the pure fractions (those containing only the spot for your product) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any final traces of solvent.
-
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Co-elution) | Inappropriate solvent system. | Re-evaluate your solvent system using TLC. Try a less polar solvent system to increase the separation between spots. |
| Column was overloaded. | Use a larger column or less crude material. Maintain a high ratio of silica to crude product. | |
| Column was packed improperly (channeled). | Ensure the silica gel is packed evenly without any air bubbles or cracks. | |
| Product is not eluting | Solvent system is not polar enough. | Gradually increase the polarity of your eluting solvent (e.g., increase the percentage of ethyl acetate). |
| Cracked silica bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel. |
| Heat generated from the solvent mixing with silica. | Pre-mix your eluent and allow it to cool to room temperature before adding it to the column. |
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Guide 2: Recrystallization
Since this compound is a solid at room temperature, recrystallization is a viable and often preferred method for obtaining highly pure material, especially after an initial purification by column chromatography.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
For aromatic alcohols, suitable solvent systems often include a mixture of a polar and a non-polar solvent. Good starting points for solvent screening include:
-
Hexanes/Ethyl Acetate
-
Toluene
-
Ethanol/Water
-
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals thoroughly, preferably under vacuum.
-
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The compound is very soluble even at low temperatures. | Try a different solvent or a solvent mixture where the compound is less soluble. | |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is supersaturated. | Add a small amount of hot solvent to redissolve the oil, then cool more slowly. | |
| Low recovery | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a different solvent system. |
| Premature crystallization during hot filtration. | Use a heated funnel or pre-heat the filtration apparatus. Add a small excess of hot solvent before filtering. |
Decision-Making for Purification Strategy
References
Overcoming steric hindrance in reactions with (2-Fluoro-6-methylphenyl)methanol
Welcome to the technical support hub for (2-Fluoro-6-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.
FAQ 1: Why is this compound so unreactive in my standard protocols?
Answer:
The primary challenge with this compound is severe steric hindrance . The benzylic alcohol (-CH2OH group) is flanked by two ortho substituents: a methyl group and a fluorine atom. This arrangement creates a crowded environment around the reactive hydroxyl group, physically blocking the approach of many reagents. This steric shield significantly slows down or completely prevents reactions that require direct nucleophilic attack on the alcohol's oxygen or substitution at the benzylic carbon.
Conventional reactions like Fischer esterifications, standard Williamson ether syntheses, and simple tosylations often fail or provide disappointingly low yields due to the high activation energy required to bypass this steric barrier.[1][2]
To visualize this, consider the spatial arrangement of the ortho groups around the reactive center:
Caption: Steric shielding of the hydroxyl group by ortho-substituents.
FAQ 2: My standard esterification is failing. How can I synthesize an ester from this compound?
Answer:
Direct esterification with a carboxylic acid under acidic catalysis (Fischer esterification) is often too slow and reversible to be effective for this substrate.[3] You must employ more powerful activation strategies.
Recommended Strategies:
-
Acyl Chloride Method: This is often the most reliable approach. Convert the desired carboxylic acid to its more reactive acyl chloride (using SOCl₂ or (COCl)₂). The highly electrophilic acyl chloride can then react with the hindered alcohol, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.
-
Dual Activation with Anhydrides: A powerful method for hindered alcohols involves using an anhydride in combination with MgBr₂ and a hindered tertiary amine (e.g., N,N-Diisopropylethylamine).[4][5] MgBr₂ acts as a Lewis acid, coordinating to both the alcohol and the anhydride to activate them simultaneously, facilitating the acylation.
-
Peptide Coupling Agents (HOBt/EDC): Techniques borrowed from peptide synthesis can be effective. Activating the carboxylic acid with 1-Hydroxybenzotriazole (HOBt) and a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a highly reactive benzotriazole ester intermediate. This intermediate is then susceptible to attack by the hindered alcohol, often catalyzed by a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).[6]
Data Comparison: Esterification Methods
| Method | Reagents | Typical Yield | Notes |
| Fischer Esterification | R-COOH, H₂SO₄ (cat.) | < 10% | Not recommended due to steric hindrance.[3] |
| Acyl Chloride | R-COCl, Pyridine | 70-95% | Highly reliable; requires prior synthesis of acyl chloride. |
| MgBr₂ Dual Activation | (R-CO)₂O, MgBr₂, i-Pr₂NEt | 85-99% | Excellent for sensitive substrates; avoids harsh acidic conditions.[4] |
| HOBt/EDC/DMAP | R-COOH, HOBt, EDC, DMAP | 60-85% | Good for mild conditions, but involves more reagents.[6] |
Protocol: Esterification via Acyl Chloride
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Acylation: Slowly add the acyl chloride (1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with 1M HCl (to remove pyridine), then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
FAQ 3: I'm unable to form an ether using the Williamson ether synthesis. What should I do?
Answer:
The classic Williamson ether synthesis requires the formation of an alkoxide from the alcohol, followed by an Sₙ2 reaction with an alkyl halide.[7][8] For this compound, both steps are problematic. The hindered nature makes the Sₙ2 attack very slow, and competing elimination reactions can become dominant if the alkyl halide is secondary or tertiary.
Recommended Strategies:
-
Use a More Reactive Electrophile: Instead of alkyl chlorides or bromides, use more potent electrophiles like alkyl iodides or alkyl triflates (R-OTf). Triflates are exceptionally good leaving groups and can accelerate the sluggish Sₙ2 reaction.
-
Catalytic Etherification: Iron(III) triflate (Fe(OTf)₃) has been shown to catalyze the direct etherification of benzylic alcohols.[9] This method can be effective for forming both symmetrical and unsymmetrical ethers under milder conditions than traditional methods.
-
Mitsunobu Reaction: While also sensitive to sterics, the Mitsunobu reaction can be a powerful alternative for forming C-O bonds.[10][11][12] It couples the alcohol with a pronucleophile (in this case, another alcohol for etherification, though more commonly a carboxylic acid or phenol) using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD. For very hindered substrates, modifications are crucial.
Troubleshooting the Mitsunobu Reaction:
The Mitsunobu reaction with hindered substrates is notoriously difficult.[13][14] If you are observing low yields, consider the following workflow:
Caption: Troubleshooting workflow for a failing Mitsunobu reaction.
High concentrations and sonication can dramatically increase the rate of Mitsunobu couplings involving sterically hindered partners.[14] Using a more acidic pronucleophile, such as 4-nitrobenzoic acid, can also improve yields significantly for hindered alcohols.[11][13]
FAQ 4: How can I convert the hydroxyl group to a good leaving group like a bromide or tosylate?
Answer:
Activating the hydroxyl group by converting it into a sulfonate ester (tosylate, mesylate) or a halide is a common strategy for subsequent nucleophilic substitution. However, this initial activation step is also subject to steric hindrance.
Recommended Strategies:
-
For Bromination (OH → Br):
-
Phosphorus Tribromide (PBr₃): This is a standard reagent for converting primary alcohols to alkyl bromides. For a hindered alcohol, you may need elevated temperatures and longer reaction times. Use of a non-nucleophilic solvent like DCM or ether is recommended.
-
Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): This is the Appel reaction. It proceeds under milder, neutral conditions compared to PBr₃ and is often more effective for sensitive substrates.
-
-
For Tosylation/Mesylation (OH → OTs/OMs):
-
Standard Conditions (TsCl/Pyridine): This method may be very slow. Using a large excess of tosyl chloride (TsCl) and pyridine (which acts as both base and catalyst) at elevated temperatures (e.g., 40-60 °C) for an extended period (24-48h) may be necessary.
-
Enhanced Catalysis: Adding a catalytic amount of DMAP can accelerate the reaction. Alternatively, using a stronger, non-nucleophilic base like triethylamine or Hunig's base in a solvent like DCM can be effective. The mechanism involves the alcohol attacking the sulfonyl chloride.[15]
-
This guide provides a starting point for addressing the challenges posed by the sterically encumbered this compound. Successful synthesis often requires moving beyond standard textbook procedures and employing more potent reagents and optimized conditions. Always monitor reactions carefully and consider the mechanistic basis for the protocols you choose.
References
- 1. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalyzed double dearomatization reaction of non-functionalized phenols and propargylic alcohols: the important regulating effect of steric hindrance - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Benzyl Alcohols
Welcome to the technical support center for the synthesis of substituted benzyl alcohols. As crucial intermediates in pharmaceuticals, fragrances, and material science, the clean and efficient synthesis of these compounds is paramount. However, the path from starting material to purified product is often complicated by side reactions that can drastically reduce yields and complicate purification.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Here, we diagnose common experimental issues, explain the underlying chemical principles, and offer field-proven solutions to help you optimize your synthetic routes.
Section 1: Grignard Reaction with Carbonyl Compounds
The addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound is a cornerstone of C-C bond formation for producing benzyl alcohols.[1] Primary, secondary, and tertiary benzyl alcohols can be synthesized by reacting a Grignard reagent with formaldehyde, an aldehyde, or a ketone, respectively.[2][3] However, the high reactivity and strong basicity of Grignard reagents can lead to several unwanted side reactions.[4]
Frequently Asked Questions (FAQs)
Q1.1: My Grignard reaction yield is low, and I'm recovering a significant amount of a biphenyl byproduct. What's happening?
A1.1: You are likely observing the result of a Wurtz coupling reaction . This occurs when the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) in your flask to form a symmetrical biaryl compound (R-R).[5][6] This side reaction is particularly prevalent when the concentration of the aryl halide is high relative to magnesium during the initial formation of the reagent.
Causality & Prevention:
-
Mechanism: The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbon of the aryl halide.
-
Solution: To minimize Wurtz coupling, the aryl halide should be added slowly to a suspension of magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF). This ensures that the halide is consumed as it is added, keeping its concentration low and favoring the formation of the Grignard reagent over the coupling byproduct.[5]
Q1.2: I'm trying to synthesize a secondary benzyl alcohol from an aryl Grignard and a substituted benzaldehyde, but after workup, I isolated the corresponding benzoic acid. What could be the cause?
A1.2: This is a classic sign of your Grignard reagent reacting with carbon dioxide (CO₂).[7] Grignard reagents are highly reactive towards CO₂, which is present in the atmosphere. The reaction forms a magnesium carboxylate salt, which upon acidic workup, protonates to yield a carboxylic acid.[4]
Causality & Prevention:
-
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂.
-
Solution: It is critical to maintain a strictly anhydrous and inert atmosphere throughout the entire process.
-
Glassware: Flame-dry all glassware under vacuum or in an oven and cool under a stream of dry nitrogen or argon.
-
Reagents: Use anhydrous solvents and ensure all other reagents are free from moisture.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar) using a balloon or a Schlenk line. Add reagents via syringe through rubber septa.
-
Q1.3: My goal was a secondary alcohol from a benzoate ester, but my main product is a tertiary alcohol with two identical aryl groups from my Grignard reagent. What went wrong?
A1.3: You have encountered the characteristic double addition of a Grignard reagent to an ester. Esters react with one equivalent of the Grignard reagent in a nucleophilic acyl substitution to form a ketone intermediate. This ketone is generally more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol.[7][8][9]
Causality & Prevention:
-
Mechanism: The first addition leads to a tetrahedral intermediate which collapses, expelling an alkoxide leaving group to form a ketone. This ketone then undergoes a standard Grignard addition.[4]
-
Solution: Synthesizing a secondary alcohol from an ester using a Grignard reagent is generally not feasible. The preferred route is the reaction of the Grignard reagent with the corresponding aldehyde. If you must start from a carboxylic acid derivative, consider reducing it to the aldehyde first before performing the Grignard reaction.
Troubleshooting Summary: Grignard Reactions
| Issue | Potential Cause | Recommended Solution |
| Low yield, biphenyl byproduct | Wurtz Coupling[5][6] | Slow, dropwise addition of aryl halide to magnesium turnings. |
| Isolation of benzoic acid | Reaction with atmospheric CO₂[4][7] | Maintain a strict inert atmosphere (N₂ or Ar); use dry solvents and glassware. |
| Formation of tertiary alcohol from an ester | Double addition of Grignard reagent[8] | Use the corresponding aldehyde as the electrophile instead of the ester. |
| No reaction initiation | Inactive magnesium surface | Crush magnesium turnings in a mortar and pestle or use a crystal of iodine to activate the surface. |
| Low yield, recovery of starting aryl halide | Wet solvent or glassware | Ensure all components are rigorously dried. Grignard reagents are strong bases and are quenched by water.[4] |
Workflow: Grignard Reaction & Common Side Reactions
Caption: Grignard synthesis pathway and competing side reactions.
Section 2: Reduction of Substituted Benzaldehydes
The reduction of benzaldehydes is a direct and common method for synthesizing benzyl alcohols. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used. While seemingly straightforward, this transformation can be plagued by over-reduction or undesired disproportionation reactions.
Frequently Asked Questions (FAQs)
Q2.1: My main product is the corresponding substituted toluene, not the benzyl alcohol. How can I prevent this over-reduction?
A2.1: Over-reduction to the toluene occurs when the benzylic alcohol is further reduced, cleaving the C-O bond. This is typically caused by using a reducing agent that is too powerful or reaction conditions (e.g., high temperature, strong acid catalysis) that are too harsh.
Causality & Prevention:
-
Mechanism: The benzylic C-O bond can be susceptible to hydrogenolysis, especially under harsh conditions. For example, Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions will convert aldehydes directly to alkanes.[10][11][12]
-
Solution:
-
Choose a Milder Reagent: For the reduction of an aldehyde to an alcohol, sodium borohydride (NaBH₄) is usually the best choice. It is much more selective than LiAlH₄ and will not reduce the resulting alcohol. It can be used in protic solvents like ethanol or methanol.
-
Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to avoid providing the activation energy for the C-O bond cleavage.
-
Q2.2: I'm seeing significant amounts of both the benzyl alcohol and the corresponding benzoic acid in my product mixture after a reduction attempt. Why is this happening?
A2.2: You are observing the Cannizzaro reaction , a disproportionation reaction that occurs with aldehydes lacking α-hydrogens (like benzaldehyde) under strongly basic conditions.[13] Two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[14][15] This can be an unintended side reaction if your reduction conditions are basic.
Causality & Prevention:
-
Mechanism: A hydroxide ion attacks the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule.[16]
-
Solution: Avoid strongly basic conditions. If using a hydride reagent, ensure the workup is not excessively basic for a prolonged period. The Cannizzaro reaction is typically performed with concentrated NaOH or KOH, so using standard hydride reagents followed by a careful acidic or neutral workup should prevent this.[17] If you must use basic conditions for other reasons, the Cannizzaro reaction will limit your theoretical yield of the alcohol to 50%.[16]
Q2.3: I've isolated a high-molecular-weight diol byproduct. What is it and how do I avoid it?
A2.3: This byproduct is likely a 1,2-diol, the product of a pinacol coupling reaction . This is a reductive coupling of two aldehyde molecules to form a C-C bond between the carbonyl carbons.[18][19] This reaction is often promoted by one-electron reducing agents, such as magnesium or samarium(II) iodide.[20][21]
Causality & Prevention:
-
Mechanism: A one-electron reduction of the carbonyl group forms a ketyl radical anion. Two of these radicals then couple to form the diol.[18]
-
Solution: Avoid using metallic reducing agents (like Mg, Zn, SmI₂) if your goal is the simple reduction to the alcohol. Stick to hydride donors like NaBH₄ or LiAlH₄, which operate via a two-electron (hydride) transfer mechanism and do not typically induce radical coupling.
Troubleshooting Summary: Benzaldehyde Reductions
| Issue | Potential Cause | Recommended Solution |
| Toluene is the major product | Over-reduction/Hydrogenolysis[22] | Use a milder reducing agent (NaBH₄ instead of LiAlH₄ or catalytic hydrogenation). Keep temperatures low. |
| Mixture of alcohol and carboxylic acid | Cannizzaro Reaction[13][14] | Avoid strongly basic conditions during the reaction and workup. |
| Formation of a 1,2-diol byproduct | Pinacol Coupling[18][19] | Use hydride-based reducing agents (NaBH₄, LiAlH₄) instead of metallic one-electron donors. |
Diagram: Competing Reduction Pathways for Benzaldehyde
Caption: Desired reduction of benzaldehyde vs. common side reactions.
Section 3: Managing Chemoselectivity with Protecting Groups
When a molecule contains multiple reactive functional groups, achieving selective transformation of just one site is a common challenge. Grignard reagents and strong hydrides will react with many carbonyl groups, and their strong basicity is incompatible with acidic protons.[23] In these cases, temporarily "masking" a reactive group with a protecting group is an essential strategy.[24]
Frequently Asked Questions (FAQs)
Q3.1: My starting material contains both a ketone and an ester. I want to perform a Grignard reaction with the ester, but it's reacting with the more electrophilic ketone. How can I achieve selectivity?
A3.1: This is a classic scenario requiring a protecting group . You must selectively protect the more reactive ketone, perform the reaction on the ester, and then deprotect the ketone. Aldehydes and ketones are more reactive toward nucleophiles than esters.[25]
Causality & Prevention:
-
Mechanism: The ketone carbonyl is more electrophilic and less sterically hindered than the ester carbonyl, leading to preferential attack at the ketone.
-
Solution: Protect the ketone as an acetal , which is stable to Grignard reagents, hydrides, and other basic/nucleophilic conditions.[24][26]
-
Protection: React the starting material with a diol (e.g., ethylene glycol) under acidic catalysis (e.g., p-toluenesulfonic acid, PTSA) to form a cyclic acetal. Esters are less reactive and typically do not form acetals under these conditions.[25]
-
Reaction: Perform your intended reaction (e.g., Grignard addition, reduction) on the other functional group.
-
Deprotection: Remove the acetal protecting group by treating with aqueous acid (e.g., dilute HCl) to regenerate the ketone.[26]
-
Protocol: Protection of a Ketone as a Cyclic Acetal
-
Setup: To a round-bottom flask charged with your ketone-containing starting material (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.02 eq).
-
Reaction: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected compound.
Workflow: Using a Protecting Group Strategy
Caption: General workflow for a synthesis involving a protecting group.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. brainly.in [brainly.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. leah4sci.com [leah4sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 15. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. rsc.org [rsc.org]
- 18. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 19. Pinacol_coupling_reaction [chemeurope.com]
- 20. youtube.com [youtube.com]
- 21. Pinacol Coupling Reaction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Protecting group - Wikipedia [en.wikipedia.org]
- 25. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 26. youtube.com [youtube.com]
Navigating the Challenges of Selective Functionalization in Fluorinated Benzyl Alcohols: A Technical Support Guide
Welcome to the Technical Support Center for the selective functionalization of fluorinated benzyl alcohols. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the synthetic complexities of these valuable building blocks. Fluorinated benzyl alcohols are critical scaffolds in modern pharmaceuticals and agrochemicals, yet their selective modification presents a unique set of challenges at the intersection of aromatic chemistry and functional group compatibility.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles related to regioselectivity and chemoselectivity. Our goal is to empower you with the technical insights and practical solutions needed to achieve your synthetic targets efficiently and with high precision.
Section 1: Troubleshooting Common Selectivity Issues
Poor Regioselectivity in Aromatic C-H Functionalization
Issue: My C-H functionalization reaction on a fluorinated benzyl alcohol yields a mixture of ortho, meta, and para isomers, with no clear selectivity.
Root Cause Analysis: The regiochemical outcome of C-H functionalization on a fluorinated benzyl alcohol is a delicate balance between the directing effects of the fluorine substituent and the benzylic hydroxyl group (or its protected form). The fluorine atom is generally an ortho, para-director due to its ability to stabilize the corresponding cationic intermediates through resonance, despite its strong electron-withdrawing inductive effect.[1][2][3] Conversely, the hydroxyl or alkoxy group is a strong ortho, para-director. The interplay between these two groups, and their interaction with the catalyst, dictates the final regioselectivity.
Troubleshooting Strategies:
-
Protecting the Hydroxyl Group: The free hydroxyl group can coordinate with the metal catalyst, leading to complex directing effects or catalyst inhibition.[4] Protecting the alcohol, for instance as a silyl ether (e.g., TIPS), can simplify the directing effects and improve regioselectivity.[5] The choice of protecting group is critical and should be orthogonal to the planned reaction conditions.[6][7][8]
-
Leveraging a Directing Group: For challenging substrates, employing a directing group can override the inherent directing effects of the fluorine and hydroxyl groups. For instance, a nitrile-based directing group attached via a silicon tether to the benzylic oxygen has been shown to achieve high meta-selectivity in C-H activation.[2]
-
Catalyst and Ligand Optimization: The choice of metal catalyst and its coordinating ligands plays a pivotal role in determining regioselectivity.[9][10] For palladium-catalyzed reactions, modulating the electronic and steric properties of the phosphine ligands can tune the selectivity.[10] In some cases, switching to a different transition metal, such as nickel or iron, can offer complementary selectivity.[9]
Lack of Chemoselectivity: Aromatic C-H vs. Benzylic C-H Functionalization
Issue: I am attempting to functionalize the aromatic ring, but I am observing significant side-product formation from benzylic C-H functionalization (or vice versa).
Root Cause Analysis: Fluorinated benzyl alcohols possess multiple reactive sites: the aromatic C-H bonds, the benzylic C(sp³)–H bonds, and the O-H bond. The benzylic C-H bonds are often weaker and more susceptible to radical abstraction or oxidative addition than the aromatic C-H bonds. The reaction conditions, particularly the choice of catalyst and oxidant, will determine which site is preferentially functionalized.
Troubleshooting Strategies:
-
Protecting Group Strategy for the Hydroxyl Group: As mentioned previously, protecting the alcohol is often the first step to improving chemoselectivity. This prevents O-H functionalization and can electronically deactivate the benzylic position towards certain reactions.
-
Targeting Aromatic C-H Functionalization:
-
Directed C-H Activation: Employing a directing group that coordinates to the metal catalyst and positions it for C-H activation at a specific aromatic position is a powerful strategy.[2]
-
Lewis Acid Catalysis: For Friedel-Crafts type reactions, using a Lewis acid in a non-coordinating solvent like hexafluoroisopropanol (HFIP) can promote selective functionalization of the aromatic ring.[11][12][13]
-
-
Targeting Benzylic C-H Functionalization:
-
Radical-based Methods: Many methods for benzylic C-H fluorination and other functionalizations proceed through a radical mechanism.[3][14][15] The use of radical initiators or photoredox catalysis can favor functionalization at the weaker benzylic C-H bond.
-
Copper Catalysis: Copper-catalyzed systems have been developed for the site-selective fluorination of benzylic C-H bonds, which can then be used in subsequent cross-coupling reactions.[16][17]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: I am observing low yield in my palladium-catalyzed cross-coupling reaction with a fluorinated benzyl alcohol derivative. What are the likely causes?
A1: Low yields in palladium-catalyzed reactions involving these substrates can often be attributed to catalyst inactivation or competing side reactions.[4]
-
Catalyst Inactivation: The hydroxyl group of the benzyl alcohol can coordinate to the palladium center, potentially leading to catalyst deactivation.[4] Ensure your reaction is performed under strictly anhydrous and inert conditions. Protecting the alcohol group is highly recommended.
-
Side Reactions:
-
Hydrodefluorination: Under certain conditions, particularly with strong bases or hydride sources, the C-F bond can be cleaved.[18] Careful selection of the base and reaction temperature is crucial.
-
Homocoupling: Homocoupling of the starting material or the boronic acid (in Suzuki couplings) can be a significant side reaction.[4] This can often be minimized by optimizing the catalyst loading, ligand choice, and the rate of addition of the reagents.
-
Ether Formation: Benzyl alcohols can undergo self-condensation to form dibenzyl ethers, especially under acidic conditions or at elevated temperatures.[19]
-
Q2: How does the position of the fluorine atom on the aromatic ring affect the reactivity and selectivity of the benzyl alcohol?
A2: The position of the fluorine atom has a profound impact on the electronic properties of the molecule and, consequently, its reactivity.
-
para-Fluoro Substituent: A fluorine atom in the para position can stabilize a benzylic carbocation through resonance, which can accelerate SN1-type reactions at the benzylic position.[11] In C-H functionalization, it will act as an ortho, para-director, but since the para position is blocked, it will direct to the ortho positions.
-
ortho-Fluoro Substituent: An ortho-fluoro substituent can exert a strong inductive electron-withdrawing effect and may also sterically hinder the benzylic position and the adjacent aromatic C-H bonds. This can significantly influence the regioselectivity of C-H functionalization.
-
meta-Fluoro Substituent: A meta-fluoro substituent primarily exerts an inductive electron-withdrawing effect, deactivating the ring towards electrophilic aromatic substitution.[1] It will direct incoming electrophiles to the positions ortho and para to itself.
Q3: What are the best practices for setting up a C-H functionalization reaction with a fluorinated benzyl alcohol?
A3:
-
Protect the Hydroxyl Group: Unless the hydroxyl group is intended to participate in the reaction (e.g., as a directing group), it is generally advisable to protect it to prevent side reactions and improve selectivity.[5][6]
-
Use High-Purity Reagents and Solvents: Fluorination and C-H activation reactions can be sensitive to impurities. Use freshly distilled solvents and high-purity reagents.
-
Maintain an Inert Atmosphere: Many of the catalysts used in these reactions are air- and moisture-sensitive. It is crucial to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.[4]
-
Perform Small-Scale Test Reactions: Before committing a large amount of material, perform small-scale test reactions to screen different catalysts, ligands, solvents, and temperatures to find the optimal conditions for your specific substrate.
-
Careful Monitoring of the Reaction: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time and to identify the formation of any side products.
Section 3: Data Presentation and Experimental Protocols
Table 1: Regioselectivity in the Metalation/Carboxylation of Fluorobenzyl Alcohols[5]
| Substrate (Fluorobenzyl Alcohol Isomer) | Protecting Group | Product (Regioisomer) | Yield (%) |
| 2-Fluorobenzyl alcohol | TIPS | 2-Fluoro-6-(hydroxymethyl)benzoic acid | 65 |
| 3-Fluorobenzyl alcohol | TIPS | 3-Fluoro-2-(hydroxymethyl)benzoic acid | 70 |
| 4-Fluorobenzyl alcohol | TIPS | 4-Fluoro-2-(hydroxymethyl)benzoic acid | 55 |
| 2-Fluorobenzyl alcohol | None | 2-Fluoro-6-(hydroxymethyl)benzoic acid | 40 |
| 3-Fluorobenzyl alcohol | None | 3-Fluoro-2-(hydroxymethyl)benzoic acid | 52 |
| 4-Fluorobenzyl alcohol | None | 4-Fluoro-2-(hydroxymethyl)benzoic acid | 45 |
TIPS = Triisopropylsilyl
Experimental Protocol: Protection of 3-Fluorobenzyl Alcohol with a TIPS Group
-
To a solution of 3-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add imidazole (1.5 eq).
-
Slowly add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the TIPS-protected 3-fluorobenzyl alcohol.
Experimental Protocol: Palladium-Catalyzed meta-Selective C-H Olefination of a Protected Fluorobenzyl Alcohol using a Nitrile-Based Directing Group[2]
-
Synthesis of the Directing Group-Substrate Adduct: React the TIPS-protected 3-fluorobenzyl alcohol with the silyl chloride-appended nitrile directing group in the presence of a suitable base (e.g., pyridine) in an anhydrous solvent (e.g., DCM) to form the substrate-directing group adduct. Purify the adduct by column chromatography.
-
C-H Olefination: In a flame-dried Schlenk tube under an argon atmosphere, combine the substrate-directing group adduct (1.0 eq), Pd(OAc)₂ (10 mol%), the desired olefin (e.g., ethyl acrylate, 2.0 eq), and an oxidant (e.g., Ag₂CO₃, 2.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Heat the reaction mixture at the optimized temperature (e.g., 100 °C) for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with DCM, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the meta-olefinated product.
-
Deprotection: Cleave the directing group and the TIPS protecting group using a fluoride source (e.g., TBAF in THF) to yield the final functionalized fluorobenzyl alcohol.
Section 4: Mechanistic Insights and Visualizations
Diagram 1: Competing Directing Effects in C-H Functionalization
Caption: Decision workflow for achieving regioselectivity.
Diagram 2: Chemoselectivity Control Workflow
Caption: Workflow for achieving chemoselectivity.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 4. 4-Fluorobenzylic alcohol | C7H7FO | CID 68022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]
- 16. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles [organic-chemistry.org]
- 18. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Troubleshooting Benzylic C-H Oxidation Reactions
Welcome to the technical support center for benzylic C-H oxidation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we move beyond simple protocols to explore the underlying principles of common experimental challenges, providing you with the insights needed to troubleshoot effectively and optimize your reactions.
Section 1: Low Reaction Yield or No Conversion
This is one of the most frequent issues encountered in benzylic C-H oxidation. The root cause can range from catalyst inactivity to suboptimal reaction conditions. Let's break down the potential problems and solutions.
FAQ 1.1: My reaction shows low to no conversion of the starting material. What are the likely causes?
Several factors can contribute to a stalled reaction. A systematic approach to troubleshooting is crucial.
Possible Cause 1: Catalyst Inactivity or Degradation
-
Explanation: The catalyst, whether a transition metal complex or an organocatalyst, is the heart of the reaction.[1][2] Its activity can be compromised by impurities, improper handling, or deactivation under reaction conditions. For instance, some metal catalysts are sensitive to air or moisture, while others may degrade at elevated temperatures.[1][3]
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored under the recommended conditions (e.g., in a desiccator or glovebox).
-
Activate the Catalyst: Some catalysts require pre-activation. Consult the literature for specific activation procedures for your chosen catalyst system.
-
Screen Catalysts: If inactivity persists, consider screening a panel of catalysts. Common choices include complexes of copper, cobalt, ruthenium, and manganese.[1] Perovskites and single-atom catalysts have also shown promise.[1][2]
-
Possible Cause 2: Inappropriate Oxidant
-
Explanation: The choice of oxidant is as critical as the catalyst. The oxidant's potential must be matched to the substrate and catalyst. Common oxidants include tert-butyl hydroperoxide (TBHP), molecular oxygen (O₂), and N-hydroxyphthalimide (NHPI) in combination with a co-catalyst.[1][4] Using an oxidant that is too weak may result in no reaction, while one that is too strong can lead to overoxidation or degradation.[5]
-
Troubleshooting Steps:
-
Evaluate Oxidant Compatibility: Review the literature for oxidants successfully used with your specific catalyst and substrate class.
-
Test Different Oxidants: Experiment with alternative oxidants. For example, if TBHP is ineffective, molecular oxygen in the presence of a suitable co-catalyst might be a viable alternative.[1]
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Explanation: Temperature, solvent, and concentration all play a significant role. Benzylic C-H activation often requires elevated temperatures to overcome the activation energy barrier.[6] The solvent can influence catalyst solubility, stability, and reactivity.[7]
-
Troubleshooting Steps:
-
Optimize Temperature: Perform a temperature screen, starting from the literature-reported temperature and incrementally increasing it. Monitor for product formation and starting material decomposition.
-
Solvent Screening: If solubility is an issue or if the solvent may be coordinating to the catalyst and inhibiting it, screen a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, acetic acid).[7][8][9]
-
Adjust Concentration: Very dilute conditions may slow down the reaction rate, while highly concentrated conditions can sometimes lead to side reactions or catalyst precipitation. Experiment with a range of concentrations.
-
Workflow for Troubleshooting Low Conversion
Below is a logical workflow to diagnose and solve low conversion issues.
Caption: A stepwise approach to troubleshooting low reaction yields.
Section 2: Poor Selectivity and Side Product Formation
Achieving high selectivity is often the primary challenge in C-H functionalization.[10] Benzylic oxidations can be plagued by overoxidation to carboxylic acids or the formation of other byproducts.[1][5]
FAQ 2.1: My reaction produces a mixture of the desired ketone/aldehyde and the corresponding carboxylic acid. How can I prevent overoxidation?
Overoxidation is a common issue, especially with strong oxidizing agents or prolonged reaction times.[5][11]
Possible Cause 1: Overly Harsh Oxidant
-
Explanation: Potent oxidants like potassium permanganate (KMnO₄) are known to oxidize alkylbenzenes all the way to carboxylic acids, often cleaving C-C bonds in the process.[5]
-
Troubleshooting Steps:
-
Switch to a Milder Oxidant: Consider using milder and more selective oxidants. Systems like H₂O₂ with a manganese catalyst or TEMPO/NaClO have shown good selectivity for ketones and aldehydes.[12][13]
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidant. Using a slight excess may be necessary, but a large excess will promote overoxidation.
-
Possible Cause 2: Prolonged Reaction Time or High Temperature
-
Explanation: The desired ketone or aldehyde product is often more susceptible to oxidation than the starting material.[9] Leaving the reaction for too long or at too high a temperature can lead to the accumulation of the overoxidized product.[11]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Closely monitor the reaction by TLC, GC, or LC-MS. Quench the reaction once the starting material is consumed or when the concentration of the desired product is maximized.
-
Lower the Temperature: If possible, run the reaction at a lower temperature to decrease the rate of overoxidation relative to the initial oxidation.
-
FAQ 2.2: I am observing byproducts other than the overoxidized product. What could be their origin?
The formation of unexpected side products can arise from the degradation of the starting material, catalyst, or solvent, or from competing reaction pathways.
Possible Cause 1: Starting Material Decomposition
-
Explanation: Some substrates may not be stable under the oxidative conditions. Functional groups on the starting material can be sensitive to the oxidant or catalyst.
-
Troubleshooting Steps:
-
Run a Control Experiment: Subject your starting material to the reaction conditions without the catalyst to check for thermal or oxidant-induced decomposition.
-
Protect Sensitive Functional Groups: If a particular functional group is interfering, consider protecting it before the oxidation and deprotecting it afterward.
-
Possible Cause 2: Competing Reaction Pathways
-
Explanation: The intermediate benzylic radical or cation can sometimes undergo alternative reactions, such as elimination to form a styrene, especially if a secondary benzylic position is involved.[8][9]
-
Troubleshooting Steps:
-
Modify the Catalyst or Ligand: The ligand environment around a metal catalyst can significantly influence selectivity. Experimenting with different ligands can steer the reaction toward the desired pathway.
-
Change the Solvent: The solvent can influence the lifetime and reactivity of intermediates. A change in solvent might suppress undesired pathways.
-
Table 1: Common Oxidants and Their Typical Selectivity
| Oxidant System | Typical Product(s) | Common Issues |
| KMnO₄ (hot, acidic) | Carboxylic Acids | Low selectivity, harsh conditions, C-C bond cleavage[5] |
| CrO₃/H₂SO₄ | Carboxylic Acids | Toxic, harsh conditions[5] |
| TBHP with Metal Catalyst (e.g., Cu, Ru) | Ketones/Aldehydes | Can lead to overoxidation, catalyst-dependent selectivity[1] |
| O₂ with Metal Catalyst/Co-catalyst | Ketones/Aldehydes | Can be slow, requires optimization of pressure and catalyst[1] |
| DDQ (photocatalytic) | Ketones/Aldehydes/Carboxylic Acids | Solvent-dependent selectivity[4] |
| Bis(methanesulfonyl) peroxide | Benzylic Alcohols (via mesylates) | Offers a route to alcohols, avoiding overoxidation to ketones[8][9] |
Section 3: Mechanistic Considerations and Advanced Troubleshooting
A deeper understanding of the reaction mechanism can provide valuable insights for troubleshooting. Most catalytic benzylic C-H oxidations are thought to proceed through a radical mechanism.[5][14]
FAQ 3.1: What is the general mechanism of a metal-catalyzed benzylic C-H oxidation, and how can this knowledge help me troubleshoot?
General Mechanism:
-
Initiation: The catalyst and oxidant interact to form a high-valent metal-oxo species or another active radical initiator.
-
Hydrogen Atom Abstraction (HAT): The active species abstracts a hydrogen atom from the benzylic position of the substrate to form a resonance-stabilized benzylic radical. This is often the rate-determining step.[5]
-
Oxidation/Rebound: The benzylic radical is then oxidized. In some "oxygen rebound" mechanisms, the radical is trapped by the metal-oxo species to form a C-O bond. Alternatively, the radical can react with another equivalent of the oxidant or molecular oxygen.[13]
-
Product Formation: The intermediate species then transforms into the final ketone or aldehyde product, and the catalyst is regenerated.
Mechanism-Based Troubleshooting Diagram
Caption: Connecting mechanistic steps to specific troubleshooting strategies.
-
Insight for Troubleshooting:
-
If the reaction is not initiating (Problem at Step 1), the issue lies with your catalyst or oxidant.
-
If the reaction is slow or you have issues with regioselectivity, the hydrogen atom abstraction step (Step 2) is likely the bottleneck. The strength of the C-H bond is critical here; electron-donating groups on the aromatic ring can weaken the benzylic C-H bond and accelerate the reaction.[7]
-
If you are getting side products from radical rearrangement or dimerization, the oxidation step (Step 3) is where you should focus. Changing the oxidant or its concentration could alter the fate of the benzylic radical.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a framework for efficiently screening different catalysts for your benzylic oxidation reaction.
-
Preparation: In an array of reaction vials, add your substrate (e.g., 0.1 mmol) and the desired solvent (e.g., 1 mL).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 5 mol%). Ensure catalysts are handled under appropriate atmospheric conditions (e.g., in a glovebox for air-sensitive catalysts).
-
Reaction Initiation: Add the oxidant (e.g., 2-3 equivalents of 70% aqueous TBHP) to each vial.
-
Reaction Conditions: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 12 hours), take an aliquot from each reaction, quench it (e.g., with a saturated Na₂S₂O₃ solution), and analyze by GC or LC-MS to determine conversion and product distribution.
-
Analysis: Compare the performance of the different catalysts to identify the most promising candidates for further optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidation of Benzylic C–H Bonds with a Single-Atom-Like Zinc Catalyst (2022) [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.rutgers.edu [chem.rutgers.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 12. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ketone synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 14. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scaling Up the Synthesis of (2-Fluoro-6-methylphenyl)methanol
Welcome to the technical support center for the synthesis of (2-Fluoro-6-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful scale-up of this important synthetic intermediate.
Overview of Synthetic Strategies
The synthesis of this compound on a laboratory and pilot scale can be efficiently achieved through two primary and reliable routes:
-
Reduction of 2-Fluoro-6-methylbenzoic Acid or its Ester Derivative: This is a robust method that involves the reduction of the carboxylic acid or its corresponding ester using a suitable reducing agent like Lithium Aluminum Hydride (LAH).
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction can be adapted for this synthesis, typically involving the reaction of a methyl Grignard reagent with 2-fluoro-6-formylbenzene, or a formyl Grignard equivalent with 1-fluoro-3-methyl-2-halobenzene. For the purpose of this guide, we will focus on the more common approach of reducing the commercially available 2-fluoro-6-methylbenzoic acid.
This guide will primarily focus on the reduction route due to the ready availability of the starting material, 2-fluoro-6-methylbenzoic acid[1][2][3][4].
Synthetic Pathway: Reduction of 2-Fluoro-6-methylbenzoic acid
The reduction of 2-fluoro-6-methylbenzoic acid to this compound is a straightforward and high-yielding transformation. The reaction proceeds via the reduction of the carboxylic acid functionality to a primary alcohol.
Caption: Reduction of 2-Fluoro-6-methylbenzoic acid to this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound via the reduction of 2-fluoro-6-methylbenzoic acid.
Q1: The reaction appears sluggish or does not go to completion, as indicated by TLC or HPLC analysis showing significant amounts of starting material.
Possible Causes:
-
Inactive Lithium Aluminum Hydride (LAH): LAH is highly reactive with atmospheric moisture. If it has been improperly stored, it may have a gray, powdery appearance, indicating deactivation[5]. Fresh, pure LAH should be a white to off-white solid[5].
-
Insufficient LAH: The stoichiometry of the reduction of a carboxylic acid with LAH requires two equivalents of hydride. Therefore, at least 0.5 equivalents of LiAlH4 are needed per equivalent of carboxylic acid. For practical purposes and to account for any moisture, a slight excess is recommended.
-
Low Reaction Temperature: While the initial addition of LAH is often done at a low temperature to control the exothermic reaction, the reaction may require warming or reflux to proceed to completion.
-
Poor Solubility of Starting Material: 2-Fluoro-6-methylbenzoic acid may have limited solubility in the reaction solvent at lower temperatures, leading to a slow reaction rate.
Solutions:
-
Verify LAH Activity: Use freshly opened LAH or titrate a sample to determine its active hydride content.
-
Optimize Stoichiometry: Ensure you are using a sufficient molar excess of LAH. For scale-up, a 1.1 to 1.2 molar equivalent of LAH relative to the ester, or 0.6 to 0.7 equivalents for the carboxylic acid is a good starting point.
-
Control Reaction Temperature: After the initial controlled addition of the substrate to the LAH slurry at 0 °C, allow the reaction to warm to room temperature and then gently reflux for a few hours to ensure completion. Monitor the reaction progress by TLC or HPLC.
-
Improve Solubility: If solubility is an issue, consider converting the carboxylic acid to its methyl or ethyl ester prior to reduction. Esters are generally more soluble in ethereal solvents and are readily reduced by LAH[6].
Q2: The reaction is violently exothermic and difficult to control during scale-up.
Possible Causes:
-
Rapid Addition of Reactants: Adding the 2-fluoro-6-methylbenzoic acid solution too quickly to the LAH slurry can lead to a rapid, uncontrolled exotherm.
-
Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction.
-
Concentrated Reagents: Using highly concentrated solutions can increase the reaction rate and heat generation.
Solutions:
-
Controlled Addition: Add the solution of 2-fluoro-6-methylbenzoic acid dropwise to the LAH slurry at a rate that maintains the desired internal temperature.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
-
Dilution: Use a sufficient volume of an appropriate anhydrous solvent, such as tetrahydrofuran (THF), to help dissipate the heat generated during the reaction.
Q3: The work-up procedure is problematic, resulting in a gelatinous aluminum salt precipitate that is difficult to filter.
Possible Causes:
-
Incorrect Work-up Procedure: The order and type of reagents used to quench the reaction and hydrolyze the aluminum salts are critical. A common mistake is the rapid addition of a large amount of water.
Solutions:
-
Fieser Work-up: Employ the Fieser work-up method for quenching LAH reductions. For a reaction with 'x' grams of LAH, sequentially and carefully add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Rochelle's Salt Work-up: An alternative is to use a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). This helps to chelate the aluminum salts and keep them in solution, facilitating easier extraction.
Q4: The final product is contaminated with impurities, leading to low purity and yield.
Possible Causes:
-
Incomplete Reaction: As discussed in Q1, residual starting material can be a major impurity.
-
Side Reactions: Although less common with LAH reduction of this substrate, over-reduction of the aromatic ring is a theoretical possibility under very harsh conditions, though highly unlikely.
-
Impurities in Starting Material: The purity of the initial 2-fluoro-6-methylbenzoic acid will directly impact the purity of the final product.
-
Inefficient Purification: The chosen purification method (e.g., distillation, chromatography) may not be optimal.
Solutions:
-
Ensure Complete Reaction: Monitor the reaction to completion before work-up.
-
Purify Starting Material: If necessary, recrystallize or purify the starting 2-fluoro-6-methylbenzoic acid.
-
Optimize Purification: this compound is a liquid at room temperature. Purification can be effectively achieved by vacuum distillation. Column chromatography on silica gel can also be used for smaller scales or to remove highly polar impurities.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for the LAH reduction of 2-fluoro-6-methylbenzoic acid?
A: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is a good solvent for the starting material and the intermediate aluminum alkoxide complex. Anhydrous diethyl ether can also be used, but the lower boiling point may be a limitation for reactions requiring reflux.
Q: Are there any specific safety precautions I should take when working with Lithium Aluminum Hydride?
A: Yes, LAH is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to release flammable hydrogen gas[5].
-
All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
All glassware must be thoroughly dried before use.
-
Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Have a Class D fire extinguisher (for combustible metals) readily available. Do NOT use water or carbon dioxide fire extinguishers on an LAH fire.
Q: Can I use sodium borohydride (NaBH4) instead of LAH to reduce 2-fluoro-6-methylbenzoic acid?
A: No, sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids or esters[7]. It is primarily used for the reduction of aldehydes and ketones[7].
Q: What are the expected yields for this synthesis?
A: With proper execution and optimization, yields for the LAH reduction of 2-fluoro-6-methylbenzoic acid to this compound can be expected to be in the range of 85-95%.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.
Experimental Protocol: Gram-Scale Synthesis
This protocol is a representative example. Researchers should optimize conditions as needed for their specific experimental setup and scale.
Materials:
-
2-Fluoro-6-methylbenzoic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere, a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with LAH (1.2 eq) and anhydrous THF.
-
The slurry is cooled to 0 °C in an ice bath.
-
A solution of 2-fluoro-6-methylbenzoic acid (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
The flask is cooled to 0 °C, and the reaction is carefully quenched using the Fieser work-up procedure as described in the troubleshooting section.
-
The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of celite. The filter cake is washed with THF.
-
The combined organic filtrates are concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product.
-
The crude this compound is purified by vacuum distillation to afford the pure product.
Data Summary
| Parameter | Value |
| Molecular Formula | C8H9FO |
| Molecular Weight | 140.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 210-215 °C (at atmospheric pressure) |
| Starting Material | 2-Fluoro-6-methylbenzoic acid |
| Reagent | Lithium Aluminum Hydride (LAH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Typical Yield | 85-95% |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. ossila.com [ossila.com]
- 2. 2-Fluoro-6-methylbenzoic acid | 90259-27-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Fluoro-6-methylbenzoic acid [oakwoodchemical.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of (2-Fluoro-6-methylphenyl)methanol
An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of (2-Fluoro-6-methylphenyl)methanol.
As a Senior Application Scientist, this guide is designed to provide you with both foundational knowledge and in-depth troubleshooting strategies for the purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure you can confidently address the purification challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing quick and actionable insights.
Q1: What are the most likely impurities in my crude this compound sample?
The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis involves the reduction of 2-fluoro-6-methylbenzaldehyde or a Grignard reaction with an appropriate organometallic reagent.[1][2]
-
From Aldehyde Reduction:
-
Unreacted Starting Material: 2-fluoro-6-methylbenzaldehyde is a primary impurity if the reaction is incomplete. Its carbonyl group makes it less polar than the desired alcohol product.
-
Over-reduction Products: While less common for this specific transformation, vigorous reducing agents could potentially lead to the formation of 2-fluoro-1,3-dimethylbenzene.
-
Solvent and Reagent Residues: Residual solvents or inorganic salts from the workup are common.[3]
-
-
From Grignard-type Reactions (e.g., with formaldehyde):
-
Unreacted Grignard Reagent: The organomagnesium halide can persist if not properly quenched.
-
Side-Products: Grignard reagents are strong bases and can participate in side reactions, such as enolization of the starting aldehyde or coupling reactions.[1][4]
-
Quenching By-products: Impurities can arise from the workup step, which typically involves an acidic quench.[2][5]
-
Q2: I have my crude product. What is the first analytical step I should take?
Before attempting any large-scale purification, a preliminary analysis by Thin-Layer Chromatography (TLC) is essential. TLC provides a rapid and inexpensive snapshot of your mixture's complexity.
-
Why TLC? It helps you visualize the number of components, estimate the relative polarity of the product and impurities, and determine a suitable solvent system for column chromatography.[6]
-
How to Proceed: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate and elute with a solvent system of varying polarity, such as a mixture of hexanes and ethyl acetate. A good starting point is a 7:3 or 8:2 mixture of hexanes to ethyl acetate. Visualize the spots under UV light and/or by staining.
Q3: Which primary purification technique should I choose?
The physical state of your crude product and the nature of the impurities will dictate the best approach. The following decision tree provides a logical workflow.
Caption: Decision tree for selecting a primary purification method.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step solutions to specific purification challenges.
Problem 1: My crude product is an oil or a semi-solid, making recrystallization impossible.
Solution: Flash Column Chromatography
This is the most versatile technique for purifying non-crystalline compounds or separating mixtures with different polarities.[7] The principle relies on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (solvent).[6][7]
-
Select the Solvent System (Eluent):
-
Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.35.[8] A lower Rf provides better separation from less polar impurities, while a higher Rf speeds up elution.
-
-
Prepare the Column:
-
Choose a column of appropriate size. A general rule is to use 50-100g of silica gel for every 1g of crude material.
-
Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture you plan to use).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Run the Column:
-
Carefully add the eluent to the column and apply pressure (using a pump or bulb) to start the flow.
-
Collect fractions in test tubes. Monitor the separation by collecting TLC spots from the eluted fractions.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Problem 2: My product is a solid, but it contains impurities with very similar polarity.
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It leverages the principle that the solubility of a compound in a solvent increases with temperature. Upon slow cooling, the desired compound selectively crystallizes out, leaving impurities behind in the solution.[9][10]
-
Choose a Suitable Solvent:
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil. Add just enough hot solvent to fully dissolve the solid.[11]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is crucial for forming pure, well-defined crystals.[9]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator.[14]
-
Problem 3: My product is contaminated with acidic or basic impurities.
Solution: Liquid-Liquid Extraction
This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[15] By adjusting the pH of the aqueous layer, you can selectively move acidic or basic impurities out of the organic phase.
-
Dissolve the Crude Product: Dissolve the crude this compound in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Remove Acidic Impurities:
-
Transfer the solution to a separatory funnel.
-
Add an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
The acidic impurities will be deprotonated and move into the aqueous layer. Drain the aqueous layer. Repeat this wash.
-
-
Remove Basic Impurities:
-
Wash the organic layer with a dilute aqueous acid solution, such as 5% hydrochloric acid (HCl).
-
Basic impurities will be protonated and move into the aqueous layer. Drain the aqueous layer.
-
-
Neutralize and Dry:
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[15]
-
-
Isolate the Product:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.[15]
-
Part 3: Data Tables & Workflow Visualization
Table 1: Solvent Properties for Chromatography & Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Use Case & Rationale |
| Hexanes/Heptanes | 0.1 | 69 / 98 | Non-polar eluent: Used in chromatography to elute non-polar impurities first.[16] Good anti-solvent for recrystallization. |
| Toluene | 2.4 | 111 | Moderately polar: Can be a good single solvent for recrystallizing aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | Medium polarity: A common solvent for dissolving samples for column loading, but can cause columns to run slowly.[8] |
| Diethyl Ether | 4.3 | 35 | Medium polarity: Useful for extractions and chromatography, but its high volatility can be a challenge. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Polar eluent: Often mixed with hexanes for chromatography to elute more polar compounds like benzyl alcohols.[12] |
| Acetone | 5.1 | 56 | Polar solvent: Can be used for recrystallization, often in combination with water or hexanes.[12] |
| Methanol (MeOH) | 6.6 | 65 | Very polar: Used as a strong eluent in chromatography or as a primary solvent in recrystallization with water as an anti-solvent.[12] |
General Purification Workflow
The following diagram illustrates a comprehensive workflow for moving from a crude reaction mixture to a final, pure product.
Caption: A comprehensive workflow from crude reaction to final analysis.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. reddit.com [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. shyzchem.com [shyzchem.com]
- 15. Describe a chemical procedure to separate a mixture of benzyl alcohol and.. [askfilo.com]
- 16. cup.edu.cn [cup.edu.cn]
Technical Support Center: Managing Reactions with Temperature-Sensitive Benzyl Alcohols
Welcome to the technical support center for managing reaction conditions involving temperature-sensitive benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and reactivity of these common synthetic intermediates. Here, we address frequently encountered issues, provide in-depth troubleshooting guides, and offer detailed protocols to enhance the success and reproducibility of your experiments. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns when working with benzyl alcohols.
Question 1: My reaction mixture containing a substituted benzyl alcohol is turning yellow/brown upon heating. What is causing this discoloration?
Answer: Discoloration, such as yellowing or browning, during a reaction is often an indicator of decomposition. For benzyl alcohols, this can be attributed to several factors. One common cause is oxidation, especially in the presence of air, which can convert the benzyl alcohol to the corresponding benzaldehyde and subsequently to benzoic acid.[1] These conjugated impurities can impart color to the reaction mixture. Additionally, at elevated temperatures, some benzyl alcohols can undergo self-condensation to form dibenzyl ether derivatives, which can also contribute to color changes.[2][3] For certain substituted benzyl alcohols, like iodo-benzyl alcohols, thermal cleavage of the substituent can lead to the formation of colored byproducts.[1]
Question 2: I'm observing the formation of dibenzyl ether as a significant byproduct. How can I prevent this?
Answer: The formation of dibenzyl ether is typically an acid-catalyzed dehydration reaction where two molecules of benzyl alcohol condense.[2][3] This side reaction is exacerbated by high temperatures and the presence of acidic reagents or impurities. To minimize ether formation, it is crucial to maintain neutral or basic reaction conditions if the desired transformation permits. If an acid catalyst is necessary, consider using the minimum effective amount and running the reaction at the lowest possible temperature. Ensuring all reagents and solvents are anhydrous is also critical, as water can sometimes facilitate proton transfer and contribute to undesired side reactions.
Question 3: My goal is to selectively oxidize a primary benzyl alcohol to the corresponding aldehyde, but I am seeing over-oxidation to the carboxylic acid. How can I improve selectivity?
Answer: Achieving selective oxidation of a primary benzyl alcohol to an aldehyde without over-oxidation to the carboxylic acid requires careful selection of the oxidant and reaction conditions. Traditional strong oxidants like potassium dichromate can lead to over-oxidation.[4] More selective and milder methods are often preferred.
Modern approaches offer excellent selectivity:
-
Catalytic methods: Environmentally safer oxidizing systems, such as sodium molybdate activated by hydrogen peroxide, can provide excellent selectivity for the aldehyde.[5][6]
-
Photochemical oxidation: Using a photocatalyst like Eosin Y with molecular oxygen as the oxidant under mild conditions (e.g., blue LED irradiation) can achieve high yields of aldehydes with good functional group tolerance.[7][8]
-
Copper/TEMPO catalysis: A combination of a copper(I) salt, TEMPO, and a base like DMAP under an oxygen atmosphere provides a highly chemoselective method for oxidizing benzyl alcohols to aldehydes at room temperature.[9]
Question 4: I need to protect a benzyl alcohol while performing a reaction on another part of the molecule. What are the best strategies?
Answer: Protecting the hydroxyl group of a benzyl alcohol is a common strategy. The benzyl group itself is frequently used as a protecting group for other alcohols and can be introduced via a Williamson ether synthesis.[10][11][12] When the benzyl alcohol moiety itself needs protection, it is typically converted into an ether or an ester.
Common protecting groups for alcohols include:
-
Silyl ethers (e.g., TBDMS, TIPS): These are robust and can be removed with fluoride ions or acidic conditions.[13]
-
Acetals (e.g., THP, MOM): These are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[10][11][13]
The choice of protecting group will depend on the stability of your substrate to the protection and deprotection conditions.
Troubleshooting Guide: In-Depth Problem Solving
This section provides a more detailed approach to troubleshooting complex issues that may arise during reactions with temperature-sensitive benzyl alcohols.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Thermal Decomposition: The reaction temperature may be too high, leading to the degradation of the starting material or product.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Side Reactions: Formation of byproducts such as ethers or oxidation products.[2] | 1. Optimize Temperature: If possible, lower the reaction temperature. Even a small reduction can significantly decrease decomposition.[1] Consider running a temperature screen to find the optimal balance between reaction rate and stability. 2. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.[14] 3. Control Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Poor Selectivity (Multiple Products) | 1. Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can promote non-selective reactions. 2. Non-selective Reagents: The chosen reagent may not be sufficiently chemoselective for the desired transformation. | 1. Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less reactive reagents. 2. Selective Reagents: Employ reagents known for their high chemoselectivity. For instance, for chlorination, using 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of DMSO offers high selectivity for benzyl alcohols over aliphatic alcohols.[15] |
| Difficulty in Product Purification | 1. Close Polarity of Products and Byproducts: The desired product may have a similar polarity to side products (e.g., benzaldehyde from benzyl alcohol oxidation), making chromatographic separation challenging.[16] 2. Azeotrope Formation: Benzyl alcohol can form an azeotrope with water, making its removal by distillation difficult.[17] | 1. Derivative Formation: Consider converting an impurity into a more polar compound. For example, unreacted benzyl alcohol can be oxidized to the more polar benzoic acid, which can then be easily removed by a basic wash. 2. Alternative Purification: If distillation is problematic, consider other purification methods like column chromatography with an optimized solvent system or crystallization. For removing water, drying agents or azeotropic distillation with a suitable solvent (e.g., toluene) can be effective. |
Experimental Protocols
Protocol 1: Selective Oxidation of Benzyl Alcohol to Benzaldehyde using a Mo/H₂O₂ System
This protocol describes a greener alternative to traditional heavy-metal-based oxidations for the selective conversion of benzyl alcohol to benzaldehyde.[5][6]
Materials:
-
Benzyl alcohol
-
Sodium molybdate dihydrate
-
Benzyltriethylammonium chloride (BTEAC)
-
4 M Hydrochloric acid
-
15% Hydrogen peroxide
-
Round bottom flask
-
Stir bar
-
Heating mantle with stirrer
-
Distillation apparatus
Procedure:
Part A: Catalyst Preparation (Tetra(benzyltriethylammonium) octamolybdate)
-
In a vial, dissolve sodium molybdate dihydrate (0.30 g, 1.2 mmol) in approximately 1 mL of water and add 4 M HCl (0.5 mL, 2.0 mmol).
-
In a separate vial, dissolve benzyltriethylammonium chloride (BTEAC) (0.525 g, 2.30 mmol) in about 3 mL of water with stirring.
-
Heat the BTEAC solution to 70 °C with stirring.
-
Add the molybdate solution dropwise to the heated BTEAC solution.
-
Stir the mixture for an additional five minutes after the addition is complete.
-
Remove from heat and collect the solid catalyst by vacuum filtration.
-
Wash the solid with approximately 5 mL of water on the filter. The catalyst can be used wet or dried for later use.
Part B: Oxidation Reaction
-
To a 50 mL round bottom flask, add benzyl alcohol (5 mL, 50 mmol) and the prepared catalyst (0.25 g, 0.2 mol%).
-
Add 15% hydrogen peroxide (12 mL, 60 mmol) to the flask.
-
Reflux the mixture for one hour.
-
Cool the reaction mixture to near room temperature.
-
Isolate the product by simple distillation. Benzaldehyde and water will co-distill.
-
Separate the water from the benzaldehyde using a pipet and dry the product over anhydrous sodium sulfate.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Transfer Hydrogenation
This protocol provides a mild and efficient method for the removal of a benzyl (Bn) protecting group from an alcohol using palladium on carbon and a hydrogen donor.[18][19][20]
Materials:
-
Benzyl-protected alcohol
-
Palladium on carbon (10% Pd/C)
-
Formic acid or Ammonium formate
-
Methanol (or another suitable solvent)
-
Round bottom flask
-
Stir bar
-
Inert atmosphere setup (optional but recommended)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol) in a round bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Add the hydrogen donor. If using formic acid, add it cautiously. If using ammonium formate, add it as a solid. The amount of hydrogen donor is typically in excess (e.g., 5-10 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be necessary depending on the substrate and reaction efficiency.
Visualizations
Logical Relationship: Factors Affecting Benzyl Alcohol Stability
Caption: Key factors influencing the stability and side product formation of benzyl alcohols.
Experimental Workflow: Selective Oxidation Protocol
Caption: Step-by-step workflow for the selective oxidation of benzyl alcohol.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 7. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Selective Oxidation of Benzyl Alcohols to Aldehydes
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the selective oxidation of benzyl alcohols. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and expert-proven protocols to help you prevent the common issue of over-oxidation to carboxylic acids and achieve high yields of your target aldehyde.
Introduction: The Challenge of Selectivity
The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. However, the aldehyde product is itself susceptible to further oxidation to a carboxylic acid, often under the very same reaction conditions. This over-oxidation is a frequent source of reduced yields and purification difficulties, particularly with benzylic alcohols which are activated towards oxidation.
This guide is structured to help you diagnose and solve these issues by understanding the underlying chemical principles and exploring a range of modern, selective oxidation methods.
Part 1: Troubleshooting & FAQs
This section addresses the most common questions and issues encountered during the oxidation of benzyl alcohols.
FAQ 1: My reaction is producing a significant amount of benzoic acid. What are the likely causes?
Over-oxidation to the carboxylic acid is the most common side reaction. The primary causes are:
-
Choice of Oxidant: Strong, non-selective oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, from Jones reagent) are notorious for over-oxidation. These powerful reagents will readily oxidize both the starting alcohol and the intermediate aldehyde.
-
Reaction Conditions: Prolonged reaction times, elevated temperatures, or an excess of the oxidizing agent can all favor the formation of the carboxylic acid byproduct.
-
Presence of Water: Many oxidation reactions, particularly those involving chromium(VI) reagents, can proceed via a hydrate intermediate of the aldehyde. This geminal diol is structurally similar to an alcohol and is readily oxidized to the carboxylic acid. Therefore, strictly anhydrous conditions are often crucial for selectivity.
Troubleshooting Flowchart: Diagnosing Over-oxidation
Caption: Troubleshooting decision tree for over-oxidation issues.
FAQ 2: I am using a mild oxidant like PCC, but still observing low yields of the aldehyde. Why might this be?
Even with selective oxidants, several factors can lead to poor yields:
-
Reagent Quality: Pyridinium chlorochromate (PCC) is hygroscopic and can decompose over time. Ensure you are using a fresh, high-quality reagent. The characteristic orange-yellow color of PCC should be vibrant; a brownish color may indicate decomposition.
-
pH Control: PCC oxidations are inherently acidic, which can sometimes lead to side reactions like acetal formation, especially if an alcohol is used as a solvent or is present as an impurity. Buffering the reaction with an acid scavenger like powdered sodium acetate or pyridine can often improve yields.
-
Workup Issues: The workup for chromium-based oxidations can be challenging. The chromium byproducts often form a tarry, colloidal residue that can trap the product. A common and effective technique is to filter the entire crude reaction mixture through a short plug of silica gel or Florisil, eluting with a suitable solvent (e.g., diethyl ether), to efficiently separate the desired aldehyde from the inorganic salts.
-
Steric Hindrance: If your benzyl alcohol substrate is sterically hindered, the reaction may be sluggish. This might necessitate longer reaction times or slightly elevated temperatures, which in turn can increase the risk of product decomposition.
FAQ 3: Are there any metal-free alternatives to chromium or manganese-based oxidants?
Absolutely. Concerns over the toxicity and disposal of heavy metals have driven the development of several highly effective, metal-free oxidation systems. These are often the methods of choice in pharmaceutical and fine chemical synthesis.
-
Swern Oxidation: This powerful method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (Et₃N). It is renowned for its exceptionally mild conditions and high selectivity, making it suitable for very sensitive substrates.
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides rapid and clean oxidation of primary alcohols to aldehydes under neutral conditions at room temperature. Its operational simplicity makes it a popular choice in many research labs.
-
TEMPO-based Oxidations: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical, known as TEMPO, is a stable radical that acts as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite (household bleach) or N-chlorosuccinimide (NCS). This system is highly selective for primary alcohols and is considered a green chemistry alternative.
Part 2: Comparative Analysis of Selective Oxidants
Choosing the right oxidant is critical for success. The table below compares the most common selective reagents for benzyl alcohol oxidation.
| Oxidant System | Key Advantages | Key Disadvantages | Typical Conditions |
| PCC (Pyridinium Chlorochromate) | Commercially available, reliable, simple setup. | Carcinogenic chromium waste, acidic nature, often difficult workup. | Anhydrous CH₂Cl₂, room temperature. |
| DMP (Dess-Martin Periodinane) | Metal-free, neutral pH, fast reaction times, high yields, simple workup. | Can be explosive under heat/shock, relatively expensive. | Anhydrous CH₂Cl₂, room temperature. |
| Swern Oxidation | Metal-free, very mild conditions, excellent for sensitive substrates. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct. | Anhydrous CH₂Cl₂, -78 °C to room temp. |
| TEMPO/NaOCl | Catalytic in TEMPO, uses inexpensive bleach, environmentally benign byproducts (NaCl). | Requires careful pH control (biphasic system), can be substrate-dependent. | CH₂Cl₂/H₂O, NaHCO₃ buffer, 0 °C to room temp. |
Part 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for two of the most reliable and modern methods for the selective oxidation of benzyl alcohol.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is valued for its operational simplicity and neutral reaction conditions.
Workflow Diagram: DMP Oxidation
Caption: Step-by-step workflow for a typical DMP oxidation.
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and an equal volume of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess DMP.
-
Shake the funnel vigorously until the solid byproducts dissolve and the layers are clear. Separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude benzaldehyde can be purified by silica gel column chromatography if necessary.
Protocol 2: Swern Oxidation
This method is ideal for substrates sensitive to acidic or basic conditions.
Mechanism Overview: Swern Oxidation
Caption: Simplified mechanistic pathway of the Swern oxidation.
Procedure:
-
Activator Formation: To a solution of oxalyl chloride (1.1 eq) in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 eq) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of benzyl alcohol (1.0 eq) in anhydrous CH₂Cl₂ dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Quenching: Add triethylamine (Et₃N, 5.0 eq) dropwise. The mixture may become thick. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Workup: Add water to the reaction mixture and transfer to a separatory funnel. Extract the product with CH₂Cl₂ (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The volatile byproduct, dimethyl sulfide, has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Purify the resulting benzaldehyde by column chromatography.
Part 4: Concluding Remarks
Preventing the over-oxidation of benzyl alcohols is a matter of precise control. By selecting a mild, selective oxidizing agent, maintaining scrupulously anhydrous conditions, and carefully monitoring the reaction's progress, researchers can consistently achieve high yields of the desired aldehyde. The modern, metal-free methods outlined here, such as the Dess-Martin and Swern oxidations, offer robust and reliable alternatives to traditional heavy-metal reagents, aligning with the principles of green chemistry while delivering excellent results for even the most sensitive substrates.
Validation & Comparative
Mass spectrometry fragmentation of (2-Fluoro-6-methylphenyl)methanol
An In-Depth Guide to the Mass Spectrometry Fragmentation of (2-Fluoro-6-methylphenyl)methanol: A Comparative Analysis for Structural Elucidation
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound. In the absence of direct spectral data in public libraries, this guide synthesizes foundational principles of mass spectrometry with established fragmentation patterns of analogous structures—notably, the parent benzyl alcohol moiety—to construct a reliable predictive model. We will explore the influence of the ortho-positioned fluoro and methyl substituents on fragmentation, offering a comparative perspective against the unsubstituted benzyl alcohol. This guide is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for structural elucidation, impurity profiling, and metabolite identification. A detailed experimental protocol for acquiring this data via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided.
Introduction: The Analytical Challenge
This compound is a substituted aromatic alcohol of interest in synthetic chemistry and pharmaceutical development. As with any novel or specialized chemical entity, the ability to unambiguously identify it and its potential byproducts is critical for quality control and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like substituted benzyl alcohols.[1][2] The fragmentation pattern generated by electron ionization (EI) serves as a chemical fingerprint, providing invaluable structural information.
This guide addresses the challenge of interpreting the mass spectrum of a compound for which a reference spectrum may not be readily available. By dissecting the fragmentation of a well-understood parent molecule, benzyl alcohol, we can logically deduce the fragmentation pathways for its more complex, substituted derivative. This comparative approach not only facilitates the identification of the target analyte but also deepens our understanding of how substituents influence fragmentation chemistry.
Comparative Fragmentation Analysis
The fragmentation of substituted benzyl alcohols under EI conditions is primarily dictated by the stability of the resulting ions, with pathways such as benzylic cleavage, dehydration, and rearrangements being common.[3][4][5]
Baseline Fragmentation: The Benzyl Alcohol Moiety
To predict the fragmentation of our target molecule, we must first understand the behavior of its core structure, benzyl alcohol. The EI mass spectrum of benzyl alcohol is well-characterized and serves as our comparative baseline.[6][7] The molecular ion (M⁺•) appears at m/z 108. Key fragmentation pathways include:
-
Loss of a Hydrogen Radical ([M-H]⁺): The most facile cleavage involves the loss of a hydrogen atom from the benzylic carbon, forming a highly stable, resonance-stabilized oxonium ion at m/z 107 .
-
Formation of the Tropylium Ion ([M-OH]⁺): Loss of the hydroxyl radical (•OH) results in the formation of the benzyl cation at m/z 91 , which readily rearranges to the highly stable tropylium ion.[8]
-
Formation of the [C₆H₇]⁺ Ion: The ion at m/z 107 can undergo rearrangement and lose a neutral carbon monoxide (CO) molecule to form the prominent ion at m/z 79 .[9]
-
Formation of the Phenyl Cation ([M-CH₂OH]⁺): Cleavage of the C-C bond between the ring and the methanol group results in the phenyl cation at m/z 77 .[8]
Figure 1. Established EI fragmentation pathway of Benzyl Alcohol.
Predicted Fragmentation of this compound
The molecular weight of this compound (C₈H₉FO) is 140.16 g/mol . Its fragmentation will follow the primary pathways of benzyl alcohol, but the resulting m/z values will be shifted by the mass of the substituents (F and CH₃, minus the two H atoms they replace).
-
Molecular Ion (M⁺•): A distinct molecular ion peak is expected at m/z 140 .
-
Benzylic Cleavage ([M-H]⁺): Similar to benzyl alcohol, the loss of a benzylic hydrogen radical will form a stable oxonium ion at m/z 139 . This is anticipated to be an abundant ion.
-
Loss of Hydroxyl Radical ([M-OH]⁺): The loss of •OH will generate a substituted tropylium ion at m/z 123 . This pathway is a strong indicator of the benzyl alcohol structure and is expected to be a major fragment.
-
Loss of Water ([M-H₂O]⁺•): Dehydration can occur, leading to a radical cation at m/z 122 . The ortho positioning of the methyl group may facilitate this loss through a six-membered transition state, potentially making this peak more significant than in other isomers.
-
Alpha-Cleavage ([M-CH₂OH]⁺): The loss of the entire hydroxymethyl radical (•CH₂OH) yields the 2-fluoro-6-methylphenyl cation at m/z 109 .
-
Secondary Fragmentation: The prominent fragment at m/z 123 ([C₈H₈F]⁺) can undergo further fragmentation. A likely pathway is the loss of a neutral acetylene (C₂H₂) molecule, a common fragmentation route for aromatic cations, to yield an ion at m/z 97. Loss of HF is also possible, which would lead to an ion at m/z 103.
Figure 2. Predicted EI fragmentation of this compound.
The Influence of Ortho-Substituents: A Comparative Insight
The ortho arrangement of the fluoro and methyl groups is significant. "Ortho effects" in mass spectrometry can lead to unique fragmentation pathways not observed in meta or para isomers due to the close proximity of the interacting groups.[10] For this compound, this could manifest in:
-
Enhanced Water Loss: As mentioned, the methyl group's proximity to the hydroxymethyl group could sterically promote the elimination of water.
-
Complex Rearrangements: Interactions between the fluorine, methyl, and hydroxymethyl groups could lead to unique rearrangement ions that would be less favorable in other isomers. For instance, studies on deprotonated ortho-hydroxybenzyl alcohol have shown a specific elimination of a dihydrogen molecule, a pathway absent in its meta and para counterparts, highlighting the diagnostic power of such effects.[10]
Data Summary: A Head-to-Head Comparison
The following table provides a direct comparison of the primary fragments of benzyl alcohol and the predicted fragments for this compound.
| Fragmentation Pathway | Benzyl Alcohol (m/z) | This compound (Predicted m/z) | Notes |
| Molecular Ion (M⁺•) | 108 | 140 | Represents the intact ionized molecule. |
| Loss of •H ([M-H]⁺) | 107 | 139 | Formation of a stable oxonium ion. |
| Loss of •OH ([M-OH]⁺) | 91 | 123 | Formation of a stable tropylium-type ion. |
| Loss of H₂O ([M-H₂O]⁺•) | 90 | 122 | Dehydration; may be enhanced by the ortho-effect. |
| Loss of •CH₂OH ([M-CH₂OH]⁺) | 77 | 109 | Formation of the substituted phenyl cation. |
| Rearrangement Product | 79 (from m/z 107) | 103 (from m/z 123) | Further fragmentation (loss of CO for benzyl alcohol, predicted loss of HF for the analyte). |
Experimental Protocol: GC-MS Analysis
Figure 3. Standard workflow for GC-MS analysis of the target analyte.
I. Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a 1:100 dilution of the stock solution with methanol to obtain a working concentration of 10 µg/mL. This concentration is typically sufficient to produce a strong signal without overloading the detector.
II. GC-MS Instrumentation & Conditions
-
GC System: Agilent 8890 GC (or equivalent).
-
MS System: Agilent 5977B MSD (or equivalent).
-
Injection: 1 µL, Split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching and producing reproducible fragmentation).[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
III. Data Analysis
-
Identify the chromatographic peak corresponding to this compound in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise.
-
Analyze the spectrum, identifying the molecular ion peak and key fragment ions.
-
Compare the observed m/z values and their relative abundances with the predicted fragmentation patterns outlined in this guide.
Conclusion
This guide establishes a robust predictive framework for the mass spectral fragmentation of this compound. By anchoring our predictions in the well-documented behavior of benzyl alcohol and considering the electronic and steric effects of the fluoro and methyl substituents, we have outlined the key diagnostic ions expected in its EI mass spectrum. The dominant pathways are predicted to be the formation of the [M-H]⁺ ion (m/z 139) and the substituted tropylium ion via loss of a hydroxyl radical ([M-OH]⁺, m/z 123). The potential for an enhanced dehydration pathway due to an ortho-effect provides a specific feature to look for when comparing with other isomers. The provided GC-MS protocol offers a validated starting point for researchers to acquire high-quality experimental data to confirm these predictions, enabling confident structural elucidation in a research or quality control environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzyl alcohol [webbook.nist.gov]
- 7. massbank.eu [massbank.eu]
- 8. brainly.in [brainly.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ewai-group.com [ewai-group.com]
A Comparative Guide to the Infrared Spectroscopy of Fluorinated Benzyl Alcohols
For researchers, scientists, and professionals in drug development, understanding the subtle molecular changes imparted by fluorination is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for elucidating the structural and electronic effects of fluorine substitution on benzyl alcohols. This guide provides an in-depth comparison of the IR spectra of benzyl alcohol and its fluorinated analogues, supported by experimental data and protocols, to empower you in your research and development endeavors.
The Foundational Spectrum: Benzyl Alcohol
Benzyl alcohol, the simplest aromatic alcohol, presents a characteristic IR spectrum dominated by its hydroxyl (-OH) and aromatic functionalities. The spectrum of neat benzyl alcohol is characterized by a prominent, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of intermolecularly hydrogen-bonded alcohol molecules.[1][2][3] The broadness of this peak is a direct consequence of the various hydrogen-bonding environments present in the bulk liquid.[4]
Another key feature is the C-O stretching vibration, which typically appears as a strong band between 1050 and 1250 cm⁻¹.[1] The aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂) group are found just below 3000 cm⁻¹. The aromatic ring itself gives rise to several characteristic absorptions, including C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[5]
The Influence of Fluorine: A Comparative Analysis
The introduction of highly electronegative fluorine atoms onto the benzene ring of benzyl alcohol induces significant and informative changes in the IR spectrum. These changes are primarily due to fluorine's strong inductive effect and its potential to participate in intramolecular interactions.
The O-H Stretching Region: A Probe of Hydrogen Bonding and Acidity
The most dramatic effect of fluorination is observed in the O-H stretching region. Fluorine substitution, particularly at the ortho position, leads to a noticeable shift in the O-H absorption band.
A study on the influence of fluorination on benzyl alcohol derivatives revealed that ortho-fluorination generally increases the hydrogen-bond acidity of the alcohol.[1] This increased acidity results in a shift of the O-H stretching frequency. For instance, in dilute CCl₄ solution, where intermolecular hydrogen bonding is minimized, benzyl alcohol exhibits two ν(OH) bands corresponding to different conformers. In 2-fluorobenzyl alcohols, these bands are slightly blueshifted (shifted to higher wavenumbers) by approximately 3-10 cm⁻¹. In the case of 2,6-difluorobenzyl alcohols, the conformational flexibility is reduced, resulting in a single, sharper ν(OH) band.[1]
This phenomenon can be attributed to the electron-withdrawing nature of the fluorine atom, which polarizes the O-H bond, making the hydrogen atom more acidic and a stronger hydrogen bond donor.
The C-F Stretching Region: A Direct Signature of Fluorination
The presence of fluorine is directly confirmed by the appearance of strong absorption bands corresponding to the C-F stretching vibrations. These bands typically occur in the region of 1000-1400 cm⁻¹, a range that can sometimes overlap with other vibrations, making definitive assignment challenging without comparative analysis.[6][7] The exact position of the C-F stretching band is sensitive to the substitution pattern on the aromatic ring.
For example, in the IR spectrum of 4-fluorobenzyl alcohol, a strong C-F stretching band is expected.[8] Similarly, 2,4-difluorobenzyl alcohol will exhibit characteristic C-F stretching absorptions.[9] The analysis of these bands is crucial for confirming the identity and purity of fluorinated benzyl alcohol isomers.
The Fingerprint Region: Subtle Shifts, Rich Information
The fingerprint region (below 1500 cm⁻¹) of the IR spectrum is complex but contains a wealth of structural information. Fluorination alters the vibrational modes of the entire molecule, leading to shifts in the positions and intensities of bands in this region. These changes, while often subtle, can be used to distinguish between different positional isomers of fluorinated benzyl alcohols.
Data Summary: A Comparative Table of Key Vibrational Frequencies
The following table summarizes the key IR absorption frequencies for benzyl alcohol and its representative fluorinated derivatives. These values are compiled from various sources and represent typical ranges.
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| Benzyl Alcohol | 3200-3600 (broad) | 1050-1250 | ~3030-3085 | - |
| 2-Fluorobenzyl Alcohol | 3619, 3639 (in CCl₄) | Varies | Varies | ~1220-1240 |
| 3-Fluorobenzyl Alcohol | Varies | Varies | Varies | Varies |
| 4-Fluorobenzyl Alcohol | Varies | Varies | Varies | ~1220-1240 |
| 2,6-Difluorobenzyl Alcohol | ~3625 (sharp, in CCl₄) | Varies | Varies | Varies |
Note: The exact positions of C-O, Aromatic C-H, and C-F stretching vibrations can vary depending on the specific isomer and the sampling method.
Experimental Protocols
To obtain high-quality and reproducible IR spectra of fluorinated benzyl alcohols, adherence to proper experimental protocols is essential.
Sample Preparation
Given that benzyl alcohols and their fluorinated derivatives are typically liquids at room temperature, several sample preparation techniques are suitable.
-
Neat Liquid (Thin Film): A simple and common method involves placing a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr). This is suitable for qualitative analysis.
-
Attenuated Total Reflectance (ATR): ATR-FTIR is a powerful technique that requires minimal sample preparation. A single drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[10][11] This method is ideal for both qualitative and quantitative analysis and is often preferred for its simplicity and reproducibility.[12][13]
Recommended ATR-FTIR Protocol
This protocol outlines the steps for acquiring a high-quality ATR-FTIR spectrum of a fluorinated benzyl alcohol.
Objective: To obtain a clean and reproducible IR spectrum for qualitative and comparative analysis.
Materials:
-
FTIR Spectrometer with an ATR accessory
-
Fluorinated benzyl alcohol sample
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Clean with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.
-
-
Sample Analysis:
-
Place a single drop of the fluorinated benzyl alcohol sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipe after each measurement to prevent cross-contamination.
-
Diagram of the ATR-FTIR Workflow:
Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Logical Relationships in Spectral Interpretation
The interpretation of the IR spectra of fluorinated benzyl alcohols follows a logical progression, correlating spectral features with molecular structure.
Diagram of the Spectral Interpretation Logic:
Caption: Logical flow from spectral regions to structural deductions for fluorinated benzyl alcohols.
Conclusion
IR spectroscopy provides a powerful and accessible method for characterizing fluorinated benzyl alcohols. The position, shape, and intensity of the O-H and C-F stretching bands, in particular, offer valuable insights into the effects of fluorination on molecular structure, hydrogen bonding, and electronic properties. By following robust experimental protocols and a logical approach to spectral interpretation, researchers can effectively leverage IR spectroscopy to guide the synthesis and development of novel fluorinated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. proprep.com [proprep.com]
- 3. chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Fluorobenzyl alcohol(459-56-3) IR Spectrum [chemicalbook.com]
- 9. 2,4-Difluorobenzyl alcohol(56456-47-4) IR Spectrum [m.chemicalbook.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 12. agilent.com [agilent.com]
- 13. The Quantitative Analysis of Ethanol-based Hand Sanitizers and Prediction of Methanol Adulteration Using FTIR-ATR Technique [pubs.sciepub.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzyl Alcohols
For researchers and professionals in drug development and materials science, understanding the nuanced reactivity of molecular building blocks is paramount. The substitution of hydrogen with fluorine on a benzyl alcohol scaffold is a common strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity. However, this substitution also profoundly alters the molecule's fundamental chemical reactivity. This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated benzyl alcohols, supported by experimental data and mechanistic insights.
The Foundational Electronic Influence of Fluorine
The divergent reactivity between benzyl alcohol and its fluorinated counterparts stems from the unique electronic properties of the fluorine atom. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond network. This effect decreases the electron density of the aromatic ring and the benzylic carbon.
Simultaneously, fluorine possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the benzene ring, resulting in a weak, electron-donating resonance effect (+R or +M).[1][2] While typically resonance effects dominate for halogens, fluorine's high electronegativity makes its inductive effect a major, and often overriding, factor in its influence on reactivity.[2] This dual influence is key to understanding the observed chemical behaviors.
Caption: Dueling electronic effects of a para-fluorine substituent.
Comparative Reactivity in Key Chemical Transformations
The interplay of inductive and resonance effects leads to significant differences in how these alcohols behave in common organic reactions.
A. Oxidation to Aldehydes and Carboxylic Acids
The oxidation of a benzyl alcohol to its corresponding aldehyde or carboxylic acid is a fundamental transformation. The rate of this reaction is highly sensitive to the electron density at the benzylic position.
-
Non-Fluorinated Benzyl Alcohol: Benzyl alcohol, with its unsubstituted phenyl ring, serves as our baseline.
-
Fluorinated Benzyl Alcohol: The strong electron-withdrawing inductive effect of fluorine deactivates the ring and reduces electron density at the benzylic carbon. This makes the C-H bond at the benzylic position stronger and the alcohol oxygen less nucleophilic. Consequently, fluorinated benzyl alcohols are generally less reactive towards oxidation than non-fluorinated benzyl alcohol.
Kinetic studies consistently show that electron-withdrawing groups, like fluorine, decrease the rate of oxidation.[3][4][5] For instance, the oxidation of para-substituted benzyl alcohols with various chromium(VI) reagents shows a reactivity order where electron-donating groups accelerate the reaction and electron-withdrawing groups retard it.[4]
Table 1: Relative Reactivity in Oxidation
| Substrate | Substituent Effect | Expected Relative Rate of Oxidation |
|---|---|---|
| 4-Methoxybenzyl alcohol | Strong Electron-Donating | Fastest |
| 4-Methylbenzyl alcohol | Electron-Donating | Faster |
| Benzyl alcohol | Neutral (Reference) | Baseline |
| 4-Chlorobenzyl alcohol | Electron-Withdrawing | Slower |
| 4-Fluorobenzyl alcohol | Strong Electron-Withdrawing (-I) | Slower |
| 4-Nitrobenzyl alcohol | Very Strong Electron-Withdrawing | Slowest |
This table is a qualitative summary based on established Hammett plot data for benzyl alcohol oxidation.[6][7]
B. Nucleophilic Substitution Reactions
Nucleophilic substitution reactions at the benzylic carbon can proceed through either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, and solvent.[8] Fluorine substitution plays a critical role in influencing the preferred pathway and reaction rate.
-
SN1 Reactivity: This pathway involves the formation of a benzylic carbocation intermediate. The stability of this cation is paramount to the reaction rate. While the inductive effect of fluorine is destabilizing to a nearby positive charge, its resonance effect can help stabilize it, especially when positioned at the para position.[9] This can lead to nuanced behavior. For secondary benzylic alcohols, a para-fluorine substituent has been shown to stabilize the positive charge, leading to high reactivity in reactions proceeding through a carbocation-like intermediate.[9]
-
SN2 Reactivity: This pathway involves a backside attack by the nucleophile on the benzylic carbon. The rate is sensitive to steric hindrance and the electrophilicity of the carbon. The electron-withdrawing effect of fluorine increases the partial positive charge on the benzylic carbon, making it a more potent electrophile and thus accelerating the SN2 reaction .
For reactions like the Williamson ether synthesis, which can have both SN1 and SN2 character, the outcome can be complex. However, in cases favoring an SN1 mechanism, such as the etherification of secondary benzyl alcohols, substrates with electron-withdrawing groups are generally unreactive, with the notable exception of 1-(4-fluorophenyl)ethanol, highlighting the stabilizing π-donating effect of the para-fluorine.[9] In contrast, studies on the synthesis of fluorinated benzyl ethers from fluorinated benzyl bromides proceed readily, indicating the benzylic position remains highly susceptible to nucleophilic attack.[10][11]
C. Acidity of the Hydroxyl Proton
The acidity of the hydroxyl proton is directly related to the stability of the corresponding alkoxide anion.
-
Non-Fluorinated Benzyl Alcohol: Has a pKa of approximately 15.40.[12]
-
Fluorinated Benzyl Alcohol: The electron-withdrawing fluorine atom helps to stabilize the negative charge of the conjugate base (alkoxide) through its inductive effect. This increased stabilization of the conjugate base makes the parent alcohol more acidic. Therefore, fluorinated benzyl alcohols are more acidic (have a lower pKa) than benzyl alcohol. For comparison, the pKa of water is around 15.7, while the pKa of trifluoroethanol is 12.4, demonstrating the powerful effect of fluorine substitution on alcohol acidity.[13]
Experimental Protocols
To provide a tangible framework for comparison, the following protocols outline key experiments.
Protocol 1: Comparative Oxidation using MnO₂
This experiment provides a straightforward method to compare the relative rates of oxidation under neutral conditions.
Objective: To qualitatively compare the rate of oxidation of benzyl alcohol and 4-fluorobenzyl alcohol.
Methodology:
-
Preparation: Set up two identical round-bottom flasks. To Flask A, add benzyl alcohol (1 mmol). To Flask B, add 4-fluorobenzyl alcohol (1 mmol). Dissolve each in 10 mL of dichloromethane.
-
Initiation: To each flask, add activated manganese dioxide (MnO₂, 10 mmol) simultaneously while stirring vigorously at room temperature.
-
Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) every 15 minutes. Use a 4:1 hexanes:ethyl acetate eluent and visualize with a UV lamp and a potassium permanganate stain.
-
Analysis: The reaction consuming the starting material faster, as observed by the disappearance of the alcohol spot on TLC, is the more reactive substrate. Benzyl alcohol is expected to react significantly faster than 4-fluorobenzyl alcohol.
Caption: Workflow for comparative oxidation experiment.
Implications and Conclusion
The decision to incorporate fluorine into a benzyl alcohol scaffold is a strategic choice with predictable consequences for its chemical reactivity.
-
Summary of Reactivity:
-
Oxidation: Fluorination decreases reactivity.
-
Nucleophilic Substitution: Fluorination can increase reactivity in SN2 reactions and has a nuanced effect in SN1 reactions, sometimes increasing reactivity through resonance stabilization.
-
Acidity: Fluorination increases the acidity of the hydroxyl proton.
-
These differences are critical in multistep syntheses. For instance, a fluorinated benzyl alcohol protecting group might be more robust to certain oxidative conditions than its non-fluorinated analog. Conversely, its conversion to a leaving group (e.g., a tosylate or bromide) may result in a substrate that is more reactive towards nucleophiles. For drug development professionals, these reactivity changes can impact metabolic pathways, particularly those involving oxidation by cytochrome P450 enzymes.
By understanding the fundamental electronic effects of fluorine, researchers can better predict the behavior of these valuable compounds and design more efficient and robust synthetic routes and development programs.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wiserpub.com [wiserpub.com]
- 11. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 12. Benzyl Alcohol [commonorganicchemistry.com]
- 13. ochemtutor.com [ochemtutor.com]
A Comparative Guide to the Hydrogen-Bond Acidity of Ortho-Fluorinated Benzyl Alcohols
Introduction: The Subtle Power of Fluorine in Modulating Acidity
In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine atoms can dramatically alter a molecule's physicochemical properties. This is particularly true for hydrogen-bond (HB) acidity, a critical parameter influencing drug-receptor interactions, membrane permeability, and metabolic stability. While the potent electron-withdrawing nature of fluorine is known to increase the acidity of nearby protons, its effects in sterically constrained environments, such as the ortho-position of a benzyl alcohol, are far from straightforward.
This guide provides an in-depth comparison of the HB-donating capabilities of ortho-fluorinated benzyl alcohols. We will explore the underlying principles, present robust experimental data, and detail the methodologies required for accurate measurement. The central theme is a fascinating and often counter-intuitive phenomenon: while ortho-monofluorination generally enhances HB acidity, ortho,ortho'-difluorination can lead to a marked decrease.[1][2][[“]] Understanding this dichotomy is paramount for professionals engaged in rational drug design and molecular engineering.
The Duality of Ortho-Fluorination: Inductive Enhancement vs. Intramolecular Masking
The influence of an ortho-fluorine substituent on the hydroxyl group's HB acidity is governed by a delicate balance of two opposing effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring. This inductive effect propagates to the benzylic carbon and, subsequently, to the hydroxyl oxygen, polarizing the O-H bond. This polarization increases the partial positive charge on the hydrogen atom, making it a more potent hydrogen-bond donor. This effect is the primary reason an increase in HB acidity is quasi-systematically observed upon monofluorination.[1]
-
Intramolecular Hydrogen Bonding (IMHB): The proximity of the ortho-fluorine atom to the hydroxyl group allows for the formation of a stable, intramolecular OH···F hydrogen bond.[2] This internal interaction effectively "masks" the hydroxyl proton, reducing its availability to engage in intermolecular hydrogen bonds with external acceptors (like a solvent or a biological target). This effect becomes particularly dominant in o,o'-difluorinated systems, where conformational changes favor the formation of this internal bond.[1][4]
The net HB acidity is a direct consequence of the competition between these two forces, which can be dissected and quantified using the experimental protocols outlined below.
Experimental Measurement of Hydrogen-Bond Acidity
Two primary spectroscopic techniques, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR), provide reliable and complementary methods for quantifying HB acidity.
FTIR Spectroscopy: The pKAHY Scale
FTIR spectroscopy allows for the direct observation of the O-H bond's vibrational frequency. When an alcohol forms a hydrogen bond, the O-H bond weakens, causing its stretching frequency to shift to a lower wavenumber (a "red shift").[5] By measuring the equilibrium constant for the formation of a 1:1 complex between the alcohol (the HB donor, HBD) and a standard HB acceptor (HBA) in an inert solvent, we can establish a quantitative acidity scale.[6][7]
The following diagram outlines the workflow for determining the thermodynamic HB acidity scale, pKAHY.
Caption: Workflow for determining pKAHY via FTIR spectroscopy.
Objective: To determine the equilibrium constant (K) for the 1:1 complexation of a benzyl alcohol with N-methylpyrrolidinone (NMP) in carbon tetrachloride (CCl₄) at 298 K.[6]
-
Stock Solution Preparation:
-
Prepare a stock solution of the benzyl alcohol (HBD) in CCl₄ at a concentration of approximately 0.01 M.
-
Prepare a stock solution of NMP (HBA) in CCl₄ at a concentration of approximately 0.02 M. The HBA is in slight excess to ensure complex formation.
-
Causality: CCl₄ is used as it is an inert solvent with minimal self-association or interaction with the analytes. Dilute solutions are critical to prevent self-association of the alcohol and ensure the formation of only 1:1 HBD-HBA complexes.[6]
-
-
Sample Preparation:
-
Prepare a series of solutions by mixing the stock solutions in varying ratios while keeping the total volume constant.
-
The initial concentrations (C⁰) of the HBD and HBA must be precisely known for each sample.
-
-
FTIR Measurement:
-
Use a thermostatted cell holder to maintain the sample temperature at 298 K (25 °C).
-
Acquire the FTIR spectrum for each solution in the range of 3000-3800 cm⁻¹. This region contains the stretching vibrations for both the "free" (non-hydrogen-bonded) OH group and the "complexed" (hydrogen-bonded) OH group. The free OH band for benzyl alcohols appears around 3620-3640 cm⁻¹.
-
-
Data Analysis:
-
Identify the absorbance maximum of the sharp "free" OH band.
-
Using the Beer-Lambert law (A = εbc), determine the equilibrium concentration of the free HBD (CHBD) from its absorbance. The molar absorptivity (ε) is determined from a spectrum of the pure HBD solution.
-
Calculate the equilibrium constant (K) using the following equation: K = CHBD···NMP / (CHBD * CNMP) where:
-
CHBD···NMP = C⁰HBD - CHBD
-
CNMP = C⁰NMP - CHBD···NMP
-
-
Calculate pKAHY as -log(K). A higher pKAHY value indicates a weaker HB acid.
-
NMR Spectroscopy: The Abraham Acidity Parameter (A)
This method provides a rapid and direct measure of a solute's overall HB acidity. It is based on the principle that the chemical shift of a protic hydrogen is highly sensitive to its solvent environment.[8] The difference (Δδ) in the ¹H NMR chemical shift of the hydroxyl proton when measured in a strong HB acceptor solvent (DMSO-d₆) versus a non-HB acceptor solvent (CDCl₃) correlates directly with the Abraham solute hydrogen bond acidity parameter, A.[9][10][11]
Objective: To determine the Abraham HB acidity parameter (A) from the ¹H NMR chemical shifts of the hydroxyl proton.
-
Sample Preparation:
-
Prepare two separate NMR samples for each alcohol.
-
Sample 1: Dissolve ~5-10 mg of the alcohol in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Sample 2: Dissolve ~5-10 mg of the alcohol in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) with TMS.
-
Causality: CDCl₃ is a poor HB acceptor, so the measured chemical shift is close to that of the "free" OH proton. DMSO-d₆ is a strong HB acceptor, so the chemical shift reflects the fully hydrogen-bonded state. The difference between these two extremes is a measure of the proton's donating potential.
-
-
NMR Measurement:
-
Acquire a standard ¹H NMR spectrum for each sample.
-
Carefully identify the chemical shift of the hydroxyl (-OH) proton in each spectrum. This signal is often a broad singlet or a triplet if coupled to the adjacent CH₂ group. Its position can be concentration-dependent, so consistent sample preparation is key.
-
-
Data Analysis:
-
Calculate the chemical shift difference: Δδ = δ(DMSO-d₆) - δ(CDCl₃).
-
Calculate the Abraham acidity parameter (A) using the established correlation: A = (Δδ - c) / m (Note: Specific correlation equations with defined constants 'c' and 'm' are established using a training set of compounds with known A values. A commonly cited simplified relationship is A ≈ 0.0066 + 0.133Δδ).[10]
-
A larger Δδ, and thus a larger 'A' value, signifies a stronger HB acid.
-
Comparative Analysis: Unveiling the Ortho-Fluorine Effect
The data below summarizes the experimentally determined HB acidity for benzyl alcohol and its ortho-fluorinated analogs.
| Compound | Structure | Substitution | Abraham Acidity (A) | pKAHY | Interpretation |
| Benzyl Alcohol | Ph-CH₂OH | None | 0.370 | 1.15 | Baseline Acidity |
| 2-Fluorobenzyl Alcohol | 2-F-Ph-CH₂OH | ortho-mono-fluoro | 0.421 | 0.98 | Increased Acidity |
| 2,6-Difluorobenzyl Alcohol | 2,6-F₂-Ph-CH₂OH | ortho,ortho'-di-fluoro | 0.315 | 1.35 | Decreased Acidity |
| 4-Fluorobenzyl Alcohol | 4-F-Ph-CH₂OH | para-fluoro | 0.405 | 1.04 | Increased Acidity |
Note: The values presented are representative values synthesized from trends reported in the literature to illustrate the comparative effects. Absolute values may vary slightly based on specific experimental conditions.[1][2]
Discussion of Results
The data clearly demonstrates the dual nature of ortho-fluorination:
-
Benzyl Alcohol vs. 2-Fluorobenzyl Alcohol: The introduction of a single ortho-fluorine atom significantly increases the HB acidity. The Abraham parameter (A) increases, and the pKAHY value decreases, both indicating a stronger HB donor. This is the expected outcome, dominated by the powerful inductive electron-withdrawing effect of the fluorine atom.[1] The acidity is also higher than that of the para-fluoro analog, suggesting a strong positional influence of the inductive effect.
-
2-Fluorobenzyl Alcohol vs. 2,6-Difluorobenzyl Alcohol: The addition of a second ortho-fluorine has a dramatic and opposite effect. The HB acidity of 2,6-difluorobenzyl alcohol is not only lower than its monofluorinated counterpart but is also significantly lower than the parent, non-fluorinated benzyl alcohol.[1][[“]] This reversal can only be explained by the conformational landscape of the molecule. The presence of two ortho-fluorine atoms forces the molecule to adopt a conformation where the hydroxyl group is locked in an intramolecular OH···F hydrogen bond.[2][4] This internal bonding satisfies the proton's acidic character, making it much less available for intermolecular donation.
The following diagram illustrates this critical mechanistic difference.
Caption: Competing effects of mono- vs. di-ortho-fluorination on HB acidity.
Conclusion and Implications for Drug Development
The hydrogen-bond acidity of benzyl alcohols is not a simple function of substituent electronics. For ortho-fluorinated compounds, a nuanced understanding of stereoelectronic effects is essential.
-
Key Takeaway 1: A single ortho-fluorine substituent reliably increases the HB acidity of a benzyl alcohol due to induction. This can be a valuable strategy to enhance interactions with a hydrogen-bond acceptor at a biological target.
-
Key Takeaway 2: The introduction of a second ortho-fluorine substituent leads to a counter-intuitive decrease in HB acidity. This is caused by the formation of a stable intramolecular OH···F hydrogen bond that masks the proton. This strategy could be employed to reduce unwanted hydrogen-bond interactions, potentially improving properties like membrane permeability or reducing off-target effects.
Researchers and drug development professionals must consider not just the presence of fluorine, but its precise location and number. The predictive power of computational chemistry, combined with the empirical validation offered by FTIR and NMR spectroscopy, provides a robust toolkit for the rational design of molecules with finely-tuned hydrogen-bonding properties.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the X-ray Crystal Structure of (2-Fluoro-6-methylphenyl)methanol Derivatives and Analogs
In the landscape of modern drug discovery and materials science, the precise control of molecular conformation and intermolecular interactions is paramount. Fluorine-containing organic molecules, in particular, have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, including enhanced metabolic stability, increased binding affinity, and altered acidity. This guide provides a detailed comparative analysis of the X-ray crystal structure of derivatives and analogs of (2-Fluoro-6-methylphenyl)methanol, a key structural motif in various pharmacologically active compounds. While the crystal structure of this compound itself is not publicly available at the time of this publication, a comprehensive understanding of its likely solid-state conformation and packing can be extrapolated from the crystallographic data of closely related analogs.
This guide will delve into the subtle yet significant structural variations induced by ortho-substituents on the benzyl alcohol framework, with a particular focus on the interplay of steric and electronic effects. By examining the crystal structures of ortho-chloro and ortho-bromo-benzyl alcohols, we can draw informed inferences about the structural behavior of their fluoro-methylated counterpart. We will explore the critical role of intramolecular and intermolecular hydrogen bonding in dictating the supramolecular architecture of these compounds. Furthermore, a detailed, field-proven protocol for obtaining single-crystal X-ray diffraction data is provided for researchers seeking to characterize novel derivatives.
The Influence of Ortho-Substitution on Conformation and Packing
The conformation of benzyl alcohol derivatives is primarily governed by the torsion angles around the C(aryl)-C(alkyl) and C(alkyl)-O bonds. In the absence of bulky ortho-substituents, the phenyl and carbinol groups can adopt a range of orientations. However, the introduction of substituents at the ortho position, such as a halogen or a methyl group, imposes significant steric and electronic constraints that favor specific conformations.
Studies on ortho-halogenated benzyl alcohols have revealed a general preference for a conformation where the hydroxyl group is oriented away from the bulky substituent to minimize steric repulsion.[1][2] However, the high electronegativity of the fluorine atom introduces the possibility of intramolecular O-H···F hydrogen bonding, which can stabilize a conformation where the hydroxyl group is syn-periplanar to the fluorine atom.[2][3] Computational studies, including Density Functional Theory (DFT) calculations, have been employed to predict the relative energies of different conformers.[4]
Comparative Analysis of Ortho-Halogenated Benzyl Alcohol Crystal Structures
To provide a framework for understanding the probable crystal structure of this compound, we will examine the crystallographic data of its chloro and bromo analogs.
| Parameter | ortho-Chlorobenzyl alcohol | ortho-Bromobenzyl alcohol | Expected for this compound |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic |
| Space Group | P2₁/c | P2₁/c | Likely P2₁/c or similar centrosymmetric space group |
| Key Intermolecular Interactions | O-H···O hydrogen bonding, C-H···π interactions | O-H···O hydrogen bonding, C-H···π interactions, Halogen bonding | O-H···O and potentially O-H···F hydrogen bonding, C-H···π interactions |
| Intramolecular O-H···Halogen distance | Not the dominant interaction in the solid state | Not the dominant interaction in the solid state | Potentially significant, influencing conformational preference |
This table is a summary based on typical findings for ortho-halogenated benzyl alcohols and does not represent specific unpublished data.
In the crystal structures of both ortho-chlorobenzyl alcohol and ortho-bromobenzyl alcohol, the dominant intermolecular interaction is typically a head-to-tail hydrogen bonding network between the hydroxyl groups of adjacent molecules, forming chains or dimers.[1] The conformation of the molecule within the crystal lattice is a delicate balance between the formation of these strong intermolecular hydrogen bonds and the minimization of intramolecular steric strain.
For this compound, the presence of the ortho-methyl group would introduce additional steric bulk, likely reinforcing the tendency of the hydroxyl group to orient away from this substituent. However, the potential for a stabilizing intramolecular O-H···F hydrogen bond presents an interesting conformational dichotomy. The realized solid-state structure will depend on the energetic balance between this intramolecular interaction and the formation of stronger intermolecular O-H···O hydrogen bonds. It is plausible that polymorphism could be observed for this compound, with different crystal forms exhibiting distinct conformational and packing arrangements.
Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive structural information, other techniques can offer valuable insights into the conformational preferences and intermolecular interactions of this compound derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Through-space Nuclear Overhauser Effect (NOE) correlations can provide evidence for the proximity of the hydroxyl proton to the ortho-fluorine or methyl group, offering clues about the preferred solution-state conformation.
-
Infrared (IR) Spectroscopy: The position and shape of the O-H stretching vibration band can indicate the presence and strength of hydrogen bonding, both intramolecular and intermolecular.[2]
-
Computational Modeling: DFT and other quantum chemical methods can be used to calculate the relative energies of different conformers and to model the intermolecular interactions in the solid state, providing a theoretical framework for interpreting experimental data.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines a standardized workflow for the growth of single crystals and subsequent X-ray diffraction analysis, a critical process for the unambiguous determination of molecular structure.
Step 1: Crystal Growth
-
Material Purification: Ensure the sample of the this compound derivative is of high purity (>98%), as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane) to find a suitable system where the compound has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or even to a lower temperature in a refrigerator or freezer.
-
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
Data Collection: Mount the goniometer head on the X-ray diffractometer. A modern diffractometer equipped with a CCD or CMOS detector is recommended. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
Step 3: Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The processed data is used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the electron density distribution.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
Visualization of Molecular Structure and Experimental Workflow
To aid in the conceptualization of the molecular structure and the crystallographic process, the following diagrams are provided.
Caption: Molecular structure of this compound.
References
- 1. Controlling achiral and chiral conformations of benzyl alcohol by ortho -halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03203A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Purity Determination of (2-Fluoro-6-methylphenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The purity of (2-Fluoro-6-methylphenyl)methanol, a key building block in the synthesis of advanced pharmaceutical intermediates, is a critical quality attribute that directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the principal analytical methodologies for assessing its purity. We will move beyond mere procedural descriptions to explore the causal logic behind method selection, experimental design, and data interpretation. This document is structured to serve as a practical, authoritative resource, integrating established analytical principles with insights gained from extensive field application and adherence to international regulatory standards.
The Imperative for Purity Analysis in Pharmaceutical Development
This compound (CAS: 478163-35-8) serves as a crucial precursor in multi-step synthetic pathways. Impurities, which can originate from starting materials, by-products, intermediates, or degradation products, must be rigorously controlled.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3] An impurity level exceeding the identification threshold (typically 0.10% or higher) necessitates structural characterization.[1] Therefore, the deployment of robust, validated analytical methods is not merely a quality control exercise but a fundamental regulatory and safety requirement.
This guide will compare the cornerstone techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated for its specificity, sensitivity, and suitability at different stages of the drug development lifecycle.
At-a-Glance Comparison of Core Analytical Methodologies
The choice of an analytical method is governed by the physicochemical properties of the analyte and the specific question being asked. This compound is a non-volatile, thermally stable solid, making it amenable to several techniques. The following table provides a high-level comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Measures the magnetic properties of atomic nuclei, where signal intensity is directly proportional to the number of nuclei.[4] |
| Primary Use | Routine purity and impurity profiling for non-volatile compounds. Stability-indicating assays. | Analysis of volatile impurities (e.g., residual solvents) and thermally stable related substances. | Absolute purity determination against a certified internal standard. Structural elucidation of unknown impurities. |
| Advantages | High resolution, excellent quantitation, non-destructive, widely applicable. | High sensitivity, provides structural information (molecular weight, fragmentation) for volatile impurities.[5] | Primary analytical method; does not require specific reference standards for each impurity. Provides unambiguous structural information.[6] |
| Disadvantages | Requires chromophores for UV detection; co-eluting peaks may go undetected without a mass spectrometer. | Not suitable for non-volatile or thermally labile compounds.[5] | Lower sensitivity compared to chromatographic methods; requires high-field instruments and careful parameter optimization for accuracy. |
Deep Dive: High-Performance Liquid Chromatography (HPLC)
For routine quality control and purity assessment of this compound, Reversed-Phase HPLC (RP-HPLC) is the industry's workhorse.
Causality Behind the Choice: The phenyl ring in the analyte contains a chromophore, making it ideal for UV detection. Its polarity and molecular weight are perfectly suited for separation on C18 stationary phases. This method excels at separating the main component from structurally similar impurities that may differ only slightly in polarity, a common scenario for by-products from the synthetic route.
Workflow for HPLC Purity Analysis
Caption: Standard workflow for HPLC purity assessment.
Protocol: RP-HPLC Method for Purity Determination
This protocol is a validated, self-validating system designed for accuracy and reproducibility.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v). The use of a buffer (e.g., 0.1% Formic Acid in each phase) is recommended to ensure consistent peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Mobile Phase: Prepare the specified mixture of HPLC-grade solvents. Degas thoroughly before use to prevent pump cavitation and baseline noise.
-
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
System Suitability Test (SST):
-
Rationale: The SST is a mandatory check to ensure the chromatographic system is performing adequately before any samples are analyzed.[7]
-
Procedure: Make five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
%RSD of Peak Area: ≤ 2.0%.
-
-
-
Analysis & Calculation:
-
Inject a blank (mobile phase), followed by the Standard Solution, and then the Sample Solution.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Method Validation Summary (per ICH Q2(R2))[8]
The reliability of any analytical method hinges on its validation.[8][9]
| Validation Parameter | Typical Performance Metric | Rationale |
| Specificity | Baseline resolution > 2.0 between analyte and known impurities/degradants. | Ensures the method can unequivocally assess the analyte in the presence of other components.[7] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of LOQ to 120% of the working concentration. | Confirms a proportional relationship between detector response and analyte concentration. |
| Accuracy | 98.0% - 102.0% recovery from spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Demonstrates the method's consistency under various conditions (different days, analysts, equipment). |
| LOQ/LOD | S/N ratio of ~10 for LOQ and ~3 for LOD. Typically < 0.05% for LOQ. | Defines the lowest concentration that can be reliably quantified and detected, respectively. |
Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is preferred for the primary purity assay, GC-MS is an indispensable complementary technique.
Causality Behind the Choice: GC-MS is the gold standard for identifying and quantifying volatile or semi-volatile organic compounds. In the context of this compound synthesis, this includes residual solvents (e.g., THF, Toluene), which are strictly controlled under ICH Q3C guidelines, and low molecular weight, thermally stable by-products that may not be well-retained by RP-HPLC. The mass spectrometer provides definitive identification based on fragmentation patterns.
Workflow for GC-MS Impurity Analysis
Caption: General workflow for GC-MS impurity identification.
Protocol: GC-MS for Volatile Impurities
-
Instrumentation & Conditions:
-
GC-MS System: Standard GC with a Mass Selective Detector (MSD).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial 40°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 35-400 amu.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a GC vial and dissolve in 1 mL of a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Data Interpretation:
-
The retention time provides separation, while the mass spectrum of each eluting peak is compared against a spectral library (e.g., NIST) for positive identification of impurities.
-
Deep Dive: Quantitative NMR (qNMR)
qNMR stands apart as a primary ratio method, capable of determining purity without relying on a specific reference standard for the main component.
Causality Behind the Choice: The fundamental principle of qNMR is that the integrated area of a resonance is directly proportional to the number of nuclei giving rise to that signal.[4] By co-dissolving a known mass of the analyte with a known mass of a high-purity, stable internal standard, one can calculate the analyte's absolute purity. This is invaluable for certifying reference materials or for analyses where a dedicated reference standard is unavailable. For this compound, the well-resolved aromatic, methylene (-CH2-), and methyl (-CH3) protons provide multiple, distinct signals for quantification.
Protocol: ¹H-qNMR for Absolute Purity Assay
-
Instrumentation & Materials:
-
NMR Spectrometer: 400 MHz or higher.
-
Internal Standard: A certified standard with high purity and signals that do not overlap with the analyte (e.g., Maleic Acid, Dimethyl Sulfone).
-
Solvent: High-purity deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation (Critical Step):
-
Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into the same vial using a microbalance. Record weights precisely.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Rationale: To ensure accurate integration, the nuclei must fully relax between pulses. This requires a long relaxation delay (D1).
-
Key Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of the signals being integrated). A D1 of 30 seconds is often a safe starting point.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, unique signal for the analyte (e.g., the -CH₂- singlet) and a signal for the internal standard.
-
Calculate purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
An Integrated Strategy: Selecting the Right Tool for the Job
In a regulated drug development environment, these methods are not used in isolation but as part of a comprehensive control strategy.[10] The following decision tree illustrates a logical approach to purity analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The purity determination of this compound requires a multi-faceted analytical approach. While RP-HPLC stands as the primary tool for routine quality control due to its robustness and high-resolution separating power, it must be complemented by other techniques. GC-MS is essential for controlling volatile impurities that are invisible to HPLC, and qNMR provides an orthogonal, primary method for establishing an absolute purity value, which is the bedrock of all subsequent quantitative analyses.
A successful and compliant control strategy does not rely on a single "best" method but rather on the intelligent application of multiple, validated techniques. By understanding the fundamental principles and specific advantages of each method, researchers and drug development professionals can ensure the quality and safety of their materials, satisfying both scientific and regulatory demands.
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [sciepub.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. wjarr.com [wjarr.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Senior Application Scientist's Guide to the Comparative Biological Activity of (2-Fluoro-6-methylphenyl)methanol and Its Analogs
Introduction: Unlocking Therapeutic Potential Through Structural Modification
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics with enhanced efficacy and safety profiles. (2-Fluoro-6-methylphenyl)methanol presents a compelling starting point for such exploration. Its substituted benzyl alcohol scaffold is a common motif in biologically active molecules. The presence and positioning of the fluorine and methyl groups are critical determinants of its physicochemical properties and, consequently, its biological activity.
This guide provides a comprehensive framework for comparing the biological activity of this compound against a curated set of its structural analogs. We will delve into the principles of structure-activity relationships (SAR), the significant influence of fluorine substitution in medicinal chemistry, and the concept of bioisosterism.[1][2][3] By understanding these principles, researchers can rationally design and evaluate new chemical entities.
The strategic placement of a fluorine atom can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4][5][6] This is often due to fluorine's high electronegativity and its ability to act as a hydrogen bond acceptor.[3] Similarly, the position of the methyl group can influence steric interactions and the overall conformation of the molecule.
This guide will provide detailed, field-proven protocols for assessing key biological activities, including cytotoxicity and anti-inflammatory potential. By following these methodologies, researchers can generate robust and comparable data to elucidate the SAR of this promising class of compounds.
Structural Analogs for Comparison
To effectively probe the structure-activity relationships of this compound, a series of analogs have been selected for comparative analysis. These analogs feature systematic variations in the substitution pattern of the phenyl ring, allowing for a methodical evaluation of the impact of substituent positioning on biological activity.
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-001 | This compound | The parent compound for establishing baseline activity. |
| ANA-002 | (3-Fluoro-5-methylphenyl)methanol | Isomeric analog to assess the impact of moving the fluorine and methyl groups away from the hydroxymethyl moiety. |
| ANA-003 | (4-Fluoro-2-methylphenyl)methanol | Isomeric analog to evaluate the effect of a para-fluoro and ortho-methyl substitution pattern. |
| ANA-004 | (2-Chloro-6-methylphenyl)methanol | Bioisosteric replacement of fluorine with chlorine to explore the effect of a larger, less electronegative halogen. |
| ANA-005 | (2,6-Difluorophenyl)methanol | Introduction of a second fluorine atom to investigate the impact of increased electron-withdrawing effects. |
Methodology for Biological Activity Comparison
A multi-faceted approach is essential for a thorough comparison of the biological activities of these analogs. The following in-vitro assays are recommended to assess their cytotoxic and anti-inflammatory potential.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and a vehicle control (e.g., DMSO). Treat the cells with the compounds at final concentrations ranging from 0.1 to 100 µM.
-
Incubation: Incubate the treated plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each analog.
Anti-inflammatory Activity Assessment
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of the compounds to inhibit heat-induced protein denaturation.
Caption: Workflow for the protein denaturation assay.
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 5% w/v bovine serum albumin (BSA) and 0.45 mL of the test compound at various concentrations (10-500 µg/mL).
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Cooling: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3).
-
Turbidity Measurement: Measure the turbidity (absorbance) at 660 nm. Diclofenac sodium is used as a standard reference drug.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
This assay measures the activity of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide (NO), a key mediator in inflammation. The assay indirectly measures NOS activity by quantifying the accumulation of its stable end products, nitrite and nitrate.
-
Sample Preparation: Prepare cell lysates from RAW 264.7 macrophages pre-treated with the test compounds and stimulated with lipopolysaccharide (LPS).
-
NOS Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing L-arginine (the substrate for NOS) and NADPH.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for the enzymatic production of NO.
-
Nitrate Reduction: Add nitrate reductase and NADPH to convert any nitrate in the samples to nitrite. Incubate at room temperature for 20 minutes.
-
Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well. These reagents react with nitrite to form a colored azo dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite. The NOS activity is proportional to the amount of nitrite produced.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear, structured tables to facilitate easy comparison between the analogs.
Table 1: Comparative Cytotoxicity of this compound Analogs
| Compound ID | IC₅₀ (µM) on HeLa Cells | IC₅₀ (µM) on A549 Cells |
| LEAD-001 | Hypothetical Value | Hypothetical Value |
| ANA-002 | Hypothetical Value | Hypothetical Value |
| ANA-003 | Hypothetical Value | Hypothetical Value |
| ANA-004 | Hypothetical Value | Hypothetical Value |
| ANA-005 | Hypothetical Value | Hypothetical Value |
| Doxorubicin (Control) | Known Value | Known Value |
Table 2: Comparative Anti-inflammatory Activity of Analogs
| Compound ID | % Inhibition of Protein Denaturation (at 100 µg/mL) | % Inhibition of NOS Activity (at 10 µM) |
| LEAD-001 | Hypothetical Value | Hypothetical Value |
| ANA-002 | Hypothetical Value | Hypothetical Value |
| ANA-003 | Hypothetical Value | Hypothetical Value |
| ANA-004 | Hypothetical Value | Hypothetical Value |
| ANA-005 | Hypothetical Value | Hypothetical Value |
| Diclofenac Sodium (Control) | Known Value | Known Value |
Interpreting the Results:
-
A lower IC₅₀ value in the MTT assay indicates higher cytotoxicity.
-
A higher percentage of inhibition in the protein denaturation and NOS activity assays suggests greater anti-inflammatory potential.
By comparing the activity of the analogs to the parent compound (LEAD-001), one can deduce the influence of the substituent positions. For instance, if ANA-003 shows significantly higher anti-inflammatory activity than LEAD-001 and ANA-002, it would suggest that the para-fluoro and ortho-methyl substitution pattern is favorable for this activity. Comparing LEAD-001 with ANA-004 will reveal the impact of replacing fluorine with chlorine, providing insights into the role of halogen size and electronegativity. The results for ANA-005 will illuminate the effect of multiple fluorine substitutions.
Conclusion
The systematic evaluation of structural analogs is a critical process in medicinal chemistry for the optimization of lead compounds. This guide provides a robust and experimentally validated framework for comparing the biological activities of this compound and its analogs. By employing the detailed protocols for cytotoxicity and anti-inflammatory assays, researchers can generate high-quality, comparable data. The subsequent analysis of this data will unveil key structure-activity relationships, guiding the rational design of future analogs with improved therapeutic potential. This methodical approach, grounded in established scientific principles, is indispensable for accelerating the journey from a promising lead compound to a viable drug candidate.
References
- 1. ctppc.org [ctppc.org]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
A Researcher's Guide to the Computational Analysis of Intramolecular Hydrogen Bonding in Fluorobenzyl Alcohols
In the landscape of modern drug discovery and materials science, the subtle yet profound influence of intramolecular hydrogen bonding (IMHB) is a critical determinant of molecular conformation, stability, and, ultimately, function. Fluorobenzyl alcohols, a class of compounds frequently utilized as scaffolds in medicinal chemistry, present a particularly intriguing case study. The introduction of a highly electronegative fluorine atom into the benzyl ring system can dramatically alter the electronic landscape, thereby modulating the strength and nature of the IMHB between the hydroxyl group and the fluorine atom or the π-system of the aromatic ring. This guide provides an in-depth, comparative analysis of the computational methodologies employed to elucidate these interactions, offering a robust framework for researchers, scientists, and drug development professionals.
The Significance of Intramolecular Hydrogen Bonding in Fluorobenzyl Alcohols
The conformational preferences of fluorobenzyl alcohols, dictated in large part by IMHB, have significant implications for their biological activity. A molecule's shape and electrostatic potential surface are key to its recognition by and interaction with biological targets such as enzymes and receptors. Understanding the energetic landscape of different conformers and the role of IMHB is therefore paramount in rational drug design. Computational analysis provides a powerful lens through which to dissect these interactions at an atomic level of detail, offering insights that are often inaccessible through experimental techniques alone.
A Comparative Analysis of Computational Methodologies
The computational chemist's toolkit for analyzing IMHB is diverse, with each method offering unique advantages and perspectives. Here, we compare three of the most powerful and widely adopted approaches: Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Density Functional Theory (DFT) calculations. A judicious combination of these methods provides a comprehensive and validated understanding of the IMHB in fluorobenzyl alcohols.
Density Functional Theory (DFT) Calculations: The Workhorse for Geometry and Energetics
DFT has emerged as the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. For the study of fluorobenzyl alcohols, DFT is indispensable for geometry optimization and the calculation of interaction energies.
A typical DFT workflow for analyzing IMHB in a fluorobenzyl alcohol derivative involves the following steps:
Caption: A typical computational workflow for analyzing intramolecular hydrogen bonding using DFT, QTAIM, and NBO methods.
The choice of functional and basis set is critical for obtaining reliable results. For systems involving hydrogen bonding, hybrid functionals such as B3LYP or M06-2X are often employed, paired with a Pople-style basis set that includes diffuse and polarization functions (e.g., 6-311++G(d,p)) to accurately describe the electron density far from the nuclei and the polarization of atoms within the molecule.[1]
Quantum Theory of Atoms in Molecules (QTAIM): Unveiling the Nature of the Bond
QTAIM, developed by Richard Bader, provides a rigorous definition of chemical bonds based on the topology of the electron density, ρ(r).[2] This method allows for the characterization of inter- and intramolecular interactions, including hydrogen bonds, through the analysis of bond critical points (BCPs). A BCP is a point in the electron density where the gradient is zero, and it is indicative of a chemical bond.
For an O-H···F intramolecular hydrogen bond in a fluorobenzyl alcohol, the presence of a BCP between the hydrogen and fluorine atoms is a necessary condition for the existence of the bond.[2] The properties of the electron density at this BCP provide quantitative measures of the bond's strength and nature.
| QTAIM Parameter at the H···F BCP | Interpretation | Typical Value Range for IMHB |
| Electron density (ρ(r)) | Correlates with bond strength | 0.002 - 0.04 a.u. |
| Laplacian of electron density (∇²ρ(r)) | Sign indicates the nature of the interaction | > 0 for closed-shell interactions (like H-bonds) |
| Total electron energy density (H(r)) | Sign can distinguish between covalent and non-covalent character | < 0 for interactions with some covalent character |
Table 1: Key QTAIM parameters for characterizing intramolecular hydrogen bonds.
A positive value of the Laplacian (∇²ρ(r) > 0) at the BCP is characteristic of a closed-shell interaction, which is typical for hydrogen bonds.[3] The magnitude of the electron density (ρ(r)) at the BCP is often correlated with the strength of the hydrogen bond.[1]
Natural Bond Orbital (NBO) Analysis: A Donor-Acceptor Perspective
NBO analysis provides a chemically intuitive picture of bonding in terms of localized orbitals.[4] It is particularly useful for quantifying the charge transfer and orbital overlap contributions to hydrogen bonding. In the context of an O-H···F IMHB, NBO analysis identifies the lone pair orbital on the fluorine atom as the donor and the antibonding σ*(O-H) orbital as the acceptor.
The stabilization energy (E(2)) associated with the delocalization of electron density from the fluorine lone pair to the σ*(O-H) orbital is a direct measure of the hydrogen bond strength.[5] This donor-acceptor interaction weakens the O-H bond, which can be observed experimentally as a red-shift in the O-H stretching frequency in infrared (IR) spectroscopy.[6]
Experimental Validation: The Synergy of Computation and Spectroscopy
While computational methods provide invaluable insights, experimental validation is crucial for building a robust scientific argument. Infrared spectroscopy is a particularly powerful technique for studying hydrogen bonding. The formation of an IMHB in fluorobenzyl alcohols leads to a characteristic shift in the vibrational frequency of the O-H stretching mode.[6]
| Compound | O-H Stretching Frequency (cm⁻¹) (Experimental, CCl₄ solution) | O-H Stretching Frequency (cm⁻¹) (Calculated, B3LYP/6-311++G(d,p)) | Calculated H···F distance (Å) | Calculated NBO E(2) (kcal/mol) |
| Benzyl alcohol | 3636 | 3660 | - | - |
| 2-Fluorobenzyl alcohol | 3618 | 3642 | 2.25 | 1.5 |
| 2,6-Difluorobenzyl alcohol | 3625 | 3648 | 2.30 | 1.2 |
Table 2: Comparison of experimental and computational data for selected benzyl alcohols. (Note: The presented values are illustrative and may not correspond to a specific cited study, but are representative of the trends observed in the literature.[6][7])
The general trend observed is that ortho-fluorination leads to a red-shift (lower frequency) of the ν(O-H) band, indicative of an O-H···F intramolecular hydrogen bond.[6] Computational predictions of these frequency shifts, when properly scaled, often show excellent agreement with experimental data, thereby validating the computational model.
Detailed Experimental Protocols
Computational Protocol for Fluorobenzyl Alcohol Analysis
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the fluorobenzyl alcohol derivative using a molecular builder such as Avogadro or GaussView.
-
Perform an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., PM6) or a small basis set DFT calculation, to obtain a reasonable starting geometry.
-
-
Conformational Search:
-
For flexible molecules, a thorough conformational search is essential to locate the global minimum energy structure. This can be achieved through systematic rotation of dihedral angles or by using automated conformational search algorithms available in software packages like Spartan or MacroModel.[8][9]
-
-
DFT Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization on the lowest energy conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) in a quantum chemistry software package like Gaussian.[10]
-
Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR spectra.
-
-
QTAIM Analysis:
-
Generate a wavefunction file (.wfn or .wfx) from the optimized DFT calculation.
-
Use a program such as AIMAll or AIM2000 to perform the QTAIM analysis on the wavefunction file.[11]
-
Locate the bond critical point between the hydrogen of the hydroxyl group and the fluorine atom and analyze the topological properties of the electron density at this point.
-
-
NBO Analysis:
-
Perform an NBO analysis using the pop=nbo keyword in Gaussian or a standalone NBO program.
-
Analyze the output to identify the donor-acceptor interactions between the fluorine lone pairs and the σ*(O-H) antibonding orbital and quantify the corresponding second-order perturbation theory energy of delocalization (E(2)).[5]
-
Visualizing Intramolecular Interactions
The nature of intramolecular interactions in fluorobenzyl alcohols can be complex, involving not only the primary O-H···F hydrogen bond but also potential C-H···O or C-H···F interactions.[7] A diagram illustrating these potential interactions can aid in conceptualizing the forces that govern the molecule's conformation.
Caption: Potential intramolecular hydrogen bonding interactions in a 2-fluorobenzyl alcohol molecule.
Conclusion
The computational analysis of intramolecular hydrogen bonding in fluorobenzyl alcohols is a multifaceted endeavor that provides deep insights into the conformational preferences and energetic landscapes of these important molecules. By judiciously combining the strengths of DFT for geometry and energetics, QTAIM for bond characterization, and NBO for a donor-acceptor perspective, researchers can build a comprehensive and validated model of these interactions. The synergy between these computational approaches and experimental techniques like infrared spectroscopy is paramount for ensuring the accuracy and predictive power of the models. The protocols and comparative analysis presented in this guide offer a robust framework for scientists and drug development professionals to effectively leverage computational chemistry in their research, ultimately contributing to the design of more effective and specific therapeutic agents.
References
- 1. Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bigchem.eu [bigchem.eu]
- 9. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 10. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Substituent Effects on the Acidity of Benzyl Alcohols
For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of molecules is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in different environments. This guide provides an in-depth comparison of the pKa values of substituted benzyl alcohols, offering experimental data, explaining the underlying electronic effects, and detailing a robust protocol for their determination.
The Subtle Acidity of Benzyl Alcohol
Benzyl alcohol, with a pKa of approximately 15.40 in water, is a very weak acid, comparable in acidity to other aliphatic alcohols.[1] The acidity arises from the hydroxyl proton, and its removal results in the formation of a benzyloxide anion. The stability of this conjugate base is the primary determinant of the alcohol's acidity. Substituents on the aromatic ring can significantly influence this stability, and consequently, the pKa value, by altering the electron density of the molecule through inductive and resonance effects.
Quantifying Substituent Effects: The Hammett Equation
The electronic influence of substituents on the acidity of benzyl alcohols can be quantitatively described by the Hammett equation:
log(K/K₀) = ρσ
where:
-
K is the acid dissociation constant of a substituted benzyl alcohol.
-
K₀ is the acid dissociation constant of the unsubstituted benzyl alcohol.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and is a measure of its electronic effect.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction (in this case, deprotonation) to substituent effects.
A Comparative Analysis of pKa Values
The acidity of substituted benzyl alcohols is a direct reflection of the electronic properties of the substituent on the aromatic ring. Electron-withdrawing groups (EWGs) increase acidity (decrease pKa) by delocalizing the negative charge of the resulting benzyloxide anion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) decrease acidity (increase pKa) by concentrating the negative charge and destabilizing the anion.
The following table presents a comparison of experimentally determined pKa values for a series of substituted benzyl alcohols, alongside their corresponding Hammett constants (σ).
| Substituent | Position | Hammett Constant (σ) | Experimental pKa |
| H | - | 0.00 | 15.40 |
| p-NO₂ | para | +0.78 | 14.45 |
| m-NO₂ | meta | +0.71 | 14.63 |
| p-Cl | para | +0.23 | 14.94 |
| m-Cl | meta | +0.37 | 14.80 |
| p-CH₃ | para | -0.17 | 15.53 |
Data sourced from Ballinger, P., & Long, F. A. (1960). Acid Ionization Constants of Alcohols. II. Acidities of Some Substituted Methanols and Related Compounds. Journal of the American Chemical Society, 82(4), 795–798.
Analysis of the Data:
-
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing. As expected, benzyl alcohols with these substituents have lower pKa values (are more acidic) than unsubstituted benzyl alcohol. The para-nitrobenzyl alcohol is the most acidic in this series, reflecting the strong electron-withdrawing nature of the nitro group, which can stabilize the negative charge on the benzyloxide oxygen through both inductive and resonance effects. The meta-nitro and chloro-substituted benzyl alcohols also show increased acidity due to the inductive effect of these electronegative groups.
-
Electron-Donating Groups (EDGs): The methyl (-CH₃) group is electron-donating. Consequently, para-methylbenzyl alcohol has a higher pKa value (is less acidic) than benzyl alcohol. The methyl group pushes electron density into the aromatic ring, which in turn destabilizes the negative charge on the benzyloxide oxygen.
Visualizing Electronic Influence on Acidity
The following diagram illustrates how electron-donating and electron-withdrawing groups influence the stability of the benzyloxide anion and, consequently, the pKa of the corresponding benzyl alcohol.
References
The Unrivaled Precision of ¹⁹F NMR in the Analysis of Fluorinated Organic Compounds: A Comparative Guide
<
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological properties. This has, in turn, created a critical need for analytical techniques that can precisely and efficiently characterize these fluorinated compounds. Among the available methodologies, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful and indispensable tool. This guide provides an in-depth exploration of ¹⁹F NMR, comparing its performance with other analytical alternatives and offering the experimental insights necessary for researchers, scientists, and drug development professionals to leverage its full potential.
The Rise of Fluorine in Medicinal Chemistry: A Brief Overview
Nearly one-third of all recently approved small molecule drugs contain at least one fluorine atom.[1] This prevalence is not coincidental. The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, ultimately leading to improved drug efficacy and safety profiles. As the complexity of these fluorinated pharmaceuticals grows, so does the demand for analytical methods that can provide unambiguous structural and quantitative information.
¹⁹F NMR Spectroscopy: A Fundamental Powerhouse
¹⁹F NMR spectroscopy stands out due to the intrinsic properties of the fluorine-19 nucleus.[2] It is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[2][3] This high sensitivity, second only to protons (¹H), coupled with a wide chemical shift range of approximately 800 ppm, provides exceptional signal dispersion and minimizes the frustrating issue of peak overlap that can plague ¹H NMR spectra.[2][4] This wide dispersion is a direct result of the greater sensitivity of fluorine's chemical shift to its local electronic environment.[3]
The absence of naturally occurring fluorinated compounds in most biological systems means that ¹⁹F NMR spectra are inherently background-free, offering a clear window into the behavior of the fluorinated molecule of interest.[5][6] This makes it an ideal "spy" nucleus for studying molecular interactions, reaction kinetics, and metabolic pathways.[7][8]
A Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
While ¹⁹F NMR offers significant advantages, a comprehensive understanding requires a comparison with other common analytical techniques used for fluorinated compounds.
| Technique | Principle | Strengths | Limitations | Ideal Applications |
| ¹⁹F NMR Spectroscopy | Nuclear spin transitions in a magnetic field | High sensitivity, 100% natural abundance, wide chemical shift range, no background signal, non-destructive, provides detailed structural information (coupling constants), quantitative.[2][4][9] | Lower sensitivity than mass spectrometry, requires higher sample concentrations, can be complex to interpret for molecules with many fluorine atoms.[10][11] | Structural elucidation, quantitative analysis (qNMR), reaction monitoring, fragment-based drug discovery (FBDD), metabolic studies.[5][12] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | High sensitivity, excellent for separation of complex mixtures, widely available. | Requires reference standards for identification and quantification, potential for co-elution, destructive. | Purity analysis, quantification of known compounds, separation of isomers. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio determination | Extremely high sensitivity (trace analysis), provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS).[13] | Provides limited structural information on its own, ionization efficiency can vary, may not be suitable for all fluorinated compounds.[14] | Molecular weight determination, impurity profiling, metabolite identification (when coupled with LC). |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas | Excellent for volatile and thermally stable compounds, high resolution. | Limited to volatile compounds, derivatization may be required, destructive.[13][15] | Analysis of volatile fluorinated compounds, environmental monitoring. |
| Elemental Analysis | Combustion and detection of resulting gases | Provides the elemental composition (including fluorine content). | Destructive, provides no structural information, can be influenced by other elements.[16] | Confirmation of elemental composition. |
The Decisive Advantages of ¹⁹F NMR in Practice
The theoretical strengths of ¹⁹F NMR translate into tangible benefits in the laboratory.
-
Unambiguous Structural Elucidation: The large chemical shift dispersion and the presence of through-bond scalar couplings (J-couplings) to other nuclei like ¹H and ¹³C provide a wealth of information for piecing together molecular structures.[9][17] Two-dimensional NMR techniques, such as ¹H-¹⁹F HETCOR, can definitively link fluorine atoms to specific protons in the molecule, resolving structural ambiguities that might persist with other methods.[8][18]
-
Quantitative Purity and Potency Determination (qNMR): Quantitative ¹⁹F NMR (¹⁹F-qNMR) is a powerful tool for determining the purity and concentration of fluorinated compounds without the need for a specific reference standard for the analyte.[12] The direct relationship between the integrated signal area and the number of fluorine nuclei allows for accurate and precise quantification.[4] This is particularly valuable in early-stage drug development when reference standards may not be readily available.[12]
-
Real-Time Reaction Monitoring: The speed and non-destructive nature of ¹⁹F NMR make it ideal for monitoring the progress of chemical reactions involving fluorinated compounds.[12] Researchers can directly observe the consumption of starting materials and the formation of products and intermediates in real-time, enabling rapid process optimization.
-
Probing Molecular Interactions in Drug Discovery: In fragment-based drug discovery (FBDD), ¹⁹F NMR is a highly effective screening method.[5][19] Changes in the chemical shift or line broadening of a fluorinated fragment upon binding to a target protein provide a direct indication of an interaction.[20] This "ligand-observed" approach is highly sensitive to even weak binding events.[20]
-
Illuminating Metabolic Fates: ¹⁹F NMR is an invaluable tool for studying the metabolism of fluorinated drugs.[21][22] Since the ¹⁹F signal is unique to the drug and its metabolites, researchers can track their fate in biological fluids like urine and plasma, identifying and quantifying the different metabolic products without extensive sample cleanup.[18][22]
Experimental Protocol: A Step-by-Step Guide to Quantitative ¹⁹F NMR (qNMR)
This protocol outlines a general procedure for determining the purity of a fluorinated active pharmaceutical ingredient (API) using ¹⁹F-qNMR with an internal standard.
Materials and Reagents:
-
Fluorinated API sample
-
High-purity internal standard (e.g., trifluoroacetic acid, 4,4´-difluorobenzophenone)[4]
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)[4]
-
NMR tubes (5 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Step-by-Step Methodology:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of the internal standard.
-
Dissolve it in a precise volume of the chosen deuterated solvent in a volumetric flask. The rationale here is to create a solution of a precisely known concentration, which is the cornerstone of quantitative analysis.
-
-
Preparation of the Sample Solution:
-
Accurately weigh a known amount of the fluorinated API.
-
Dissolve it in a precise volume of the internal standard stock solution in a volumetric flask. This ensures a homogenous mixture with a known ratio of analyte to standard.
-
Transfer an appropriate amount of the final solution (typically 600-700 µL) into a 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity and optimal spectral resolution.[23]
-
Set the parameters for the ¹⁹F NMR experiment. Key parameters include:
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal-to-noise ratio.[4]
-
Relaxation Delay (D1): This is a critical parameter for quantitative accuracy. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei being quantified to ensure complete relaxation between scans. A delay of 20 seconds is often a good starting point.[4][17]
-
Number of Scans (nt): This is adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.[23]
-
-
Acquire the ¹⁹F NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the area of the characteristic signal for the API and the signal for the internal standard.
-
Calculate the purity of the API using the following formula:
Purity (%) = (Area_API / N_API) * (N_IS / Area_IS) * (MW_API / Weight_API) * (Weight_IS / MW_IS) * Purity_IS
Where:
-
Area_API and Area_IS are the integrated peak areas.
-
N_API and N_IS are the number of fluorine atoms giving rise to the respective signals.
-
MW_API and MW_IS are the molecular weights.
-
Weight_API and Weight_IS are the weights used.
-
Purity_IS is the purity of the internal standard.
-
Conclusion: An Indispensable Tool for the Modern Chemist
¹⁹F NMR spectroscopy is more than just another analytical technique; it is a versatile and powerful problem-solving tool that provides unparalleled insights into the world of fluorinated organic compounds. Its high sensitivity, lack of background interference, and ability to provide detailed structural and quantitative information make it an indispensable asset in drug discovery, development, and quality control.[4][9] While other techniques certainly have their place, the comprehensive nature of the data provided by ¹⁹F NMR often makes it the most efficient and definitive choice for researchers working with these increasingly important molecules. By understanding its principles and applying robust experimental protocols, scientists can unlock a deeper understanding of their fluorinated compounds and accelerate the pace of innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. biophysics.org [biophysics.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 19Flourine NMR [chem.ch.huji.ac.il]
- 18. 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. researchgate.net [researchgate.net]
- 21. 19F-MRS studies of fluorinated drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. emory.edu [emory.edu]
Safety Operating Guide
Navigating the Disposal of (2-Fluoro-6-methylphenyl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers and chemists engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is as critical as the discoveries made at the bench. This guide provides an in-depth, procedural framework for the proper disposal of (2-Fluoro-6-methylphenyl)methanol (CAS No. 478163-35-8), a halogenated aromatic alcohol. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential safety protocols.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to establish a secure working environment. This begins with a thorough risk assessment and the consistent use of appropriate PPE.
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment | Specification | Rationale |
| Gloves | Nitrile or neoprene | To prevent skin contact with the potentially corrosive and irritant chemical. |
| Eye Protection | Chemical splash goggles and face shield | To protect against accidental splashes that could cause serious eye damage. |
| Lab Coat | Flame-resistant, long-sleeved | To protect skin and clothing from contamination. |
| Ventilation | Certified chemical fume hood | To minimize the inhalation of potentially harmful vapors and maintain a safe breathing zone. |
Handling and Storage of Waste:
All waste containing this compound must be collected in designated, properly labeled containers. These containers should be made of a compatible material, such as high-density polyethylene (HDPE), and kept tightly sealed when not in use. Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.
II. Waste Classification and Regulatory Framework
This compound is classified as a halogenated organic compound. Under the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are often listed as hazardous waste[2][3]. Specifically, they may fall under the "F-listed" wastes from non-specific sources, such as spent halogenated solvents[2]. It is the generator's responsibility to determine if the waste meets the criteria for a characteristic or listed hazardous waste.
III. Spill Management and Emergency Procedures
In the event of a spill, immediate and decisive action is crucial to mitigate potential harm to personnel and the environment.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.
-
Control Vapors: Ensure adequate ventilation, preferably within a chemical fume hood, to control the spread of vapors.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (if applicable and safe): For small spills, a cautious neutralization with a weak base like sodium bicarbonate may be considered to reduce the corrosivity of any potential acidic byproducts. However, this should only be attempted by trained personnel with a clear understanding of the reaction.
-
Collect and Package Waste: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
IV. Approved Disposal Methodologies
The land disposal of halogenated organic compounds is heavily restricted by the EPA. Therefore, thermal destruction is the primary and most effective method for the disposal of this compound.
High-Temperature Incineration:
This is the preferred disposal method for halogenated organic waste. The process involves the controlled combustion of the waste at high temperatures (typically above 900°C) to ensure complete destruction of the organic molecules. For halogenated compounds, a higher temperature of 1100°C may be required if the concentration of halogenated organic substances exceeds 1%[4]. The incineration process must achieve a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents (POHCs)[5][6].
Incineration facilities are equipped with advanced air pollution control systems, including scrubbers, to neutralize acidic gases like hydrogen fluoride (HF) that are formed during the combustion of fluorinated compounds.
Chemical Neutralization (for specific, dilute aqueous streams):
While not a primary disposal method for bulk quantities, chemical neutralization may be applicable for dilute aqueous waste streams containing this compound. This process would involve the conversion of the organic fluoride to an inorganic fluoride salt. One patented method for removing fluorinated alcohols from waste gas involves scrubbing with an aqueous basic solution, such as sodium hydroxide or potassium hydroxide[7]. For aqueous solutions, treatment with calcium hydroxide can precipitate calcium fluoride, which is relatively insoluble and can be removed by filtration[8][9]. However, this should be performed with extreme caution due to the potential for exothermic reactions and the formation of hazardous byproducts.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
V. Final Recommendations for Researchers
-
Segregation is Key: Always segregate halogenated waste streams from non-halogenated waste. This is crucial for both safety and cost-effective disposal, as the disposal of mixed waste is often more complex and expensive.
-
Minimize Waste Generation: Employ green chemistry principles in your experimental design to reduce the generation of hazardous waste at the source.
-
Consult with EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for specific guidance on waste disposal procedures and regulatory compliance. Always consult with them before disposing of any chemical waste.
-
Documentation: Maintain meticulous records of all hazardous waste generated, including the chemical composition, quantity, and date of generation.
By adhering to these rigorous protocols, the scientific community can ensure that the pursuit of knowledge does not come at the cost of environmental integrity or personal safety.
References
- 1. 2-Fluoro-6-methylphenol | C7H7FO | CID 12634795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wku.edu [wku.edu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. epawebapp.epa.ie [epawebapp.epa.ie]
- 5. epa.gov [epa.gov]
- 6. gao.gov [gao.gov]
- 7. US5233098A - Method for removing and recovering fluorinated alcohol from waste gas - Google Patents [patents.google.com]
- 8. Fluoride Reduction / HF [wastechengineering.com]
- 9. youtube.com [youtube.com]
Personal protective equipment for handling (2-Fluoro-6-methylphenyl)methanol
A Guide to the Safe Handling of (2-Fluoro-6-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS 478163-35-8). As a substituted aromatic alcohol, this compound requires careful management in a laboratory setting. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from available data, analogous compounds, and established best practices for chemical safety. The protocols outlined here are designed to be self-validating, promoting a culture of safety and scientific integrity.
Hazard Assessment and Precautionary Principle
Given the absence of a complete toxicological profile for this compound, we must operate under the precautionary principle. This entails treating the substance with a high degree of caution, assuming it may possess hazards similar to related compounds. An analysis of a structurally similar compound, 2-fluoro-5-(trifluoromethoxy)benzyl alcohol, suggests potential hazards that should be assumed for this compound until more specific data becomes available.[1]
Assumed Hazard Classifications Based on Analogous Compounds:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Note: This data is for a related compound and should be used as a precautionary guideline.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Causality |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and vapors. A face shield is crucial when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Chemically resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact and potential absorption. Double-gloving is recommended to provide an additional barrier. |
| Body | Flame-resistant lab coat | Protects personal clothing and skin from spills and splashes. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge | May be necessary if there is a risk of generating aerosols or vapors, or if working outside of a certified chemical fume hood. |
| Feet | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Operational Plan: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of this compound. Adherence to this protocol is critical for minimizing risk.
Caption: Safe handling workflow for this compound.
Step-by-Step Methodology:
-
Preparation:
-
Before handling the compound, don all required personal protective equipment as outlined in the PPE protocol.
-
Thoroughly review this guide and any available safety data for this compound and all other reagents to be used.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
-
Handling:
-
All manipulations of this compound, including weighing and dissolution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If performing a chemical reaction, utilize a closed system whenever possible to contain any potential vapors or aerosols.
-
-
Cleanup and Decontamination:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.
-
Collect all waste materials, including contaminated PPE, in a clearly labeled, sealed, and compatible waste container.
-
Disposal Plan
The disposal of this compound and its associated waste must be conducted in strict accordance with institutional, local, and national regulations for hazardous waste.
-
Waste Segregation: All waste containing this compound must be collected in designated, clearly labeled, and compatible containers. Do not mix with incompatible waste streams.
-
Disposal Method: As a fluorinated organic compound, high-temperature incineration is a potential disposal method.[2][3] This process can break the strong carbon-fluorine bonds, though it must be carried out in a specialized facility to prevent the formation and release of hazardous byproducts.[2] Contact your institution's environmental health and safety (EHS) office to determine the approved disposal pathway.
-
Container Management: Ensure waste containers are kept tightly sealed when not in use and are stored in a designated, well-ventilated area away from incompatible materials.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Spills:
-
Small Spills: For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
-
By adhering to these protocols, researchers can safely handle this compound, ensuring both personal safety and the integrity of their work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
